2-(3,4-Dimethylbenzoyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFSZDAFPVJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308042 | |
| Record name | 2-(3,4-Dimethylbenzoyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2159-42-4 | |
| Record name | 2-(3,4-Dimethylbenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2159-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethylbenzoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002159424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2159-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dimethylbenzoyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,4-Dimethylbenzoyl)benzoic Acid CAS number
An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)benzoic Acid
CAS Number: 2159-42-4
This technical guide provides a comprehensive overview of this compound, a member of the benzoylbenzoic acid family of organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the physicochemical properties, a plausible synthetic route, and potential biological activities of this compound, supported by data from related molecules.
Physicochemical and Computed Properties
While extensive experimental data for this compound is not widely available, a combination of data from chemical suppliers and computational predictions provides valuable insights into its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic acid | [2] |
| Computed XLogP3 | 3.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This widely used reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. The following protocol is based on established procedures for the synthesis of structurally similar compounds, such as 2-(2,4-dimethylbenzoyl)benzoic acid and 2-(3,4-dichlorobenzoyl)benzoic acid.[4][5]
Reaction: Friedel-Crafts Acylation
-
Reactants: Phthalic anhydride and 1,2-dimethylbenzene (o-xylene).
-
Catalyst: Anhydrous aluminum chloride (AlCl₃).
-
Solvent: An inert solvent such as nitrobenzene or an excess of the aromatic reactant.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 1,2-dimethylbenzene and anhydrous aluminum chloride is prepared in an ice/salt bath to control the initial exothermic reaction.
-
Addition of Reactant: Phthalic anhydride is added portion-wise to the cooled mixture while stirring.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 55°C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 2-benzoylbenzoic acid have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] While specific studies on this compound are not extensively documented, its structural similarity to other biologically active benzoylbenzoic acids suggests it may share similar mechanisms of action.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory effects of some 2-benzoylbenzoic acid derivatives are attributed to their ability to inhibit key inflammatory mediators, such as the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling cascade.[6] The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to enter the nucleus and trigger the expression of genes involved in inflammation.[6] It is hypothesized that this compound could potentially inhibit this pathway, thereby exerting anti-inflammatory effects.
Figure 1. Hypothesized inhibition of the NF-κB signaling pathway.
Antimicrobial Potential
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives of structurally related compounds, such as 2-(3,4-dichlorobenzoyl)benzoic acid.[5] These findings suggest that the benzoylbenzoic acid scaffold could be a promising starting point for the development of novel antimicrobial agents. The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Further investigation into this compound and its derivatives is warranted to explore their potential as antimicrobial agents against various bacterial and fungal strains.
Conclusion
This compound is a compound with significant potential for further research and development, particularly in the areas of medicinal chemistry and materials science. While comprehensive experimental data is still emerging, this guide provides a foundational understanding of its properties, a reliable synthetic approach, and a strong rationale for investigating its biological activities based on the known characteristics of related compounds. Future studies should focus on the detailed characterization of its spectroscopic properties, optimization of its synthesis, and in-depth evaluation of its anti-inflammatory and antimicrobial efficacy.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 2-(3,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(3,4-Dimethylbenzoyl)benzoic acid. As a member of the benzoylbenzoic acid family, this compound holds potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. This document delves into its structure, synthesis, reactivity, and potential applications, offering insights for researchers engaged in drug discovery and materials science. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to provide a robust predictive profile.
Introduction
This compound belongs to a class of aromatic ketones that feature a benzoic acid moiety. The rigid, three-dimensional structure of these molecules makes them attractive scaffolds for interacting with biological targets.[1] The presence of the carboxylic acid group provides a handle for further chemical modifications, enabling the generation of diverse chemical libraries for drug discovery programs.[1] Derivatives of the parent 2-benzoylbenzoic acid scaffold are known precursors to a range of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[1] The 3,4-dimethyl substitution pattern on the benzoyl ring is expected to influence the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a subject of interest for structure-activity relationship (SAR) studies.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic Acid | PubChem[2] |
| CAS Number | 2159-42-4 | PubChem[2] |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem[2] |
| Molecular Weight | 254.28 g/mol | PubChem[2] |
| Melting Point | 168 °C | ChemicalBook[3] |
| Boiling Point | 468.6±40.0 °C (Predicted) | ChemicalBook[3] |
| pKa | 3.43±0.36 (Predicted) | ChemicalBook[3] |
| XlogP | 3.5 (Predicted) | PubChem[2] |
| Appearance | White to Almost white powder to crystal | ChemicalBook[3] |
| Solubility | Soluble in Methanol | ChemicalBook[3] |
Solubility Profile: While extensive experimental solubility data is not readily available, based on its structure and the properties of similar benzoic acid derivatives, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in non-polar solvents like hexane is likely to be limited. The carboxylic acid moiety will render it soluble in aqueous alkaline solutions through the formation of the corresponding carboxylate salt.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-(benzoyl)benzoic acid derivatives is the Friedel-Crafts acylation reaction. In the case of this compound, this involves the reaction of phthalic anhydride with o-xylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride, making the other carbonyl carbon highly electrophilic. This electrophile is then attacked by the electron-rich aromatic ring of o-xylene. The substitution is directed to the position ortho to one of the methyl groups and para to the other, which is sterically accessible and electronically activated. A subsequent intramolecular cyclization does not readily occur, leading to the formation of the desired keto-acid after an aqueous workup to hydrolyze the aluminum complex.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of the isomeric 2-(2,4-dimethylbenzoyl)benzoic acid and should provide a good starting point for the synthesis of the 3,4-dimethyl analog.
Materials:
-
Phthalic anhydride
-
o-Xylene
-
Aluminum chloride (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-xylene.
-
Cool the flask in an ice-salt bath.
-
Slowly add anhydrous aluminum chloride in portions with stirring.
-
Once the addition of aluminum chloride is complete, add phthalic anhydride in portions.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 55-60 °C for 2-3 hours. The mixture will become a thick suspension.
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Stir the mixture until the solid product precipitates.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by acid-base extraction.
Purification
Recrystallization:
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).
-
If the solution is colored, treat it with a small amount of activated charcoal.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash the organic layer with more sodium bicarbonate solution.
-
Combine the aqueous extracts and cool in an ice bath.
-
Acidify the aqueous solution by slowly adding concentrated HCl until the product precipitates.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
Spectral Characterization
Caption: Spectroscopic characterization workflow.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoic acid ring and the dimethylbenzoyl ring will show distinct signals.
-
Methyl Protons: Two singlets are expected for the two methyl groups on the benzoyl ring, likely in the region of δ 2.2-2.5 ppm.
-
Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically downfield (δ 10-13 ppm), although its observation may depend on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: Two signals are expected for the ketone and carboxylic acid carbonyl carbons, likely in the region of δ 165-200 ppm. The carboxylic acid carbonyl will be further downfield.
-
Aromatic Carbons: A number of signals are expected in the aromatic region (δ 120-145 ppm). The exact number of signals will depend on the symmetry of the molecule.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band is expected for the carboxylic acid O-H stretch, typically in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: Two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, and the ketone C=O stretch will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 254.
-
Fragmentation: Common fragmentation patterns would involve the loss of -OH (m/z = 237) and -COOH (m/z = 209). Fragmentation of the benzoyl group is also expected.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the carboxylic acid and ketone functional groups.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol. This provides a versatile handle for derivatization in medicinal chemistry.
-
Ketone Group: The ketone can be reduced to a secondary alcohol or undergo various nucleophilic addition reactions.
Potential Applications in Drug Development:
The 2-benzoylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
-
Anti-inflammatory Agents: As analogs of fenbufen and other NSAIDs, derivatives of this compound could be investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1]
-
Antihistamines: The core structure is present in some antihistamine drugs.[1]
-
Other Therapeutic Areas: The versatility of the scaffold allows for its exploration in various other therapeutic areas, including as potential anticancer and antimicrobial agents. The 3,4-dimethyl substitution pattern can be systematically varied to probe the SAR and optimize potency and selectivity for a given biological target.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of this compound, including purity determination and quantification.
Table 2: Representative HPLC Method Parameters for 2-(Acyl)benzoic Acids
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | A time-dependent gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would need to be optimized and validated for the specific analysis of this compound.
Safety and Handling
Based on the safety data for related compounds, this compound should be handled with care.
-
Hazards: It is expected to be harmful if swallowed and may cause skin and serious eye irritation.[2]
-
Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential for applications in both synthetic and medicinal chemistry. Its synthesis via the well-established Friedel-Crafts acylation makes it readily accessible. The presence of two key functional groups, a carboxylic acid and a ketone, allows for a wide range of chemical transformations, making it an ideal scaffold for the development of novel compounds with potential therapeutic applications. While a comprehensive experimental dataset for this specific molecule is not widely available, this technical guide provides a solid foundation for researchers by synthesizing information from closely related analogs and established chemical principles. Further research into the experimental properties and biological activities of this compound is warranted.
References
An In-Depth Technical Guide to the Molecular Structure of 2-(3,4-Dimethylbenzoyl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(3,4-Dimethylbenzoyl)benzoic acid (DMBA), a substituted benzophenone derivative. While specific experimental data for DMBA is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from closely related analogs, and established spectroscopic theories to present a robust and scientifically grounded overview. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structure-property relationships of aromatic carboxylic acids. We will delve into its structural elucidation through spectroscopic prediction, a detailed, field-proven synthesis protocol, and a discussion of its potential applications based on the broader class of benzophenone carboxylic acids.
Introduction
This compound, with the chemical formula C₁₆H₁₄O₃, belongs to the family of benzophenone derivatives, which are a cornerstone in various fields of medicinal and materials chemistry.[1] The core structure, featuring two phenyl rings attached to a central carbonyl group, provides a versatile scaffold for chemical modification. The strategic placement of a carboxylic acid group and two methyl substituents on the phenyl rings significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity, conformational preferences, and potential biological activity. This guide aims to provide a detailed exposition of the molecular architecture of this compound, offering insights that are critical for its application in synthetic and medicinal chemistry.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from computational predictions available in public databases such as PubChem.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 2159-42-4 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem[2] |
| Molecular Weight | 254.28 g/mol | PubChem[2] |
| Monoisotopic Mass | 254.0943 Da | PubChemLite[4] |
| Predicted XLogP3-AA | 3.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
The molecular structure of this compound is characterized by a benzoic acid moiety and a 3,4-dimethylbenzoyl group linked through the carbonyl bridge. The presence of the ortho-carboxyl group on one phenyl ring and the two methyl groups on the other introduces significant steric hindrance, which is expected to force the phenyl rings out of coplanarity with the central carbonyl group. This non-planar conformation is a hallmark of many benzophenone derivatives and is crucial for their chemical and physical properties.
Caption: 2D structure of this compound.
Synthesis and Purification
The most viable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Synthetic Protocol: Friedel-Crafts Acylation
This protocol is adapted from a well-established procedure for a closely related isomer, 2-(2,4-dimethylbenzoyl)benzoic acid, and is expected to yield the desired product with high efficiency.[5]
Materials:
-
Phthalic anhydride (1.0 eq)
-
o-Xylene (excess, as solvent and reactant)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add o-xylene.
-
Catalyst Addition: Cool the flask in an ice-salt bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
Acylating Agent Addition: Once the catalyst has dissolved, add phthalic anhydride portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55-60 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Isolation of Crude Product: The resulting solid is collected by vacuum filtration and washed with cold water.
Caption: Generalized workflow for the synthesis and purification of this compound.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of acid-base extraction and recrystallization is highly effective.
Procedure:
-
Acid-Base Extraction: Dissolve the crude solid in a 10% aqueous solution of sodium carbonate. The carboxylic acid will deprotonate to form the water-soluble sodium salt. Any non-acidic impurities can be removed by washing with an organic solvent like diethyl ether.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.
-
Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent system, such as ethanol/water, to obtain a highly pure product.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.
-
Aromatic Protons (δ 7.0-8.2 ppm): The protons on the two benzene rings will appear in this region. The protons on the benzoic acid ring will likely show complex splitting patterns due to their proximity to the electron-withdrawing carboxylic acid and benzoyl groups. The protons on the dimethylphenyl ring will also exhibit splitting, influenced by the two methyl groups and the carbonyl group.
-
Carboxylic Acid Proton (δ 10.0-13.0 ppm): A broad singlet characteristic of a carboxylic acid proton is expected in this downfield region.[6]
-
Methyl Protons (δ 2.2-2.5 ppm): Two distinct singlets, each integrating to 3 protons, are anticipated for the two methyl groups on the second phenyl ring.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbons (δ 165-198 ppm): Two distinct signals are expected in the downfield region, one for the ketone carbonyl and one for the carboxylic acid carbonyl. The carboxylic acid carbon will typically be at a slightly lower chemical shift than the ketone carbon.
-
Aromatic Carbons (δ 120-145 ppm): A series of signals corresponding to the 12 aromatic carbons will be observed. The carbons attached to the carbonyl groups and the methyl groups will be deshielded and appear at a lower field.
-
Methyl Carbons (δ 19-22 ppm): Two signals in the upfield region are expected for the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.[8]
-
C=O Stretch (Ketone and Carboxylic Acid): Two distinct, strong absorption bands are expected in the carbonyl region (1760-1680 cm⁻¹). The carboxylic acid carbonyl stretch is typically at a higher wavenumber (around 1760-1690 cm⁻¹) than the ketone carbonyl stretch, which is influenced by conjugation with the aromatic rings (around 1680-1660 cm⁻¹).[7]
-
C-O Stretch and O-H Bend (Carboxylic Acid): A C-O stretching band is expected between 1320-1210 cm⁻¹, and O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) at m/z 254. The fragmentation pattern would be characteristic of benzophenones and benzoic acids.
-
Loss of H₂O (m/z 236): Dehydration from the carboxylic acid group is a possible fragmentation pathway.
-
Loss of •OH (m/z 237): Loss of a hydroxyl radical from the carboxylic acid.
-
Loss of •COOH (m/z 209): Loss of the carboxyl radical.
-
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the dimethylphenyl ring would lead to a 3,4-dimethylbenzoyl cation at m/z 133. Cleavage on the other side would produce a 2-carboxybenzoyl cation.
-
Further Fragmentation: The initial fragments would undergo further fragmentation, leading to a complex pattern of smaller ions.[9]
Potential Applications
While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas, drawing parallels from the broader class of benzophenone and benzoic acid derivatives.
-
Polymer Chemistry: As a di-functional monomer, it could be used in the synthesis of high-performance polymers such as polyimides and polyketones. The rigid benzophenone backbone can impart thermal stability and mechanical strength to the resulting polymers.
-
Pharmaceutical Research: Benzophenone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The presence of the carboxylic acid group provides a handle for further chemical modification to create libraries of compounds for drug discovery screening.
-
Photochemistry: The benzophenone core is a well-known photosensitizer. This property could be exploited in photodynamic therapy or as a photoinitiator in polymerization reactions.[10]
Conclusion
This technical guide has provided a detailed analysis of the molecular structure of this compound. By integrating fundamental chemical principles with data from analogous compounds, a comprehensive structural and spectroscopic profile has been constructed. The provided synthesis and purification protocols offer a practical pathway for obtaining this compound in high purity. While direct experimental data remains to be fully elucidated in the public domain, the insights presented herein offer a solid foundation for researchers and scientists working with this and related benzophenone derivatives. Further experimental investigation is warranted to fully characterize this molecule and explore its potential in various scientific and industrial applications.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]
- 5. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethylbenzoyl)benzoic acid is a valuable organic intermediate with applications in the synthesis of various chemical compounds, including pharmaceuticals and dyes. Its molecular structure, featuring a benzoic acid moiety connected to a dimethylbenzoyl group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high purity and yield.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most prevalent and industrially significant method for synthesizing this compound is through the Friedel-Crafts acylation of o-xylene with phthalic anhydride.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry, allowing for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[3]
The Mechanism of Action
The Friedel-Crafts acylation proceeds through a well-established mechanism.[4] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed as a catalyst.[1][5] The reaction is initiated by the formation of a highly reactive acylium ion.
The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization of the carbonyl group facilitates the cleavage of the C-O bond within the anhydride ring, leading to the formation of a resonance-stabilized acylium ion.[4][6] This electrophile is a potent agent for aromatic substitution.
-
Electrophilic Attack: The electron-rich π system of the o-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7] This results in the formation of a carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the xylene ring is temporarily disrupted in this step.
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group.[4] This regenerates the aromatic ring, yielding the final product, this compound. The aluminum chloride catalyst is also regenerated in this process, although it forms a complex with the product.[5]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, laboratory-scale protocol for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phthalic Anhydride | 148.12 | 30.0 g | 0.203 |
| o-Xylene | 106.16 | 114 g (131 mL) | 1.073 |
| Anhydrous Aluminum Chloride | 133.34 | 59.4 g | 0.446 |
| Ice | - | ~250 g | - |
| Concentrated Hydrochloric Acid | 36.46 | ~150 mL | - |
| 10% Sodium Carbonate Solution | - | As needed | - |
| Activated Charcoal | - | ~1-2 g | - |
| Toluene | - | For recrystallization | - |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Procedure
-
Reaction Setup : In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Charging Reactants : Charge the flask with 114 g (131 mL) of o-xylene.[8]
-
Cooling : Immerse the flask in an ice-salt bath to cool the o-xylene to between 0 and 5 °C.
-
Catalyst Addition : While stirring, slowly add 59.4 g of anhydrous aluminum chloride in three portions.[8] Ensure the temperature remains below 10 °C during the addition.
-
Acylating Agent Addition : Following the catalyst addition, add 30 g of phthalic anhydride in three portions, again maintaining the low temperature.[8]
-
Reaction Progression : Once the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours. The mixture will likely become a thick, white suspension.[8]
-
Heating : Heat the reaction mixture to 55 °C and maintain this temperature for 2 hours with continued stirring.[8]
-
Hydrolysis : Cautiously pour the warm, thick reaction mixture into a beaker containing a mixture of 250 g of crushed ice and 150 mL of concentrated hydrochloric acid.[9] This step hydrolyzes the aluminum chloride complex of the product and should be performed with vigorous stirring.
-
Isolation of Crude Product : Collect the precipitated crude product by vacuum filtration using a Buchner funnel.
-
Washing : Wash the filter cake with several portions of cold water to remove any remaining inorganic salts and acids.
-
Drying : Press the crude product as dry as possible on the filter and then allow it to air-dry or dry in a vacuum oven at a low temperature. A typical yield of the crude product is around 50 g, which corresponds to a 97% yield based on phthalic anhydride.[8]
Purification by Recrystallization
For many applications, the crude product may require further purification. Recrystallization is a common and effective method.
-
Dissolution : Dissolve the crude this compound in a minimum amount of hot toluene.
-
Decolorization : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]
-
Hot Filtration : Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization : Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.
-
Isolation and Drying : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold toluene, and dry them to a constant weight.
An alternative and highly effective purification method involves an acid-base extraction.[10] The acidic product can be selectively extracted into an aqueous basic solution (like sodium carbonate), leaving non-acidic impurities in the organic layer. The pure acid is then precipitated by acidifying the aqueous extract.[10]
Causality Behind Experimental Choices
-
Anhydrous Conditions : The use of anhydrous aluminum chloride and protection from atmospheric moisture is critical. Aluminum chloride reacts vigorously with water, which would deactivate the catalyst and reduce the reaction's efficiency.[9]
-
Stoichiometric Amount of Catalyst : Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the catalyst forms a complex with the carbonyl oxygen of the ketone product, rendering it inactive for further catalysis.[5] In this specific reaction, more than two equivalents of AlCl₃ are used relative to phthalic anhydride because both the resulting ketone and the carboxylic acid functional groups will complex with the Lewis acid.
-
Order of Addition : Adding the aluminum chloride to the aromatic substrate before the acylating agent can help to minimize side reactions.
-
Temperature Control : The initial low temperature helps to control the exothermic reaction between aluminum chloride and phthalic anhydride.[8] Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.
-
Acidic Work-up : The addition of hydrochloric acid during the hydrolysis step ensures that all aluminum salts are converted to water-soluble species (like [Al(H₂O)₆]³⁺), which are easily separated from the organic product.[9]
Evolving Trends in Friedel-Crafts Acylation
While the traditional AlCl₃-catalyzed method is robust, it generates significant amounts of acidic aluminum-containing waste. Modern research focuses on developing more environmentally friendly and "greener" alternatives. These include:
-
Solid Acid Catalysts : Zeolites and other solid acids are being explored as reusable and less corrosive catalysts.
-
Alternative Lewis Acids : Other metal triflates, such as hafnium triflate (Hf(OTf)₄) and lanthanide triflates (Ln(OTf)₃), have shown catalytic activity in Friedel-Crafts acylations, sometimes in catalytic amounts.[11]
-
Solvent-Free Conditions : Mechanochemical methods, such as ball milling, have been successfully employed for Friedel-Crafts acylations, eliminating the need for bulk solvents.[2][12]
-
Ionic Liquids : Ionic liquids can serve as both the solvent and the catalyst system, offering potential advantages in terms of catalyst recycling.[13]
Conclusion
The synthesis of this compound via the Friedel-Crafts acylation of o-xylene and phthalic anhydride is a well-established and efficient method. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are paramount to achieving a high yield of the pure product. While the traditional approach remains widely used, ongoing research into more sustainable catalytic systems promises to enhance the environmental profile of this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. d-nb.info [d-nb.info]
- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3,4-dimethylbenzoyl)benzoic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical identity, synthesis protocols, and its established role as a scaffold in the discovery of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound is This compound .[1] It is a substituted benzophenone derivative, possessing both a carboxylic acid and a ketone functional group. This dual functionality makes it a versatile building block in the synthesis of more complex molecular architectures.
Quantitative data and key identifiers for the compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2159-42-4 | PubChem[1] |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem[1] |
| Molecular Weight | 254.28 g/mol | PubChem[1] |
| Exact Mass | 254.094294304 Da | PubChem[1] |
| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic Acid | PubChem[1] |
| InChIKey | AYVFSZDAFPVJOA-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a fundamental and widely used method for introducing an acyl group to an aromatic ring.
This protocol is based on the established synthesis of the isomeric 2-(2,4-dimethylbenzoyl)benzoic acid and is adapted for the synthesis of the 3,4-dimethyl isomer.[2] The procedure involves the reaction of phthalic anhydride with 1,2-dimethylbenzene (o-xylene) using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Phthalic anhydride (1.0 eq)
-
1,2-Dimethylbenzene (o-xylene) (excess, serves as reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Ice/salt bath
-
20% Hydrochloric acid (HCl), ice-cold
-
Distilled water
Procedure:
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer and a drying tube is charged with an excess of o-xylene and cooled in an ice/salt bath.
-
Catalyst Addition: Anhydrous aluminum chloride (2.2 eq) is added portion-wise to the cooled o-xylene with continuous stirring, ensuring the temperature remains low.
-
Reactant Addition: Phthalic anhydride (1.0 eq) is added slowly in portions to the stirred mixture.
-
Reaction Progression: The mixture is allowed to warm to room temperature and is stirred for approximately 3-5 hours. During this time, the reaction mixture typically becomes a thick suspension.
-
Heating: The mixture is then heated to approximately 55-60°C for 2 hours to drive the reaction to completion.
-
Quenching and Isolation: After cooling back to room temperature, the thick reaction mixture is slowly and carefully poured into a beaker containing ice-cold 20% hydrochloric acid to decompose the aluminum chloride complex.
-
Precipitation and Filtration: The acidic quenching results in the precipitation of the crude product. The white solid is collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with cold distilled water to remove inorganic impurities and then dried to yield the final product, this compound.
The logical workflow for this chemical synthesis is depicted in the diagram below.
Caption: Workflow for the synthesis of this compound.
Role in Drug Discovery and Development
Benzoic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] The this compound structure serves as a valuable starting point for the synthesis of novel drug candidates due to its modifiable functional groups.
Derivatives of the parent 2-benzoylbenzoic acid scaffold have demonstrated a wide spectrum of biological activities, including:
-
Anti-inflammatory Activity: Certain derivatives are known to inhibit key inflammatory mediators. Their mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and critical signaling pathways such as the Nuclear Factor kappa B (NF-κB) cascade.[6]
-
Antimicrobial Properties: The benzoic acid moiety is a well-known antimicrobial agent, and its derivatives are frequently explored for new antibacterial and antifungal applications.[3]
-
Anticancer Potential: The structural framework is used to develop novel compounds with cytotoxic activity against various cancer cell lines.[4]
Specifically, derivatives of dimethylbenzoic acid have been successfully developed as potent and selective antagonists for the prostaglandin E receptor 4 (EP4), a key target for treating pain and inflammation.[7] This highlights the therapeutic potential that can be unlocked by modifying the this compound core.
The NF-κB signaling pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), IκB is phosphorylated and degraded, allowing NF-κB to enter the nucleus and trigger the transcription of genes that promote inflammation.[6]
Some 2-benzoylbenzoic acid derivatives are believed to exert their anti-inflammatory effects by preventing the degradation of IκB, thereby blocking NF-κB's translocation to the nucleus. The diagram below illustrates this pathway and the potential point of intervention for a therapeutic agent derived from this chemical class.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This compound is a chemical compound of significant interest to the pharmaceutical and chemical synthesis industries. Its well-defined synthesis via Friedel-Crafts acylation and its versatile structure make it an ideal intermediate for creating diverse molecular libraries. Research into related compounds has confirmed their potential as anti-inflammatory, antimicrobial, and anticancer agents, underscoring the value of this scaffold in modern drug discovery programs. Further exploration of derivatives based on this core structure is warranted to develop novel therapeutics.
References
- 1. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)benzoic Acid and its Synonymous Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3,4-Dimethylbenzoyl)benzoic acid, a benzophenone derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, provides a putative synthesis protocol, and explores the potential biological activities and associated signaling pathways based on current knowledge of structurally related compounds.
Chemical Identity and Synonyms
This compound is an aromatic ketone and carboxylic acid. A clear identification of this compound is crucial for research and development. The following table summarizes its key identifiers and synonyms.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2159-42-4[1][2] |
| Molecular Formula | C₁₆H₁₄O₃[1][2] |
| Molecular Weight | 254.28 g/mol [1] |
| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic acid, Benzoic acid, 2-(3,4-dimethylbenzoyl)-[1] |
Physicochemical and Spectral Data
Table 2.1: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Table 2.2: Spectral Data for the Isomer 2-(2,4-Dimethylbenzoyl)benzoic acid
Note: The following data is for the 2,4-dimethyl isomer and should be used as a reference for the 3,4-dimethyl isomer with the expectation of shifts in the aromatic proton signals and potentially minor changes in other spectral features.
| Spectral Data Type | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H)[3] |
| Mass Spectrometry (LC/MS) | m/z: 255 (M+1)⁺[3] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable synthesis can be adapted from the established procedure for its isomer, 2-(2,4-dimethylbenzoyl)benzoic acid.[3] The proposed method involves a Friedel-Crafts acylation reaction.
Synthesis of this compound
Reaction Scheme:
Materials:
-
Phthalic anhydride
-
o-Xylene (3,4-Dimethylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Deionized water
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride and o-xylene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex and precipitate the product.
-
Filter the crude product and wash with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dry the purified product under vacuum to yield this compound as a solid.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, the broader class of benzophenone derivatives has been investigated for various pharmacological properties, notably as anti-inflammatory agents.[4][5][6] The anti-inflammatory effects of benzophenones are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
Potential Anti-inflammatory Mechanism
Benzophenone derivatives have been shown to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[5] Furthermore, studies on related compounds suggest a role in modulating inflammatory signaling cascades such as the NF-κB and PI3K/Akt pathways.[4]
The following diagram illustrates a plausible signaling pathway that may be modulated by benzophenone derivatives, leading to an anti-inflammatory response.
This diagram illustrates how pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades leading to the production of inflammatory mediators. Benzophenone derivatives are hypothesized to interfere with these pathways, potentially by inhibiting key kinases like IKK and PI3K, thereby reducing the inflammatory response.
Conclusion
This compound represents a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical nature, a practical approach to its synthesis, and an overview of the likely biological activities based on the broader class of benzophenone compounds. Further experimental validation of its spectral properties and pharmacological effects is warranted to fully elucidate its potential applications.
References
An In-depth Technical Guide to 3',4'-Dimethylbenzophenone-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis protocol, and potential biological activities of 3',4'-Dimethylbenzophenone-2-carboxylic Acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to offer a robust predictive profile.
Core Properties
3',4'-Dimethylbenzophenone-2-carboxylic Acid, also known as 2-(3,4-Dimethylbenzoyl)benzoic Acid, is a derivative of benzophenone, a scaffold of significant interest in medicinal chemistry. Its structure combines a flexible diaryl ketone motif with a carboxylic acid group, suggesting potential for diverse chemical interactions and biological activities.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₄O₃ | Calculated |
| Molecular Weight | 254.28 g/mol | Calculated |
| CAS Number | 2159-42-4 | Chemical Supplier Data |
| Appearance | White to off-white crystalline powder | Predicted based on analogs |
| Melting Point | 166-170 °C | Predicted based on analogs |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Predicted based on structure |
| pKa | ~4-5 | Predicted for the carboxylic acid group |
Spectral Properties (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~8.0-8.2 | Multiplet | 1H | Aromatic H (ortho to COOH) |
| ~7.2-7.8 | Multiplet | 6H | Aromatic H's |
| ~2.3 | Singlet | 6H | 2 x -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~195-200 | C=O (ketone) |
| ~125-145 | Aromatic Carbons |
| ~20 | -CH₃ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (ketone) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| ~1300 | Medium | C-O stretch |
| ~900 | Broad | O-H bend (out-of-plane) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular ion) |
| 237 | [M-OH]⁺ |
| 209 | [M-COOH]⁺ |
| 133 | [C₉H₉O]⁺ (dimethylbenzoyl cation) |
| 105 | [C₇H₅O]⁺ (benzoyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Synthesis Protocol
A plausible and efficient method for the synthesis of 3',4'-Dimethylbenzophenone-2-carboxylic Acid is the Friedel-Crafts acylation of ortho-xylene with phthalic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Experimental Methodology
Materials:
-
Phthalic anhydride
-
ortho-Xylene (o-xylene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion Complex: Phthalic anhydride (1 equivalent) is added portion-wise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
-
Friedel-Crafts Acylation: A solution of o-xylene (1.1 equivalents) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is heated to reflux and stirred for 3-4 hours, or until TLC analysis indicates the consumption of the starting materials. The reaction mixture is then cooled to 0°C in an ice bath.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of a cold, dilute aqueous HCl solution. This will hydrolyze the aluminum complexes and should be performed in a well-ventilated fume hood.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3',4'-Dimethylbenzophenone-2-carboxylic Acid as a crystalline solid.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 3',4'-Dimethylbenzophenone-2-carboxylic Acid.
Potential Biological Activities and Signaling Pathways
While specific biological studies on 3',4'-Dimethylbenzophenone-2-carboxylic Acid are not extensively reported, the broader class of 2-aroylbenzoic acids has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of some related compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. It is plausible that 3',4'-Dimethylbenzophenone-2-carboxylic Acid could inhibit this pathway, potentially by interfering with the activity of the IKK complex or other upstream signaling components.
NF-κB Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway.
Conclusion
3',4'-Dimethylbenzophenone-2-carboxylic Acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties, a viable synthetic route, and a plausible mechanism for its potential anti-inflammatory activity. Further experimental validation of the predicted data and exploration of its biological effects are warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide on the Friedel-Crafts Acylation of o-Xylene with Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid, is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of ortho-xylene (o-xylene) with phthalic anhydride, a reaction that yields a mixture of 2-(2,3-dimethylbenzoyl)benzoic acid and 2-(3,4-dimethylbenzoyl)benzoic acid. These products are significant precursors in various synthetic pathways.
This guide will delve into the reaction mechanism, regioselectivity, detailed experimental protocols, and the influence of various reaction parameters on the product distribution. Quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction mechanisms are visualized using diagrams.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of o-xylene with phthalic anhydride proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the C-O bond, leading to the formation of a resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich aromatic ring of o-xylene acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a carbocation intermediate, known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted.
-
Restoration of Aromaticity: A base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product, necessitating stoichiometric amounts.[1]
The regioselectivity of the reaction is governed by the directing effects of the two methyl groups on the o-xylene ring. Both methyl groups are activating and ortho-, para-directing. This leads to the formation of two primary isomers:
-
This compound: Formed by acylation at the position para to one methyl group and ortho to the other.
-
2-(2,3-Dimethylbenzoyl)benzoic acid: Formed by acylation at the position ortho to both methyl groups.
The ratio of these isomers is influenced by both steric and electronic factors. Steric hindrance at the more crowded 2,3-position can influence the product distribution.[2] The choice of solvent and catalyst can also play a significant role in determining the final isomer ratio.
Quantitative Data
The yield and isomer distribution of the products are influenced by reaction conditions such as the solvent, catalyst, and temperature. The following table summarizes typical quantitative data obtained under different experimental setups.
| Catalyst | Solvent | Temperature (°C) | Total Yield (%) | Isomer Ratio (3,4- : 2,3-) | Reference |
| AlCl₃ | Carbon Disulfide | Reflux | High | Predominantly 3,4-isomer | Theoretical |
| AlCl₃ | Nitrobenzene | Room Temp. | Moderate | Increased proportion of 2,3-isomer | Theoretical |
| Zeolites | - | 120 | Varies | Selective for 3,4-isomer | [3] |
Note: Specific quantitative data for the isomer ratio in the acylation of o-xylene with phthalic anhydride is not extensively reported in the readily available literature. The data presented is based on general principles of Friedel-Crafts reactions and related studies on xylenes.
Experimental Protocols
Detailed methodologies for performing the Friedel-Crafts acylation of o-xylene with phthalic anhydride are provided below. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment, as the reagents are hazardous.
Protocol 1: Traditional Friedel-Crafts Acylation using Aluminum Chloride
Materials:
-
o-Xylene (freshly distilled)
-
Phthalic anhydride
-
Anhydrous aluminum chloride (handle with care, moisture sensitive)
-
Carbon disulfide (CS₂) or Nitrobenzene (as solvent, both are toxic and flammable)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride (1.1 to 2.5 equivalents) and the chosen solvent (e.g., carbon disulfide).[4] Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.
-
Reagent Addition: Cool the flask in an ice bath. A solution of phthalic anhydride (1 equivalent) and o-xylene (1 to 1.2 equivalents) in the same solvent is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or heat under reflux for a specified time to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product, a mixture of 2-(2,3-dimethylbenzoyl)benzoic acid and this compound, can be purified by recrystallization or column chromatography. The isomer ratio can be determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Mechanochemical Synthesis
This method offers a more environmentally friendly, solvent-free alternative.
Materials:
-
o-Xylene
-
Phthalic anhydride
-
Anhydrous aluminum chloride
-
Ball mill apparatus
Procedure:
-
Charging the Mill: Place o-xylene (1 equivalent), phthalic anhydride (1 equivalent), and anhydrous aluminum chloride (2.5 equivalents) into a stainless steel milling jar with stainless steel balls.[4]
-
Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 1-2 hours).[4]
-
Work-up: After milling, suspend the reaction mixture in water and adjust the pH with concentrated HCl.
-
Isolation: Collect the precipitate by filtration and purify by column chromatography.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of Friedel-Crafts acylation.
Experimental Workflow
Caption: A typical experimental workflow.
Conclusion
The Friedel-Crafts acylation of o-xylene with phthalic anhydride is a versatile reaction for the synthesis of dimethylbenzoylbenzoic acids. The regioselectivity of the reaction is a critical aspect, influenced by a combination of electronic and steric factors, as well as the choice of catalyst and solvent. While the 3,4-isomer is often the major product due to steric considerations, the reaction conditions can be tuned to alter the isomer ratio. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully perform and optimize this important transformation. Further research into novel catalytic systems and reaction conditions could lead to even greater control over the regioselectivity and overall efficiency of this reaction.
References
An In-depth Technical Guide on 2-(3,4-Dimethylbenzoyl)benzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dimethylbenzoyl)benzoic acid, a key chemical intermediate in the synthesis of various organic compounds, most notably the anti-allergic and anti-inflammatory drug, Tranilast. This document details the compound's chemical and physical properties, outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and presents a proposed synthetic pathway for its conversion to Tranilast. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and organic synthesis.
Introduction
This compound (CAS No: 2159-42-4) is an aromatic keto-acid that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a benzoic acid moiety connected to a dimethylphenyl ketone, makes it a versatile precursor for the synthesis of more complex molecules. A primary application of this intermediate is in the pharmaceutical industry, where it is a precursor for the synthesis of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), a drug used for the treatment of bronchial asthma, keloids, and hypertrophic scars.[3][4] This guide will provide in-depth technical information on the synthesis, properties, and applications of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data has been compiled from various chemical databases.[1][5][6]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic Acid |
| CAS Number | 2159-42-4 |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not experimentally determined in searched literature. |
| Boiling Point | Not experimentally determined in searched literature. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Insoluble in water. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ortho-xylene with phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for a closely related isomer, 2-(2,4-dimethylbenzoyl)benzoic acid.[7]
Materials:
-
Phthalic anhydride (1.0 eq)
-
ortho-Xylene (excess, as solvent and reactant)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Activated Charcoal
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with phthalic anhydride (e.g., 30 g, 0.203 mol) and ortho-xylene (e.g., 114 g, 1.07 mol).
-
Catalyst Addition: The mixture is cooled in an ice-salt bath. Anhydrous aluminum chloride (e.g., 59.4 g, 0.446 mol) is added portion-wise through the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The mixture will become a thick suspension. The reaction is then heated to 55 °C for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and then slowly poured into a beaker containing crushed ice and concentrated HCl (e.g., 100 mL). The resulting mixture is stirred vigorously for 30 minutes to decompose the aluminum chloride complex.
-
Isolation of Crude Product: The crude product precipitates as a solid. The solid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude solid is dissolved in a 10% sodium carbonate solution. The solution is treated with activated charcoal to decolorize it and then filtered. The filtrate is acidified with concentrated HCl to a pH of 2-3, causing the purified this compound to precipitate.
-
Drying: The purified product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried in a vacuum oven at 60 °C.
Expected Yield: Based on the synthesis of the 2,4-dimethyl isomer, a high yield of over 90% is anticipated.[7]
Synthesis Workflow Diagram
Caption: Friedel-Crafts synthesis of the target compound.
Spectroscopic Data (Predicted and Analog-Based)
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.2 ppm), two methyl groups (singlets, ~2.3-2.6 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). The aromatic region would show a complex pattern due to the coupling of protons on both benzene rings. |
| ¹³C NMR | Carbonyl carbons (~190-200 ppm and ~165-175 ppm), aromatic carbons (~120-140 ppm), and methyl carbons (~20 ppm). |
| IR (Infrared) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the ketone (~1680 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C-H stretches from the aromatic rings and methyl groups (~2900-3100 cm⁻¹). |
| MS (Mass Spec) | The molecular ion peak [M]+ at m/z 254. A prominent fragment would be the loss of the carboxylic acid group (-COOH), resulting in a peak at m/z 209. Other fragments corresponding to the dimethylbenzoyl and benzoyl moieties would also be expected. Predicted [M+H]⁺ at m/z 255.10158 and [M-H]⁻ at m/z 253.08702.[6] |
Application as an Intermediate in Tranilast Synthesis
This compound is a known intermediate in the synthesis of Tranilast. While various synthetic routes to Tranilast exist, a plausible pathway from this intermediate involves a multi-step process.
Proposed Synthetic Pathway
The conversion of this compound to Tranilast likely involves the following key transformations:
-
Reduction of the Ketone: The ketone group is reduced to a methylene group. This can be achieved through methods like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).
-
Oxidation of Methyl Groups: The two methyl groups on the benzene ring are oxidized to carboxylic acids, which are then esterified to form methoxy groups. This is a more complex transformation and may involve multiple steps. A more direct route to a dimethoxy analog is often preferred in industrial synthesis.
-
Amide Coupling: The resulting carboxylic acid is then coupled with anthranilic acid or its methyl ester to form the final amide bond of Tranilast.
A more common industrial synthesis of Tranilast starts from 3,4-dimethoxybenzaldehyde and proceeds through 3,4-dimethoxycinnamic acid, which is then coupled with methyl anthranilate.[8][9] However, the use of this compound as a starting material represents an alternative approach.
Logical Relationship Diagram for Tranilast Synthesis
Caption: Proposed synthetic route from the intermediate to Tranilast.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may be harmful if swallowed.[1] It is also considered an environmental hazard.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a significant chemical intermediate with a primary role in the synthesis of the pharmaceutical agent Tranilast. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis via Friedel-Crafts acylation, and a proposed pathway for its conversion to Tranilast. The presented data and workflows are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating further research and application of this versatile compound.
References
- 1. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]
- 7. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. CN104693063A - Synthesis method of tranilast - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Discovery and History of 2-Benzoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzoylbenzoic acid, a key organic intermediate, holds a significant position in the landscape of industrial and pharmaceutical chemistry. Its discovery, intrinsically linked to the development of the foundational Friedel-Crafts reaction, paved the way for the synthesis of a diverse array of compounds, from vital dye precursors to potent therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of 2-benzoylbenzoic acid and its derivatives. It delves into the seminal synthetic methodologies, presents key physicochemical and biological data in a structured format, and offers detailed experimental protocols for the synthesis of the core molecule and its notable derivatives. Furthermore, this guide illustrates the critical signaling pathways influenced by these compounds, offering valuable insights for researchers and professionals in drug development and materials science.
Discovery and Historical Context
The journey of 2-benzoylbenzoic acid begins with the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, they discovered a set of reactions, now famously known as the Friedel-Crafts reactions, that allowed for the attachment of alkyl or acyl substituents to an aromatic ring using a Lewis acid catalyst.[1] This discovery was a pivotal moment in organic chemistry, providing a powerful tool for the synthesis of a vast number of aromatic compounds.
While Friedel and Crafts laid the foundational chemistry, the first documented synthesis of 2-benzoylbenzoic acid via the Friedel-Crafts acylation of benzene with phthalic anhydride was a direct and early application of their discovery.[2][3] This reaction, elegant in its simplicity and high efficiency, quickly became the cornerstone of industrial production for this vital intermediate. The historical significance of this synthesis lies not only in the production of 2-benzoylbenzoic acid itself but also in its role as a gateway to the industrially crucial anthraquinone dyes.
Physicochemical Properties of 2-Benzoylbenzoic Acid and Its Derivatives
The utility of 2-benzoylbenzoic acid and its derivatives in various applications is intrinsically linked to their physicochemical properties. The parent compound typically appears as a white to off-white crystalline solid.[4] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol, acetone, and hot benzene.[5][6] The presence of both a carboxylic acid and a ketone functional group allows for a wide range of chemical modifications, leading to a diverse family of derivatives with tailored properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Benzoylbenzoic acid | C₁₄H₁₀O₃ | 226.23 | 126-130 | 257-265 | Sparingly soluble in water; soluble in ethanol, acetone, hot benzene.[4][5][6] |
| 2-Benzoylbenzoic acid monohydrate | C₁₄H₁₂O₄ | 244.24 | 95 | - | Soluble in water. |
| Methyl 2-benzoylbenzoate | C₁₅H₁₂O₃ | 240.26 | 52-54 | 351-353 | Insoluble in water. |
| Ethyl 2-benzoylbenzoate | C₁₆H₁₄O₃ | 254.28 | 56-58 | 218-220 (at 18 mmHg) | Insoluble in water. |
| Anthraquinone | C₁₄H₈O₂ | 208.22 | 286 | 379.8 | Insoluble in water; soluble in hot benzene, aniline, and nitrobenzene. |
Key Applications and Derivatives
The structural versatility of 2-benzoylbenzoic acid has led to its use as a precursor in a multitude of applications, ranging from the synthesis of dyes to the development of life-saving pharmaceuticals.
Anthraquinone Dyes
Historically, the most significant application of 2-benzoylbenzoic acid is its role as the primary precursor to anthraquinone. Through an intramolecular cyclization reaction catalyzed by a strong acid, 2-benzoylbenzoic acid is efficiently converted to the tricyclic anthraquinone core. This molecule is the parent compound for a vast class of dyes and pigments known for their stability and vibrant colors.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
While not always a direct precursor, the chemical lineage of 2-benzoylbenzoic acid is closely tied to the synthesis of an important class of NSAIDs known as fenamates.[7] The industrial synthesis of anthranilic acid, the core of fenamates, can be derived from phthalic anhydride, the same starting material for 2-benzoylbenzoic acid. Fenamates, such as mefenamic acid and flufenamic acid, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.
Table of COX Inhibition by Fenamate NSAIDs:
| Fenamate | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Mefenamic Acid | 10 ± 5 | - | - |
| Flufenamic Acid | - | - | - |
| Meclofenamic Acid | - | - | - |
| Tolfenamic Acid | - | - | - |
Note: Comprehensive and directly comparable IC50 values for all fenamates are not consistently reported across single studies. The provided data is indicative of their inhibitory activity.
Antihistamines
Derivatives of 2-benzoylbenzoic acid also form the structural backbone of certain second-generation antihistamines. These drugs are used to treat allergic reactions by blocking the action of histamine at H1 receptors.
Photodynamic Therapy (PDT)
More recently, derivatives of 2-benzoylbenzoic acid have shown promise as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[8] In PDT, a photosensitizer is administered and accumulates in tumor cells. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which induce cell death, primarily through apoptosis.[9][10]
Experimental Protocols
Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol details the classic laboratory synthesis of 2-benzoylbenzoic acid.[11][12]
Materials:
-
Phthalic anhydride (1.0 eq)
-
Thiophene-free benzene (excess, as solvent and reactant)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Activated charcoal
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and thiophene-free benzene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with swirling.
-
After the addition is complete, remove the ice bath and gently warm the mixture to initiate the reaction, which is evidenced by the evolution of HCl gas.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by a mixture of ice and concentrated HCl.
-
Transfer the mixture to a larger beaker and remove the excess benzene by steam distillation.
-
Cool the remaining aqueous solution and collect the crude 2-benzoylbenzoic acid by vacuum filtration.
-
Purify the crude product by dissolving it in a warm 10% sodium carbonate solution, treating with activated charcoal, filtering, and then re-precipitating the acid by the careful addition of concentrated HCl to the cooled filtrate.
-
Collect the purified 2-benzoylbenzoic acid by vacuum filtration, wash with cold water, and dry.
Synthesis of Mefenamic Acid via Ullmann Condensation
This protocol describes the synthesis of the NSAID mefenamic acid from 2-chlorobenzoic acid, a downstream derivative from the same chemical family as 2-benzoylbenzoic acid.[13][14][15][16]
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
2,3-Dimethylaniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Copper powder or Copper(I) iodide (catalytic amount)
-
Dimethylformamide (DMF) as solvent
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid, 2,3-dimethylaniline, potassium carbonate, and a catalytic amount of copper powder or copper(I) iodide.
-
Add DMF as the solvent and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into a beaker of water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the crude mefenamic acid.
-
Collect the crude product by vacuum filtration and wash it with water.
-
Recrystallize the crude mefenamic acid from ethanol to obtain the purified product.
Signaling Pathways and Mechanisms of Action
NSAID Mechanism: COX Inhibition
2-Benzoylbenzoic acid-derived NSAIDs, specifically the fenamates, primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these drugs prevent prostaglandin synthesis, thereby exerting their therapeutic effects.
Caption: Inhibition of Prostaglandin Synthesis by Fenamate NSAIDs.
Photodynamic Therapy: Induction of Apoptosis
In photodynamic therapy, 2-benzoylbenzoic acid derivatives can act as photosensitizers. Upon light activation, they generate reactive oxygen species (ROS) that induce apoptosis, a form of programmed cell death. A common pathway involves the localization of the photosensitizer in the mitochondria. The generated ROS can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. This process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated.
Caption: Apoptosis Induction by 2-Benzoylbenzoic Acid-derived Photosensitizers in PDT.
Conclusion
From its origins in the seminal discovery of the Friedel-Crafts reaction, 2-benzoylbenzoic acid has proven to be a remarkably versatile and enduringly important molecule in organic synthesis. Its journey from a simple aromatic ketone to a key precursor for dyes and a foundational scaffold for life-changing pharmaceuticals highlights the profound impact of fundamental chemical discoveries. For researchers and drug development professionals, the rich history and diverse applications of 2-benzoylbenzoic acid derivatives continue to offer a fertile ground for innovation, with ongoing research exploring their potential in areas such as novel therapeutics and advanced materials. The continued exploration of this chemical family promises to yield further advancements across various scientific disciplines.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Page loading... [guidechem.com]
- 13. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 16. CN105949075A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 2-(3,4-Dimethylbenzoyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-(3,4-Dimethylbenzoyl)benzoic acid (CAS No: 2159-42-4). Given the limited availability of experimental spectra in public databases, this document combines existing data on closely related analogs with predicted spectroscopic values to offer a robust profile of the target molecule. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 2159-42-4 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Melting Point | 168 °C | [2] |
| Appearance | White crystalline solid (predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present a combination of predicted data and data from structurally similar compounds. These values serve as a reliable reference for the identification and characterization of this molecule.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic peaks for its functional groups. The predictions are based on the known spectral data of benzoic acid and its derivatives.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700-1680 | C=O (Aryl Ketone) | Stretching |
| ~1690-1670 | C=O (Carboxylic Acid) | Stretching |
| ~1600-1450 | C=C (Aromatic) | Stretching |
| ~1320-1210 | C-O (Carboxylic Acid) | Stretching |
| ~850-800 | C-H (Aromatic) | Out-of-plane bending (indicating 1,2,4-trisubstitution) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H NMR spectrum is based on the analysis of the isomeric compound 2-(2,4-Dimethylbenzoyl)benzoic acid and general principles of NMR spectroscopy. The spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.0 - 7.2 | Multiplet | 7H | Aromatic protons |
| ~2.3 | Singlet | 3H | Methyl group (-CH₃) |
| ~2.2 | Singlet | 3H | Methyl group (-CH₃) |
Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to overlapping signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹³C NMR chemical shifts are based on the known spectra of benzoic acid derivatives and substituted aromatic rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (Ketone) |
| ~168 | C=O (Carboxylic Acid) |
| ~142 - 125 | Aromatic Carbons |
| ~20 | Methyl Carbons (-CH₃) |
Mass Spectrometry (Predicted)
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound, as sourced from PubChemLite.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.10158 |
| [M+Na]⁺ | 277.08352 |
| [M-H]⁻ | 253.08702 |
| [M+NH₄]⁺ | 272.12812 |
| [M+K]⁺ | 293.05746 |
| [M]⁺ | 254.09375 |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a plausible method for the synthesis of this compound based on the well-established Friedel-Crafts acylation reaction between o-xylene and phthalic anhydride.[4][5]
Materials:
-
Phthalic anhydride
-
o-Xylene (1,2-Dimethylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride and an excess of o-xylene. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled and stirred mixture. The addition should be done in portions to control the exothermic reaction.
-
Reaction: After the addition of the catalyst is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a moderate temperature (e.g., 50-60 °C) and maintain it for several hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice. To hydrolyze the aluminum chloride complex and dissolve the aluminum salts, add concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water, followed by a 10% sodium carbonate solution to extract the carboxylic acid product as its sodium salt into the aqueous phase.
-
Precipitation: Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid with cooling to precipitate the this compound.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Spectroscopic Analysis Protocols
3.2.1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: A background spectrum is recorded first, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
3.2.3. Mass Spectrometry
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a mass analyzer like a Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Benzoylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoylbenzoic acids represent a significant class of organic compounds, serving as crucial intermediates in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, dyes, and polymers. Their unique structure, featuring a benzophenone core with a carboxylic acid group, imparts a range of interesting physical and chemical properties that are tunable through aromatic substitution. This guide provides a comprehensive overview of the physical and chemical characteristics of several substituted benzoylbenzoic acids, detailed experimental protocols for their synthesis and analysis, and a look into their biological significance.
Core Physical and Chemical Properties
The properties of benzoylbenzoic acids are significantly influenced by the nature and position of substituents on the phenyl rings. Electron-donating and electron-withdrawing groups can alter the acidity, solubility, melting point, and spectroscopic characteristics of these molecules.
Data Presentation
The following tables summarize the key physical and chemical data for a selection of substituted 2-benzoylbenzoic acids, allowing for easy comparison.
Table 1: Physical Properties of Substituted 2-Benzoylbenzoic Acids
| Compound | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Benzoylbenzoic acid | None | C₁₄H₁₀O₃ | 226.23 | 127-129[1] | White to off-white crystalline powder |
| 2-(4-Chlorobenzoyl)benzoic acid | 4-Chloro | C₁₄H₉ClO₃ | 260.67[2] | 149-150[2][3] | White to off-white powder[2] |
| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxy | C₁₅H₁₂O₄ | 256.25[4][5] | Not specified | High-purity benzophenone derivative |
| 2-(4-Methylbenzoyl)benzoic acid | 4-Methyl | C₁₅H₁₂O₃ | 240.25[1] | 137-139[1] | White to almost white powder to crystal[1][6] |
| 2-(4-Bromobenzoyl)benzoic acid | 4-Bromo | C₁₄H₉BrO₃ | 305.12[7][8] | 167-168[7][8] | Not specified |
| 2-(4-Hydroxybenzoyl)benzoic acid | 4-Hydroxy | C₁₄H₁₀O₄ | 242.23[9] | 213[10] | White crystalline powder[9][11][12] |
Table 2: Acidity and Solubility of Substituted 2-Benzoylbenzoic Acids
| Compound | pKa (Predicted) | Water Solubility | Organic Solvent Solubility |
| 2-Benzoylbenzoic acid | Not specified | Sparingly soluble | Soluble in ethanol, ether, and hot benzene[1] |
| 2-(4-Chlorobenzoyl)benzoic acid | 3.26 ± 0.36[2] | 136 mg/L at 20°C[2] | Soluble in ethanol and acetone[13] |
| 2-(4-Methoxybenzoyl)benzoic acid | Not specified | Not specified | Soluble in organic solvents |
| 2-(4-Methylbenzoyl)benzoic acid | 3.33 ± 0.36[1] | Not specified | Very soluble in Benzene, Ether, Acetone, Alcohol[6] |
| 2-(4-Bromobenzoyl)benzoic acid | Not specified | 9.83e-04 M[7][8] | Not specified |
| 2-(4-Hydroxybenzoyl)benzoic acid | Not specified | Sparingly soluble[9][11][12] | Soluble in ethanol and acetone[9][11][12] |
Table 3: Spectroscopic Data of Substituted 2-Benzoylbenzoic Acids
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 2-Benzoylbenzoic acid | Aromatic protons in the range of 7.0-8.5 | Not specified | C=O (carbonyl and carboxylic acid), O-H (carboxylic acid) | Molecular Ion [M]⁺• at 226 |
| 2-(4-Chlorobenzoyl)benzoic acid | Aromatic protons in the range of 7.3-8.1[14] | Not specified | Not specified | Molecular Ion [M]⁺• at 260/262 (due to ³⁵Cl/³⁷Cl isotopes)[15] |
| 2-(4-Methoxybenzoyl)benzoic acid | Aromatic protons (benzoic acid): 7.8-8.2; Aromatic protons (methoxy-substituted): 6.9-7.4; Methoxy protons: ~3.8[4] | Not specified | Not specified | Predicted [M]⁺• at 256; fragments at 239 (-OH), 211 (-COOH)[4] |
| 2-(4-Methylbenzoyl)benzoic acid | Not specified | Not specified | Not specified | Not specified |
| 2-(4-Bromobenzoyl)benzoic acid | Not specified | Not specified | Not specified | Molecular Ion [M]⁺• at 304/306 (due to ⁷⁹Br/⁸¹Br isotopes) |
| 2-(4-Hydroxybenzoyl)benzoic acid | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Synthesis of Substituted 2-Benzoylbenzoic Acids via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a primary method for the synthesis of benzoylbenzoic acids. The following is a general protocol.
Materials:
-
Substituted Benzene (e.g., Chlorobenzene, Anisole, Toluene)
-
Phthalic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Activated Charcoal
-
Appropriate organic solvent for recrystallization (e.g., Benzene, Toluene, Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine phthalic anhydride and the substituted benzene.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation of Crude Product: If a solid precipitates, collect it by vacuum filtration. If an oily layer forms, separate it and remove the excess substituted benzene by steam distillation or rotary evaporation.
-
Purification:
-
Dissolve the crude product in a warm aqueous solution of sodium carbonate.
-
Treat the solution with activated charcoal to decolorize it and filter while hot.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the purified substituted benzoylbenzoic acid.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
-
-
Recrystallization: For higher purity, recrystallize the product from a suitable organic solvent.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Phosphoric acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is commonly used.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve the synthesized product in a suitable solvent (e.g., a mixture of water and acetonitrile).
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the structure. For halogenated compounds, the isotopic pattern is a key identifier.
Mandatory Visualizations
General Synthetic and Purification Workflow
Caption: General workflow for the synthesis and purification of substituted benzoylbenzoic acids.
Biological Signaling Pathways
Many non-steroidal anti-inflammatory drugs (NSAIDs) are derived from or are structurally related to benzoic acid derivatives. They exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.
Caption: Inhibition of prostaglandin synthesis by NSAID derivatives of benzoylbenzoic acid.
Certain derivatives of benzoylbenzoic acid can act as photosensitizers in photodynamic therapy. When activated by light, they can generate reactive oxygen species (ROS) that lead to cell death, a mechanism explored in cancer therapy.
Caption: Mechanism of action for benzoylbenzoic acid derivatives in photodynamic therapy.
References
- 1. chembk.com [chembk.com]
- 2. 2-(4-Chlorobenzoyl)benzoic acid | 85-56-3 [m.chemicalbook.com]
- 3. 2-(4-Chlorobenzoyl)benzoic acid 98 85-56-3 [sigmaaldrich.com]
- 4. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 2-(4-Methylbenzoyl)benzoic acid | 85-55-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Buy 2-(4-Hydroxybenzoyl)benzoic acid | 85-57-4 [smolecule.com]
- 11. 2-(4-Hydroxybenzoyl)benzoic acid | 85-57-4 [chemicalbook.com]
- 12. CAS 85-57-4: 2-(4-Hydroxybenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 13. CAS 85-56-3: 2-(4-Chlorobenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 14. 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) IR Spectrum [m.chemicalbook.com]
- 15. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Framework for the Structural Elucidation of 2-(3,4-Dimethylbenzoyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethylbenzoyl)benzoic acid, a derivative of benzoic acid, presents a subject of interest for structural and computational chemistry.[1][2] Its molecular architecture, characterized by a benzoic acid moiety substituted with a 3,4-dimethylbenzoyl group, suggests the potential for complex conformational arrangements and intermolecular interactions. Theoretical and computational studies are indispensable tools for dissecting the structure-activity relationships of such molecules at a molecular level. By employing quantum chemical methods, researchers can elucidate the geometric, electronic, and spectroscopic properties that govern its chemical behavior.[3][4][5]
This technical guide outlines a comprehensive theoretical framework for the in-depth structural analysis of this compound. It details the standard computational protocols, provides a structured format for the presentation of key data, and visualizes the logical workflow for such a theoretical investigation. The methodologies described are based on established practices for similar organic molecules and are intended to provide a reproducible basis for future research.[6][7][8]
Computational Methodologies and Protocols
The theoretical investigation of this compound would typically involve a multi-step computational protocol to determine its structural and electronic properties. The following sections detail the standard procedures.
Geometric Optimization
The initial and most crucial step is the optimization of the molecule's three-dimensional structure to locate its most stable conformation, which corresponds to a minimum on the potential energy surface.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software such as GaussView.
-
Computational Method: Density Functional Theory (DFT) is the most widely used and effective method for this purpose. The B3LYP functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[6][9]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is selected to describe the atomic orbitals. The choice represents a balance between computational accuracy and cost.[6][10]
-
Software: Quantum chemistry software packages like Gaussian are employed to perform the calculations.[7]
-
Convergence Criteria: The optimization process is considered complete when the forces acting on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.
Vibrational Frequency Analysis
Following a successful geometric optimization, a frequency calculation is performed to characterize the stationary point found.
Protocol:
-
Calculation: Using the optimized geometry, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, necessitating further conformational searching.
-
Spectroscopic Prediction: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor is often applied to the calculated frequencies to better match experimental data.[4]
Electronic Properties Analysis
With the optimized molecular structure, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
Protocol:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[9][10]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack.[6][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[9]
Data Presentation
The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables are illustrative examples of how such data would be presented.
Table 1: Optimized Geometric Parameters (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O (carbonyl) | 1.22 |
| C-O (carbonyl) | 1.35 | |
| O-H (carboxyl) | 0.97 | |
| C-C (inter-ring) | 1.50 | |
| Bond Angles (°) | C-C-O (carbonyl) | 120.5 |
| O=C-O (carboxyl) | 123.0 | |
| C-O-H (carboxyl) | 108.5 | |
| Dihedral Angles (°) | Phenyl-C(=O)-Phenyl | 45.0 |
Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative Data)
| Property | Calculated Value | Units |
| Thermodynamic Properties | ||
| Enthalpy | -800.123 | Hartrees |
| Gibbs Free Energy | -800.156 | Hartrees |
| Entropy | 120.5 | cal/mol·K |
| Electronic Properties | ||
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 2.5 | Debye |
Visualization of Computational Workflow
The logical flow of the theoretical investigation can be effectively represented using a diagram. The following DOT script generates a flowchart illustrating the computational workflow for analyzing the structure of this compound.
Caption: Computational workflow for the theoretical analysis of molecular structure.
Conclusion
The theoretical framework presented in this guide provides a robust and systematic approach to elucidating the structural and electronic properties of this compound. By leveraging Density Functional Theory and associated computational techniques, researchers can gain significant insights into the molecule's preferred conformation, vibrational modes, and electronic characteristics. The detailed protocols and structured data presentation facilitate reproducible research and contribute to a deeper understanding of this and related compounds, which can be invaluable in the fields of materials science and drug development.
References
- 1. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid experimental protocol
Application Note: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described method is based on the well-established Friedel-Crafts acylation reaction.
Principle
The synthesis of this compound is achieved through the Friedel-Crafts acylation of o-xylene with phthalic anhydride. In this electrophilic aromatic substitution reaction, aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the phthalic anhydride, forming a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich o-xylene ring to yield the desired product.
Experimental Protocol
The following protocol is adapted from established procedures for similar Friedel-Crafts acylations.
Materials and Reagents
-
o-Xylene
-
Phthalic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add o-xylene. Cool the flask in an ice bath.
-
Addition of Catalyst: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled o-xylene with continuous stirring. The addition should be controlled to maintain a low temperature.
-
Addition of Phthalic Anhydride: Once the aluminum chloride has been added, add phthalic anhydride portion-wise through the powder funnel, ensuring the temperature of the reaction mixture remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For some related reactions, gentle heating (e.g., to 55°C) may be applied to drive the reaction to completion[1].
-
Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Work-up: The resulting mixture is then filtered to collect the crude product. Alternatively, the product can be extracted with a suitable organic solvent like dichloromethane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Drying: The purified product is dried under vacuum.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its isomers.
| Parameter | Value | Reference |
| Product Name | This compound | [2] |
| Molecular Formula | C₁₆H₁₄O₃ | [2][3] |
| Molecular Weight | 254.28 g/mol | [2] |
| CAS Number | 2159-42-4 | [2] |
| Typical Yield | High (e.g., up to 97% for a similar isomer) | [1] |
| Appearance | White solid | [1] |
| Melting Point | Not specified in search results | |
| ¹H NMR Data | Not specified for the 3,4-isomer in search results. For the 2,4-isomer in CDCl₃: δ 7.98-8.07 (m, 1H), 7.60-7.69 (m, 1H), 7.51-7.59 (m, 1H), 7.38-7.45 (m, 1H), 7.01-7.13 (m, 2H), 6.86-6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H) | [1] |
| LC/MS (m/z) | Not specified for the 3,4-isomer in search results. For the 2,4-isomer: ES⁺ = 255 (M+1) | [1] |
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols for FTIR Spectroscopy of 2-(3,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2-(3,4-Dimethylbenzoyl)benzoic Acid using Fourier Transform Infrared (FTIR) spectroscopy. This technique is instrumental in the structural elucidation and quality control of this compound by identifying its key functional groups.
Introduction
This compound is a substituted aromatic ketone and carboxylic acid. Its molecular structure comprises a benzoic acid moiety substituted with a 3,4-dimethylbenzoyl group. FTIR spectroscopy is a rapid, non-destructive analytical technique that measures the absorption of infrared radiation by a sample's molecules. This absorption corresponds to specific vibrational frequencies of the chemical bonds within the molecule, providing a unique "fingerprint" that allows for the identification of its functional groups. For this compound, FTIR is crucial for confirming the presence of the carboxylic acid, ketone, and substituted aromatic ring structures.
Anticipated FTIR Spectral Data
Based on the structure of this compound, the following characteristic absorption bands are expected. The precise positions may vary slightly depending on the sample preparation method and the physical state of the sample.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methyl) | C-H stretch | 3000 - 2850 | Medium |
| Ketone C=O | C=O stretch | 1700 - 1680 | Strong |
| Carboxylic Acid C=O | C=O stretch | 1710 - 1680 | Strong |
| Aromatic C=C | C=C stretch | 1600 and 1500 | Medium to Weak |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
| Aromatic C-H | C-H out-of-plane bend | 900 - 675 | Medium to Strong |
Note: The carbonyl (C=O) stretches from the ketone and carboxylic acid groups may overlap, potentially appearing as a single, broad, or asymmetric strong peak in the 1710-1680 cm⁻¹ region.
Experimental Protocols
The selection of a suitable sample preparation technique is critical for obtaining a high-quality FTIR spectrum. The appropriate method depends on the physical state of the this compound sample (e.g., solid powder, solution).
Protocol 1: KBr Pellet Method (for Solid Samples)
This is a common method for obtaining high-quality spectra of solid samples.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade (100-200 mg), oven-dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Gently grind the 1-2 mg of the this compound sample in an agate mortar to a fine powder.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.[1]
-
Transfer the mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[1]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction, smoothing) as needed.
Protocol 2: Attenuated Total Reflectance (ATR) Method (for Solid or Liquid Samples)
ATR is a rapid and convenient method that requires minimal sample preparation.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol, ethanol)
Procedure:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent and a soft tissue if necessary.[1]
-
Acquire the background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[1]
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Data Interpretation
The interpretation of the FTIR spectrum involves assigning the observed absorption bands to the corresponding functional groups.
-
O-H Stretch: Look for a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[2][3]
-
C-H Stretches: Identify the aromatic C-H stretching vibrations as weaker peaks just above 3000 cm⁻¹ and the aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.[4]
-
Carbonyl Region: The region between 1750-1650 cm⁻¹ is crucial. Expect one or two strong, sharp peaks corresponding to the C=O stretching of the ketone and the carboxylic acid.[2][5][6] The presence of a broad O-H stretch alongside a strong C=O peak is a strong indicator of a carboxylic acid.
-
Aromatic Region: The presence of peaks around 1600 and 1500 cm⁻¹ confirms the existence of the aromatic rings.[4]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule, including C-O stretching and C-H bending vibrations.[2][3] This region is useful for confirming the identity of the compound by comparing it to a reference spectrum.
Visualizations
Caption: Experimental workflow for FTIR analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. www1.udel.edu [www1.udel.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. azooptics.com [azooptics.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethylbenzoyl)benzoic acid is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Accurate and reliable analysis of this compound is crucial for quality control, metabolic studies, and pharmacokinetic assessments. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the sensitive and specific quantification and structural elucidation of this compound.
These application notes provide a comprehensive overview of the mass spectrometry analysis of this compound, including its physicochemical properties, optimized protocols for sample preparation and LC-MS/MS analysis, and a detailed interpretation of its mass spectral data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Exact Mass | 254.0943 Da | [1] |
| IUPAC Name | This compound | [1] |
Predicted Mass Spectrometry Data
Based on its chemical structure, the following mass-to-charge ratios (m/z) for various adducts of this compound can be predicted. These values are essential for instrument setup and data interpretation.
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.10158 |
| [M+Na]⁺ | 277.08352 |
| [M-H]⁻ | 253.08702 |
| [M+NH₄]⁺ | 272.12812 |
| [M+K]⁺ | 293.05746 |
| [M+HCOO]⁻ | 299.09250 |
| [M+CH₃COO]⁻ | 313.10815 |
Data sourced from PubChem.[3]
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the preparation of this compound samples for LC-MS analysis. Optimization may be required depending on the sample matrix.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for calibration curves.
-
Sample Extraction (for complex matrices): For samples in complex matrices (e.g., plasma, tissue homogenates), a solid-phase extraction (SPE) may be necessary to remove interfering substances. Anionic exchange SPE cartridges can be effective for extracting organic acids.[4]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the analyte using a suitable solvent, such as methanol containing a small percentage of formic acid.
-
-
Final Dilution and Filtration: Dilute the extracted sample or a simple solution of the analyte to a concentration within the calibration range using the mobile phase. Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol provides a starting point for the LC-MS analysis of this compound. The parameters may need to be adjusted based on the specific instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative mode is often suitable for carboxylic acids.
-
Scan Mode: Full scan for initial analysis and targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to observe fragmentation patterns.
Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes the expected key ions for the mass spectrometric analysis of this compound.
| Ion Type | m/z (Positive Mode) | m/z (Negative Mode) | Description |
| Parent Ion | 255.10 | 253.09 | [M+H]⁺ and [M-H]⁻ respectively |
| Fragment Ion 1 | 237.09 | - | Loss of H₂O from [M+H]⁺ |
| Fragment Ion 2 | 133.06 | - | Putative [C₉H₉O]⁺ fragment |
| Fragment Ion 3 | 105.07 | - | Putative [C₇H₅O]⁺ fragment |
| Fragment Ion 4 | - | 209.10 | Loss of CO₂ from [M-H]⁻ |
Proposed Fragmentation Pathway
The fragmentation of this compound in the positive ion mode is likely initiated by the protonation of the carboxylic acid or the ketone group. Subsequent fragmentation can occur through various pathways, including the loss of water and cleavage of the benzoyl group. In negative ion mode, decarboxylation is a common fragmentation pathway for carboxylic acids.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Proposed Fragmentation Pathway of this compound ([M+H]⁺)
The diagram below illustrates a plausible fragmentation pathway for the protonated molecule of this compound.
Conclusion
This document provides a detailed guide for the mass spectrometry analysis of this compound. The provided protocols for sample preparation and LC-MS/MS analysis, along with the summarized quantitative data and proposed fragmentation pathways, serve as a valuable resource for researchers and scientists. Adherence to these guidelines, with appropriate optimization for specific applications and instrumentation, will facilitate accurate and reproducible results in the analysis of this compound.
References
- 1. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of 2-(3,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the single-crystal X-ray diffraction analysis of 2-(3,4-Dimethylbenzoyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. As a derivative of 2-benzoylbenzoic acid, this compound serves as a versatile scaffold for the synthesis of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[1] Understanding its three-dimensional structure is paramount for rational drug design and the development of novel materials. This document provides an in-depth, experience-driven protocol for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of the title compound. While the specific crystal structure data for this compound is not publicly available as of this writing, this guide presents a complete, validated workflow, including a representative analysis based on hypothetical crystallographic data, to serve as a robust template for researchers in the field.
Introduction: The Significance of Structural Elucidation
2-Benzoylbenzoic acid and its derivatives are a cornerstone in pharmaceutical development, acting as crucial intermediates in the synthesis of a multitude of bioactive molecules.[1] The rigid, yet conformationally flexible, backbone of these compounds makes them ideal candidates for targeted interactions with biological macromolecules. The addition of dimethyl substituents on the benzoyl ring, as in this compound, can significantly influence its steric and electronic properties, thereby altering its binding affinity and pharmacological profile.
X-ray crystallography is an indispensable technique for determining the precise atomic and molecular structure of a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing bond lengths, bond angles, and intermolecular interactions.[2] This atomic-level insight is critical for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in drug discovery.
Synthesis and Crystallization: A Step-by-Step Protocol
The synthesis of this compound is efficiently achieved via a Friedel-Crafts acylation reaction between phthalic anhydride and o-xylene. This classic electrophilic aromatic substitution reaction is a robust and scalable method for the preparation of benzoylbenzoic acid derivatives.
Materials and Reagents
-
Phthalic anhydride (≥99%)
-
o-Xylene (≥99%)
-
Anhydrous aluminum chloride (AlCl₃) (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol (95%)
-
Hexanes
Synthesis Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: To the cooled suspension, add phthalic anhydride (1.0 eq) in one portion, followed by the slow, dropwise addition of o-xylene (1.1 eq) over 30 minutes. The causality behind the slow addition is to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of concentrated hydrochloric acid (50 mL). This step is crucial to decompose the aluminum chloride complex and protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.
Crystallization Protocol: Growing Single Crystals for X-ray Diffraction
The key to a successful X-ray crystallography experiment is the growth of high-quality single crystals. For this compound, a slow evaporation or slow cooling method is generally effective.
-
Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent is a good starting point. A mixture of ethanol and water is often a suitable solvent system for the recrystallization of benzoic acid derivatives.
-
Dissolution: In a small Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. The use of a minimal volume is critical to ensure the solution is saturated or near-saturated upon cooling, which is the driving force for crystallization.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Growth by Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature. To further decrease the solubility and promote crystal growth, the flask can then be placed in a refrigerator (4 °C).
-
Crystal Growth by Slow Evaporation: Alternatively, dissolve the compound in a suitable solvent (e.g., a mixture of ethanol and hexanes) at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days.
-
Crystal Harvesting: Once well-formed, single crystals are observed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Air-dry the crystals.
X-ray Data Collection and Structure Refinement
The following section outlines a standard workflow for single-crystal X-ray diffraction data collection and structure refinement.
Experimental Workflow Diagram
Caption: Experimental workflow for the X-ray crystallography of this compound.
Data Collection Protocol
-
Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Diffractometer Setup: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the determined crystal symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal and collecting diffraction images at various orientations.[3]
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for various experimental factors (e.g., Lorentz and polarization effects).
Structure Solution and Refinement Protocol
-
Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software such as PLATON to check for geometric and crystallographic consistency.
Results and Discussion: A Hypothetical Structural Analysis
As the crystal structure of this compound is not publicly available, the following section presents a discussion based on hypothetical crystallographic data. This serves to illustrate the type of valuable information that can be gleaned from a successful X-ray diffraction experiment.
Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₆H₁₄O₃ |
| Formula Weight | 254.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| β (°) | 98.76(3) |
| Volume (ų) | 1334.5(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.265 |
| Absorption Coeff. (mm⁻¹) | 0.087 |
| F(000) | 536 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection | 2.5° to 27.5° |
| Reflections collected | 9876 |
| Independent reflections | 2654 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation
The hypothetical structure would likely reveal a non-planar conformation for the this compound molecule. The dihedral angle between the two aromatic rings would be a key parameter, influencing the overall shape of the molecule. This twist is a result of steric hindrance between the carbonyl group and the ortho-substituent on the benzoic acid ring. The carboxylic acid group may be oriented to form an intramolecular hydrogen bond with the ketone oxygen, or it may be involved in intermolecular interactions.
Intermolecular Interactions and Crystal Packing
In the crystalline state, molecules of this compound would likely be held together by a network of intermolecular interactions. The most prominent of these would be hydrogen bonding involving the carboxylic acid group. Carboxylic acids typically form centrosymmetric dimers via O-H···O hydrogen bonds. Additionally, weaker C-H···O interactions and π-π stacking between the aromatic rings could play a significant role in stabilizing the crystal lattice. The packing diagram would reveal how these interactions dictate the overall three-dimensional arrangement of the molecules in the crystal.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. By following the detailed protocols and understanding the underlying principles, researchers can successfully determine the three-dimensional structure of this and similar molecules. The structural information obtained is invaluable for advancing drug discovery programs and designing novel materials with tailored properties. While the specific crystal structure of the title compound remains to be determined and published, the workflow and hypothetical analysis presented here serve as a robust framework for such an investigation.
References
Purification of 2-(3,4-Dimethylbenzoyl)benzoic Acid by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 2-(3,4-Dimethylbenzoyl)benzoic acid via recrystallization. The methodologies outlined are designed to guide researchers in achieving high purity of the target compound, a crucial step in many chemical synthesis and drug development workflows.
Introduction
This compound is an aromatic carboxylic acid. For applications in research and pharmaceutical development, a high degree of purity is often essential. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. This allows for the separation of the pure crystalline compound upon cooling.
Data Presentation
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides solubility information for the parent compound, benzoic acid, in various solvents at different temperatures. This data serves as a valuable reference for solvent selection, as the structural similarities suggest analogous solubility behavior.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | -18 | 30 |
| -13 | 32.1 | |
| 23 | 71.5 | |
| Ethanol | -18 | 25.4 |
| 15 | 47.1 | |
| 19.2 | 52.4 | |
| Water | 0 | 0.17 |
| 18 | 0.27 | |
| 25 | 0.34 | |
| 40 | 0.55 | |
| 75 | 2.15 | |
| 100 | 5.63 | |
| Acetone | - | Soluble |
| Toluene | 25 | 1.29 |
| Chloroform | 25 | 2.49 |
Note: This data is for benzoic acid and should be used as a guideline for this compound.
The melting point of a pure compound is a key indicator of its identity and purity. For a closely related compound, 2-(4-Ethylbenzoyl)benzoic acid, a melting point of 122 °C has been reported after recrystallization from ethanol.[1] Another similar compound, 2,4-Dimethylbenzoic acid, has a reported melting point range of 124-126 °C.[2] Based on these analogs, the melting point of pure this compound is expected to be in a similar range. A sharp melting point range of 1-2°C is indicative of high purity.
Experimental Protocols
The following protocol outlines the steps for the purification of this compound by recrystallization. The procedure is based on established methods for the recrystallization of aromatic carboxylic acids.[2][3][4]
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven
-
Melting point apparatus
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Not react with this compound.
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the properties of similar aromatic carboxylic acids, suitable solvents for initial testing include ethanol, methanol, acetic acid, or a mixed solvent system such as ethanol-water. A small-scale solubility test is recommended to determine the optimal solvent.
Procedure for Solvent Selection:
-
Place a small amount (e.g., 10-20 mg) of the crude this compound into a test tube.
-
Add a few drops of the test solvent and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is a suitable choice.
Recrystallization Protocol
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture using a heating mantle or hot plate while stirring continuously.
-
Add more solvent portion-wise until the compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is preferred to prevent premature crystallization).
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent the solution from cooling and crystallizing in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized this compound. A sharp melting point range close to the literature value (if available) or the value obtained for a pure standard indicates successful purification.
-
Calculate the percent recovery of the purified compound.
-
Mandatory Visualizations
Recrystallization Workflow
The following diagram illustrates the logical workflow of the recrystallization process.
Caption: A flowchart illustrating the key stages of the recrystallization process.
Solvent Selection Logic
The following diagram outlines the decision-making process for selecting a suitable recrystallization solvent.
References
The Versatile Scaffold of 2-(3,4-Dimethylbenzoyl)benzoic Acid: Application Notes for Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the 2-benzoylbenzoic acid framework stands out as a "privileged scaffold"—a core structure that consistently imparts diverse and potent biological activities to its derivatives.[1] This versatile backbone, characterized by a rigid, three-dimensional arrangement of a benzoic acid and a benzoyl group, provides an ideal template for designing molecules that can effectively interact with a multitude of biological targets.[1] This application note delves into the specific potential of a promising member of this class: 2-(3,4-Dimethylbenzoyl)benzoic Acid . While direct and extensive research on this particular derivative is emerging, a comprehensive analysis of its structural features, coupled with the well-documented activities of its chemical cousins, allows us to project its applications and provide robust protocols for its investigation in drug discovery programs.
The strategic placement of two methyl groups on the benzoyl ring at the 3 and 4 positions is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its pharmacokinetic profile and target interactions. This guide will explore the established therapeutic avenues for 2-benzoylbenzoic acid derivatives, infer the likely biological impact of the 3,4-dimethyl substitution, and provide detailed experimental protocols for researchers to unlock the full potential of this compound in their medicinal chemistry endeavors.
Core Therapeutic Applications of the 2-Aroylbenzoic Acid Scaffold
The 2-benzoylbenzoic acid motif is a cornerstone in the synthesis of a wide range of pharmaceuticals.[2] Its derivatives have been successfully developed into non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and even agents for photodynamic therapy.[1][3]
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
A primary and well-established application of 2-benzoylbenzoic acid derivatives is in the development of anti-inflammatory agents.[4] Many of these compounds exert their effect by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of inflammation, pain, and fever.[1][4]
-
Mechanism of Action: The acidic carboxyl group of the benzoic acid moiety is crucial for binding to the active site of COX enzymes. The aroyl ring can be tailored with various substituents to enhance potency and selectivity for either COX-1 or COX-2 isoforms. Inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[4]
The 3,4-dimethyl substitution on the benzoyl ring of our lead compound is hypothesized to enhance its binding affinity within the hydrophobic channel of the COX active site, potentially leading to potent anti-inflammatory effects.
Antimicrobial Properties
Derivatives of 2-benzoylbenzoic acid have also demonstrated significant potential as antimicrobial agents.[5] Research has shown that specific structural modifications can lead to compounds with activity against both Gram-positive and Gram-negative bacteria.[5][6]
-
Postulated Mechanism: While the exact mechanism can vary, some derivatives are believed to interfere with essential bacterial processes. For instance, some studies suggest that these compounds may inhibit bacterial RNA polymerase.[1] The lipophilicity introduced by the dimethyl substitution could enhance membrane permeability, leading to increased intracellular concentrations and improved antibacterial efficacy.
Anticancer Applications
The rigid structure of the 2-benzoylbenzoic acid scaffold makes it an attractive starting point for the design of anticancer agents. Derivatives have been investigated for their ability to act as photosensitizers in photodynamic therapy (PDT), where they generate cytotoxic reactive oxygen species upon light activation to selectively destroy cancer cells.[1][3] Furthermore, the core structure can be elaborated to target specific enzymes involved in cancer progression.
Synthesis of this compound
The most common and efficient method for synthesizing 2-aroylbenzoic acids is the Friedel-Crafts acylation.[2][7] This reaction involves the acylation of an aromatic substrate with a cyclic anhydride in the presence of a Lewis acid catalyst.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound from phthalic anhydride and o-xylene.
Materials:
-
Phthalic anhydride
-
o-Xylene (3,4-dimethylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend phthalic anhydride (1.0 equivalent) and anhydrous aluminum chloride (2.2 equivalents) in an excess of o-xylene, which serves as both reactant and solvent.
-
Heat the reaction mixture to 55-60°C and stir for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated HCl.
-
Stir the mixture vigorously until the oily product solidifies.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a 10% sodium carbonate solution to extract the acidic product into the aqueous phase.
-
Separate the aqueous layer and acidify with concentrated HCl to precipitate the crude this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Proposed Biological Evaluation Protocols
Based on the known activities of the 2-benzoylbenzoic acid scaffold, the following protocols are recommended for the initial biological evaluation of this compound.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory potential of the compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin or Celecoxib (positive controls)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
Procedure:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a solution of 1 M HCl.
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Indomethacin (non-selective) | Reference value | Reference value | Reference value |
| Celecoxib (COX-2 selective) | Reference value | Reference value | Reference value |
Protocol 3: In Vitro Antibacterial Susceptibility Testing
This protocol will assess the antibacterial activity of the compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Vancomycin or Ciprofloxacin (positive controls)
-
96-well microtiter plates
-
Resazurin solution (viability indicator)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include positive controls (bacteria with a known antibiotic) and negative controls (bacteria with no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that prevents a color change, indicating the inhibition of bacterial growth.
Data Presentation:
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | To be determined | To be determined |
| Vancomycin | Reference value | Not applicable |
| Ciprofloxacin | Reference value | Reference value |
Visualizing the Scientific Framework
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key pathways and workflows.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The proposed mechanism of anti-inflammatory action via COX enzyme inhibition.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the robust evidence from its structural analogs, it is a strong candidate for development as an anti-inflammatory, antimicrobial, or even an anticancer agent. The protocols provided herein offer a clear roadmap for the synthesis and initial biological characterization of this compound. Further studies should focus on structure-activity relationship (SAR) explorations by modifying the substitution pattern on both aromatic rings to optimize potency and selectivity for specific biological targets. The versatility of the 2-benzoylbenzoic acid core ensures that this compound is a valuable starting point for innovative drug discovery campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]
- 6. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
Application Notes: 2-(3,4-Dimethylbenzoyl)benzoic Acid in Anthraquinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinones are a significant class of compounds characterized by the 9,10-dioxoanthracene core structure. This scaffold is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[1] Anthraquinone derivatives have been historically used for medical applications and are currently investigated for their potential as laxatives, antimicrobial, anti-inflammatory, and anticancer agents.[1] Notable examples like Emodin have demonstrated potent anticancer, anti-inflammatory, and antioxidant properties.[2] Given their therapeutic potential, the development of efficient synthetic routes to novel anthraquinone derivatives is a key focus in medicinal chemistry and drug discovery.
2-(3,4-Dimethylbenzoyl)benzoic acid is a valuable and highly functionalized building block for the synthesis of substituted anthraquinones, specifically leading to the 1,2-dimethylanthraquinone core. This substitution pattern provides a unique scaffold for further chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents. The primary synthetic strategy involves a two-step process: a Friedel-Crafts acylation to prepare the benzoylbenzoic acid precursor, followed by an acid-catalyzed intramolecular cyclization.
Applications in Drug Development
The 1,2-dimethylanthraquinone core synthesized from this compound serves as a foundational structure for developing new drug candidates. The applications of anthraquinone derivatives are diverse:
-
Anticancer Agents: Many anthracycline antibiotics, a cornerstone of chemotherapy, are based on this core structure. The planar anthraquinone system can intercalate with DNA, while substituents can influence cytotoxicity and target specificity.
-
Anti-inflammatory Drugs: Certain derivatives have shown potent anti-inflammatory activity, with potential applications in treating conditions like arthritis.[1][3]
-
Antimicrobial Agents: The anthraquinone scaffold is a known pharmacophore for antibacterial activity.[4] Modifications to the core can enhance potency against various bacterial strains, including drug-resistant ones, by mechanisms such as cell wall destruction or inhibition of nucleic acid synthesis.[4]
-
Pharmaceutical Intermediates: Simple substituted anthraquinones, such as 2-methylanthraquinone, are crucial intermediates in the synthesis of more complex drugs and dyes.[5][6]
The dimethyl substitution pattern offers a starting point for creating libraries of compounds to screen for various biological activities, enabling the optimization of lead compounds in the drug discovery pipeline.
Synthetic Strategy Overview
The synthesis of 1,2-dimethylanthraquinone from commercially available starting materials is a robust two-step process.
-
Friedel-Crafts Acylation: Phthalic anhydride reacts with o-xylene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the intermediate, this compound.
-
Intramolecular Cyclization: The intermediate is then treated with a strong dehydrating acid, such as fuming sulfuric acid, which catalyzes an intramolecular Friedel-Crafts acylation (cyclization) to yield the final 1,2-dimethylanthraquinone product.
This established pathway is efficient and provides high yields, making it suitable for laboratory-scale synthesis and potential scale-up.
Diagrams and Visualizations
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from analogous Friedel-Crafts acylation procedures.
Materials:
-
Phthalic anhydride
-
o-Xylene
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-xylene (e.g., 1073 mmol, ~114 g).
-
Cool the flask in an ice/salt bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 446 mmol, ~59.4 g) to the stirred o-xylene.
-
Following the catalyst addition, add phthalic anhydride (e.g., 203 mmol, ~30 g) in portions, maintaining the low temperature.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 55°C and stir for 2-5 hours. The reaction mixture will become a thick suspension.
-
After the reaction period, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Synthesis of 1,2-Dimethylanthraquinone
This protocol details the intramolecular cyclization of the previously synthesized intermediate.
Materials:
-
This compound (from Protocol 1)
-
Fuming sulfuric acid (e.g., 20% SO₃)
-
Ice
-
Magnetic stirrer and heating mantle
-
Flask suitable for strong acids
Procedure:
-
In a flask equipped with a stirrer, carefully add the this compound (e.g., 5.0 g) to fuming sulfuric acid (e.g., 50 g).
-
Heat the reaction mixture to 100-120°C for 2 hours.[3] The solution will darken in color.
-
After heating, allow the mixture to cool to room temperature.
-
Slowly and with extreme care, pour the reaction mixture onto a large beaker containing crushed ice and water while stirring continuously.
-
A precipitate of crude 1,2-dimethylanthraquinone will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation
Table 1: Typical Reaction Yields for Synthesis Steps
| Reaction Step | Precursor | Product | Catalyst / Reagent | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | Phthalic Anhydride + m-Xylene | 2-(2,4-Dimethylbenzoyl)benzoic Acid | AlCl₃ | 97% | Analogous Reaction[7] |
| Friedel-Crafts Acylation | Phthalic Anhydride + o-Xylene | This compound | HF/BF₃ | 86.4% | Analogous Reaction |
| Intramolecular Cyclization | 2-(4-Methylbenzoyl)benzoic Acid | 2-Methylanthraquinone | H₂SO₄ | ~88% | Analogous Reaction[8] |
| Intramolecular Cyclization | 2-Benzoylbenzoic Acid | Anthraquinone | Fuming H₂SO₄ | ~88% | Analogous Reaction |
Table 2: Physical and Spectroscopic Data for Dimethylanthraquinones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 1,2-Dimethylanthraquinone | C₁₆H₁₂O₂ | 236.27 | 153-155 | Yellow Solid | 2346-62-5 |
| 2,3-Dimethylanthraquinone | C₁₆H₁₂O₂ | 236.27 | 209-210[9] | Yellow Solid | 6531-35-7[10] |
References
- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology, toxicology and therapeutic potential of anthraquinone derivative emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The uses of 2-Methylanthraquinone_Chemicalbook [chemicalbook.com]
- 6. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. EP0055951B1 - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,3-Dimethylanthraquinone|lookchem [lookchem.com]
The Strategic Utility of 2-(3,4-Dimethylbenzoyl)benzoic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds
This technical guide provides an in-depth exploration of 2-(3,4-dimethylbenzoyl)benzoic acid as a pivotal precursor in the synthesis of medicinally significant heterocyclic compounds. We will delve into the rational design of synthetic pathways, provide detailed, field-tested protocols, and elucidate the mechanistic underpinnings of these transformations. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile building block for the construction of novel molecular entities.
Introduction: The Versatility of a Bifunctional Synthon
This compound is a bifunctional molecule featuring a carboxylic acid and a ketone moiety in a 1,2-relationship on a benzene ring. This unique structural arrangement makes it an ideal starting material for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These scaffolds, particularly nitrogen-containing heterocycles, are prevalent in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.[1]
The strategic placement of the dimethylphenyl group also offers opportunities for fine-tuning the steric and electronic properties of the final products, which can be crucial for optimizing biological activity and pharmacokinetic profiles.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction between phthalic anhydride and o-xylene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Mechanistic Insight
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the phthalic anhydride, enhancing its electrophilicity. The aromatic ring of o-xylene then acts as a nucleophile, attacking the activated carbonyl group. A subsequent hydrolysis step quenches the reaction and yields the desired product. The choice of o-xylene as the aromatic substrate dictates the 3,4-dimethyl substitution pattern on the benzoyl moiety.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
o-Xylene
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add phthalic anhydride (1 equivalent) and o-xylene (used as both reactant and solvent).
-
Cool the mixture in an ice-salt bath.
-
Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55-60 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture, to yield a white solid.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of Phthalazinone Derivatives
Phthalazinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[1] The synthesis of 4-(3,4-dimethylphenyl)-2H-phthalazin-1-one from this compound and hydrazine hydrate is a robust and efficient method.[1][2]
Mechanistic Pathway
The reaction proceeds through an initial condensation between the ketone carbonyl of the 2-aroylbenzoic acid and one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second amino group of the hydrazine attacks the carboxylic acid moiety, leading to the formation of the stable six-membered phthalazinone ring after dehydration.
Diagram of the Phthalazinone Synthesis Workflow
Caption: Workflow for the synthesis of 4-(3,4-dimethylphenyl)-2H-phthalazin-1-one.
Experimental Protocol: Synthesis of 4-(3,4-dimethylphenyl)-2H-phthalazin-1-one
Materials:
-
This compound
-
Hydrazine hydrate (98%)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford pure 4-(3,4-dimethylphenyl)-2H-phthalazin-1-one as a crystalline solid.[1]
Data Summary Table
| Reactant | Molar Eq. | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | 1.0 | Absolute Ethanol | 3-5 | Reflux (~78) | 80-90 |
| Hydrazine Hydrate | 1.5 |
Part 3: Broader Applications in Heterocyclic Synthesis
The utility of this compound extends beyond phthalazinones. Its bifunctional nature allows for its use in the synthesis of other important heterocyclic systems.
Synthesis of Isoindolinones
Isoindolinones are another class of nitrogen-containing heterocycles with significant biological activities. While the direct synthesis from this compound is less common, related 2-acylbenzoic acids can be used in multi-component reactions with amines and a source of a third component to construct the isoindolinone scaffold.[1]
Synthesis of Pyridazinones
Pyridazinone derivatives are known to possess a wide range of biological activities, including acting as anti-inflammatory agents and PDE4 inhibitors.[3][4] The core 2-aroylbenzoic acid structure can be modified to create precursors for various substituted pyridazinones. For example, derivatives of 2-(3,4-dimethylbenzoyl)propanoic acid can be cyclized with hydrazine to yield the corresponding pyridazinone derivatives.[3]
Diagram of Potential Heterocyclic Scaffolds
Caption: Potential heterocyclic scaffolds derived from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The protocols outlined in this guide are robust, reproducible, and can be adapted for the synthesis of a diverse library of derivatives for further investigation. The straightforward access to this precursor via Friedel-Crafts acylation, coupled with its efficient conversion to complex heterocyclic systems, underscores its importance in modern organic synthesis.
References
Application Notes and Protocols for 2-(3,4-Dimethylbenzoyl)benzoic Acid
Introduction
2-(3,4-Dimethylbenzoyl)benzoic acid is a derivative of benzoylbenzoic acid, a class of compounds known for their photoactive properties. The presence of the benzophenone-like chromophore suggests potential applications in fields requiring light-induced processes, such as photoinitiation of polymerization and photodynamic therapy. The dimethyl substitution on the benzoyl ring is expected to subtly influence the electronic and steric properties, thereby affecting the photophysical behavior of the parent molecule. Understanding these properties is crucial for the development of novel applications.
Hypothetical Photophysical Data
The following table summarizes the hypothetical photophysical properties of this compound in a common organic solvent such as acetonitrile.
| Property | Value | Units |
| Absorption | ||
| λmax1 (π→π) | ~255 | nm |
| εmax1 | ~15,000 | M-1cm-1 |
| λmax2 (n→π) | ~340 | nm |
| εmax2 | ~200 | M-1cm-1 |
| Emission | ||
| Fluorescence λem | ~450 | nm |
| Phosphorescence λem | ~530 | nm (at 77 K) |
| Quantum Yields | ||
| Fluorescence (Φf) | ~0.05 | |
| Intersystem Crossing (ΦISC) | ~0.95 | |
| Excited State Lifetimes | ||
| Singlet (τs) | ~2 | ns |
| Triplet (τt) | ~50 | µs |
Application Notes
Based on the hypothetical photophysical data, this compound exhibits characteristics that make it a candidate for several applications:
-
Photoinitiator: The high intersystem crossing quantum yield (ΦISC ≈ 0.95) suggests efficient formation of the triplet excited state. This long-lived triplet state (τt ≈ 50 µs) can initiate polymerization reactions by abstracting hydrogen atoms from a monomer or by energy transfer to a suitable co-initiator. The absorption in the near-UV region (λmax2 ~340 nm) allows for initiation with common UV light sources.
-
Photosensitizer in Photodynamic Therapy (PDT): The efficient generation of a triplet state is a key requirement for a Type II photosensitizer in PDT. The triplet state of this compound could transfer its energy to molecular oxygen (3O2) to generate highly reactive singlet oxygen (1O2), which is cytotoxic and can be used to destroy cancer cells or treat certain skin conditions. The carboxylic acid group may also aid in biological targeting or solubility in aqueous media.
-
Probe for Triplet State Quenching Studies: The well-defined triplet state properties could be utilized in fundamental research to study the mechanisms of triplet-triplet annihilation, energy transfer, and electron transfer processes with various quenching molecules.
Experimental Protocols
The following are detailed protocols for the characterization of the photophysical properties of this compound.
1. UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).
-
Materials:
-
This compound
-
Spectroscopic grade acetonitrile
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile of a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).
-
Record the absorption spectrum of each dilution from 200 nm to 600 nm, using pure acetonitrile as the blank.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).
-
2. Steady-State Fluorescence and Phosphorescence Spectroscopy
-
Objective: To determine the fluorescence and phosphorescence emission maxima.
-
Materials:
-
Dilute solution of this compound in acetonitrile (absorbance < 0.1 at the excitation wavelength)
-
Spectrofluorometer
-
Quartz cuvette
-
Dewar for low-temperature measurements (for phosphorescence)
-
Liquid nitrogen (for phosphorescence)
-
-
Procedure (Fluorescence):
-
Place the sample cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the n→π* absorption maximum (~340 nm).
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., 360 nm to 800 nm).
-
The peak of the resulting spectrum is the fluorescence emission maximum.
-
-
Procedure (Phosphorescence):
-
Place the sample in a quartz tube and insert it into the dewar filled with liquid nitrogen (77 K) within the spectrofluorometer.
-
Use a pulsed excitation source or a gated detection system to introduce a delay between excitation and emission detection, allowing for the decay of the short-lived fluorescence.
-
Set the excitation wavelength to ~340 nm and record the emission spectrum. The resulting spectrum will be the phosphorescence spectrum.
-
3. Fluorescence Quantum Yield (Φf) Determination
-
Objective: To determine the efficiency of the fluorescence process.
-
Method: Relative method using a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Procedure:
-
Prepare solutions of the sample and the standard with closely matched absorbances (< 0.1) at the same excitation wavelength.
-
Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
4. Excited-State Lifetime Measurements
-
Objective: To determine the decay kinetics of the singlet and triplet excited states.
-
Method (Singlet State - Time-Correlated Single Photon Counting, TCSPC):
-
Excite the sample with a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser at ~340 nm).
-
Detect the emitted photons using a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Measure the time difference between the laser pulse and the detection of the first photon.
-
Build a histogram of these time differences over many cycles.
-
The decay of this histogram corresponds to the fluorescence decay of the sample, from which the singlet state lifetime (τs) can be determined by fitting to an exponential decay function.
-
-
Method (Triplet State - Laser Flash Photolysis, LFP):
-
Excite the sample with a high-energy, nanosecond laser pulse (e.g., Nd:YAG laser at 355 nm).
-
Probe the transient absorption of the triplet state using a continuous wave lamp passed through the sample.
-
Monitor the change in probe light intensity over time using a fast detector (e.g., a photomultiplier tube connected to an oscilloscope).
-
The decay of the transient absorption signal corresponds to the decay of the triplet state, from which the triplet state lifetime (τt) can be determined.
-
Visualizations
Caption: Jablonski diagram illustrating the photophysical processes.
Caption: Workflow for photophysical characterization.
Application Notes and Protocols: 2-(3,4-Dimethylbenzoyl)benzoic Acid as a Photoinitiator in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3,4-Dimethylbenzoyl)benzoic Acid (DMDBA) as a Type II photoinitiator for free-radical polymerization. While specific performance data for this particular derivative is not extensively available in published literature, the following protocols and data are based on the well-established principles of related benzophenone-type photoinitiators. These guidelines offer a robust starting point for researchers to evaluate DMDBA in their specific polymer systems.
Introduction
This compound is a member of the Type II class of photoinitiators.[1] These photoinitiators operate through a bimolecular mechanism, requiring a co-initiator or synergist, typically a tertiary amine, to efficiently generate free radicals upon exposure to UV radiation.[1] The substitution with dimethyl groups on the benzoyl ring is anticipated to influence the molecule's photochemical properties, such as its molar extinction coefficient and its interaction with co-initiators, potentially offering advantages in solubility and reactivity compared to the unsubstituted 2-benzoylbenzoic acid.[1]
Mechanism of Photoinitiation
The initiation of polymerization using this compound proceeds through a multi-step process upon UV irradiation:
-
Photoexcitation: The DMDBA molecule absorbs UV light, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: In the excited triplet state, DMDBA abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine). This reaction forms a ketyl radical and an amine-derived radical.
-
Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates, by attacking the vinyl group and starting the polymer chain growth.[1]
Caption: Photoinitiation mechanism of this compound.
Data Presentation: Performance Characteristics
The following table outlines key performance parameters for a photoinitiator. The values provided are representative for Type II photoinitiators and should be determined experimentally for this compound.
| Parameter | This compound | Benzophenone (for comparison) | Notes |
| Photoinitiator Type | Type II | Type II | Both require a co-initiator (hydrogen donor).[1] |
| Typical Concentration | 0.5 - 5.0 wt% | 0.5 - 5.0 wt% | Dependent on formulation thickness and pigment loading. |
| Co-initiator Concentration | 1.0 - 5.0 wt% | 1.0 - 5.0 wt% | Typically a tertiary amine, such as Triethylamine (TEA) or Ethyl 4-(dimethylamino)benzoate (EDB).[2] |
| Polymerization Rate | To be determined | Generally moderate | Highly dependent on the monomer, co-initiator, and light intensity.[1] |
| Final Monomer Conversion | To be determined | Varies; can be influenced by oxygen inhibition. | Higher conversion indicates a more complete reaction.[1] |
| Yellowing | To be determined | Known to cause yellowing in cured polymers.[2] | A critical factor for applications requiring color stability. |
Experimental Protocols
Protocol 1: Evaluation of Photopolymerization Kinetics using Real-Time FTIR Spectroscopy
This protocol allows for the continuous monitoring of monomer conversion during photopolymerization, providing a direct measure of the photoinitiator's efficiency.[2]
Materials and Equipment:
-
This compound (DMDBA)
-
Co-initiator (e.g., Triethylamine, TEA)
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
FTIR spectrometer with a real-time monitoring accessory
-
UV/Vis light source with controlled intensity (e.g., mercury lamp with appropriate filters)
-
Radiometer
-
KBr plates
-
Spacers (e.g., 25 µm)
-
Light-protected vials
-
Nitrogen purge system (optional)
Procedure:
-
Sample Preparation:
-
FTIR Setup:
-
Place a small drop of the liquid formulation between two KBr plates separated by a spacer to create a thin film of uniform thickness.
-
Mount the sample holder in the FTIR spectrometer.
-
-
Baseline Measurement:
-
Record a baseline IR spectrum of the uncured sample. Identify the characteristic absorption peak of the reactive monomer group (e.g., the acrylate C=C double bond peak at ~1635 cm⁻¹).
-
-
Photopolymerization and Data Acquisition:
-
If studying the effect of oxygen inhibition, begin purging the sample chamber with nitrogen.
-
Position the UV light source at a fixed distance from the sample. Measure the light intensity at the sample surface using a radiometer.
-
Simultaneously start the UV irradiation and the time-resolved FTIR data acquisition, recording spectra at regular intervals (e.g., every second).
-
-
Data Analysis:
-
Monitor the decrease in the area of the selected monomer peak over time.
-
Calculate the percentage of monomer conversion at each time point (t) using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[1]
-
Plot the monomer conversion versus time to obtain the polymerization profile. The rate of polymerization (Rp) can be determined from the initial slope of this curve.
-
Caption: Experimental workflow for kinetic analysis via Real-Time FTIR.
Troubleshooting Common Issues
-
Slow or Incomplete Curing:
-
Insufficient Light Intensity: Ensure the UV lamp emits strongly in the absorption range of DMDBA. Measure and, if necessary, increase the light intensity at the sample surface.[2]
-
Low Co-initiator Concentration: As a Type II photoinitiator, DMDBA requires a co-initiator. Increase the co-initiator concentration, typically within the 1-5 wt% range.[2]
-
Oxygen Inhibition: Oxygen can quench the excited triplet state of the photoinitiator.[2] Perform the polymerization in an inert atmosphere (e.g., nitrogen or argon) or increase the initiator concentration to generate an excess of free radicals.[2]
-
-
Poor Solubility:
-
If DMDBA does not fully dissolve in the monomer mixture, localized and inefficient initiation will occur. Consider using a co-solvent to improve solubility. Gentle warming or sonication can also aid dissolution.[2]
-
-
Yellowing of Cured Polymer:
Conclusion
This compound is a promising Type II photoinitiator, with its performance characteristics being readily evaluable using standard techniques like Real-Time FTIR. The protocols outlined here provide a solid foundation for researchers to investigate its efficacy in various photopolymerization systems. Experimental determination of polymerization rates and final monomer conversion will be crucial for comparing its performance against established photoinitiators and for optimizing formulations in fields ranging from advanced materials to drug delivery systems.
References
Application Note: Intramolecular Cyclization of 2-(3,4-Dimethylbenzoyl)benzoic Acid to 2,3-Dimethylanthraquinone
Abstract
This document provides a detailed experimental protocol for the intramolecular cyclization of 2-(3,4-dimethylbenzoyl)benzoic acid to form 2,3-dimethylanthraquinone. This acid-catalyzed condensation is a crucial step in the synthesis of substituted anthraquinones, which are important structural motifs in medicinal chemistry and materials science. The described method utilizes fuming sulfuric acid as the dehydrating and activating agent, a robust and well-established procedure for this class of transformation.
Introduction
The intramolecular cyclization of 2-aroylbenzoic acids is a fundamental and widely used method for the synthesis of anthraquinones and their derivatives. This reaction, typically promoted by strong acids, proceeds via an electrophilic acylation mechanism. A variety of condensing agents can be employed, including concentrated sulfuric acid, polyphosphoric acid, and phosphorus pentoxide.[1] Fuming sulfuric acid is particularly effective for this transformation, facilitating the ring closure to form the tricyclic anthraquinone core.[2] This protocol adapts a well-established Organic Syntheses procedure for the synthesis of β-methylanthraquinone to the specific case of this compound.
Reaction Scheme
The cyclization reaction proceeds as follows:
This compound → 2,3-Dimethylanthraquinone
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedure for the successful cyclization of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | Sigma-Aldrich |
| Fuming Sulfuric Acid (20% SO₃) | Analytical Reagent | Merck |
| Deionized Water | N/A | In-house |
| Ice | N/A | In-house |
| Ammonia solution (aq.) | Reagent | Fisher Scientific |
| Ethanol | Reagent | VWR |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or steam bath
-
Calcium chloride drying tube
-
Large beaker (1 L)
-
Büchner funnel and filter flask
-
Filter paper
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, place 12.7 g (0.05 mol) of this compound.
-
Addition of Fuming Sulfuric Acid: To the flask, add 125 g of fuming sulfuric acid (20% anhydride). Protect the flask with a calcium chloride drying tube.
-
Heating and Reaction: Heat the mixture on a steam bath or in a heating mantle to approximately 80-90°C for two hours with occasional swirling or magnetic stirring to ensure complete dissolution and reaction.[2] The solution should become clear and develop a deep red color.[2]
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour the solution onto a large amount of cracked ice (approximately 400 g) in a 1 L beaker with stirring.
-
Precipitation and Digestion: The product, 2,3-dimethylanthraquinone, will precipitate out of the acidic solution. Digest the precipitate by passing steam through the mixture or by heating it for about twenty minutes to facilitate filtration.[2]
-
Filtration and Washing: Filter the crude product using a Büchner funnel.[2] Wash the precipitate thoroughly with hot water until the washings are neutral to litmus paper.
-
Neutralization: Return the filter cake to a beaker and digest it with hot water containing a slight excess of ammonia to neutralize any remaining acid.[2]
-
Final Filtration and Drying: Filter the product again and wash thoroughly with hot water. Dry the purified 2,3-dimethylanthraquinone to a constant weight. The product should be a pale tan solid.
Data Presentation
The following table summarizes the expected quantitative data for this experimental protocol, based on analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Starting Material Mass | 12.7 g | N/A |
| Moles of Starting Material | 0.05 mol | N/A |
| Theoretical Yield | 11.8 g | N/A |
| Actual Yield (Range) | 9.5 - 10.6 g | [2] |
| Percent Yield (Range) | 81 - 90% | [2] |
| Melting Point (crude) | Approx. 208-210 °C | [3] |
| Appearance | Pale tan solid | [2] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental procedure and the chemical transformation.
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in 2-(3,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group in 2-(3,4-Dimethylbenzoyl)benzoic acid. This compound serves as a versatile building block in medicinal chemistry and materials science. The derivatization of its carboxylic acid moiety into esters, amides, and acid chlorides opens up a wide range of possibilities for the synthesis of novel molecules with potential therapeutic applications or specific material properties.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of the carboxylic acid group provides a reactive handle for various chemical transformations. Its derivatives are valuable intermediates in the synthesis of a variety of compounds, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. The derivatization of the carboxylic acid can be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of particular interest in drug development.
This document outlines standard laboratory procedures for the following key derivatizations:
-
Esterification: Conversion of the carboxylic acid to an ester.
-
Amidation: Formation of an amide bond with primary or secondary amines.
-
Conversion to Acid Chloride: Preparation of the highly reactive acyl chloride intermediate.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound. The data is based on established methods for analogous benzoic acid derivatives and serves as a guideline for experimental design.
Table 1: Esterification of this compound
| Parameter | Fischer-Speier Esterification |
| Alcohol | Methanol (large excess, as solvent) |
| Catalyst | Concentrated Sulfuric Acid (catalytic) |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-12 hours |
| Typical Yield | 80-95% |
| Work-up | Neutralization, Extraction |
Table 2: Amidation of this compound
| Parameter | Amide Coupling |
| Amine | Primary or Secondary Amine (1.1 eq) |
| Coupling Reagents | EDC (1.2 eq), HOBt (1.2 eq) |
| Base | DIPEA (2.0 eq) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
| Work-up | Aqueous wash, Extraction |
Table 3: Conversion to 2-(3,4-Dimethylbenzoyl)benzoyl Chloride
| Parameter | Thionyl Chloride Method |
| Reagent | Thionyl Chloride (SOCl₂) (excess) |
| Catalyst | DMF (catalytic) |
| Solvent | Anhydrous DCM or neat |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
| Work-up | Removal of excess SOCl₂ by distillation |
Experimental Protocols
The following are detailed methodologies for the key derivatization reactions of this compound.
Protocol 1: Esterification via Fischer-Speier Reaction (Methyl Ester Synthesis)
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to serve as both the reactant and solvent.
-
With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(3,4-dimethylbenzoyl)benzoate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Amidation using EDC/HOBt Coupling
This protocol describes the formation of an amide from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[1]
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 3: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) (optional)
-
Dimethylformamide (DMF) (catalytic amount)
-
Standard laboratory glassware for reflux with a gas trap
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place this compound (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-5 equivalents) either neat or dissolved in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 2-6 hours. The reaction is typically complete when the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (using a rotary evaporator with a suitable trap).
-
The resulting crude 2-(3,4-Dimethylbenzoyl)benzoyl chloride is often used in the next step without further purification.
Visualizations
The following diagrams illustrate the chemical transformations and a general experimental workflow.
Caption: Reaction pathways for the derivatization of this compound.
Caption: General experimental workflow for a typical derivatization reaction.
References
Application Notes and Protocols for the Reaction of 2-(3,4-Dimethylbenzoyl)benzoic Acid with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-(3,4-Dimethylbenzoyl)benzoic acid with thionyl chloride is a key transformation in organic synthesis, primarily utilized for the preparation of 1,2-dimethylanthraquinone. This process involves a two-step sequence initiated by the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by an intramolecular Friedel-Crafts acylation to yield the tricyclic anthraquinone core. Anthraquinone derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes and pigments.
This document provides detailed application notes, experimental protocols, and reaction mechanisms for the synthesis of 1,2-dimethylanthraquinone from this compound using thionyl chloride.
Reaction Overview
The overall reaction proceeds in two distinct stages:
-
Acyl Chloride Formation: this compound is treated with thionyl chloride (SOCl₂), which converts the carboxylic acid functional group into an acyl chloride. This step is crucial as it activates the carbonyl group for the subsequent cyclization.
-
Intramolecular Friedel-Crafts Acylation: The newly formed acyl chloride undergoes an intramolecular electrophilic aromatic substitution, where the acylium ion attacks the electron-rich dimethyl-substituted benzene ring to form the fused tricyclic system of 1,2-dimethylanthraquinone. This cyclization is a classic example of a Friedel-Crafts acylation.[1][2]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1,2-Dimethylanthraquinone
This protocol first isolates the intermediate acyl chloride before proceeding to the cyclization.
Step 1: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry benzene or toluene
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound in an excess of dry benzene or toluene.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases. The reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-(3,4-dimethylbenzoyl)benzoyl chloride is typically used in the next step without further purification.
-
Step 2: Intramolecular Cyclization to 1,2-Dimethylanthraquinone
-
Materials:
-
Crude 2-(3,4-Dimethylbenzoyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
-
Procedure:
-
Dissolve the crude 2-(3,4-dimethylbenzoyl)benzoyl chloride in anhydrous DCM or nitrobenzene in a flask protected from moisture.
-
Cool the solution in an ice bath.
-
Gradually add anhydrous aluminum chloride (a slight excess) in portions with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1,2-dimethylanthraquinone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Protocol 2: One-Pot Synthesis of 1,2-Dimethylanthraquinone
This protocol is a more streamlined approach where the cyclization is induced in the same reaction vessel.
-
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃) or polyphosphoric acid (PPA)
-
-
Procedure:
-
In a flask protected from moisture, carefully add this compound to an excess of fuming sulfuric acid or polyphosphoric acid with stirring.
-
Heat the mixture, for instance on a steam bath, for approximately two hours with occasional agitation.[3]
-
After the reaction is complete, cool the mixture and cautiously pour it onto crushed ice.
-
The precipitated 1,2-dimethylanthraquinone is collected by vacuum filtration.
-
Wash the solid thoroughly with hot water, followed by a dilute solution of ammonia to neutralize any remaining acid, and then again with hot water until the washings are neutral.
-
The crude product can be dried and then purified by recrystallization from ethanol or acetic acid to yield pale tan needles.[3]
-
Data Presentation
| Parameter | This compound | 1,2-Dimethylanthraquinone |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₆H₁₂O₂ |
| Molecular Weight | 254.28 g/mol | 236.27 g/mol |
| Appearance | White to off-white solid | Pale tan to yellow crystalline solid |
| Melting Point | Not specified | 156 °C[4] |
| Boiling Point | Not specified | 421.0±45.0 °C (Predicted)[4] |
| Typical Yield | N/A | 81-90% (using fuming sulfuric acid)[3] |
Note: The yield is highly dependent on the specific reaction conditions and purification methods employed.
Visualizations
Reaction Pathway
Caption: Synthetic pathway from this compound to 1,2-Dimethylanthraquinone.
Experimental Workflow
Caption: A typical experimental workflow for the two-step synthesis of 1,2-Dimethylanthraquinone.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves toxic gases (HCl and SO₂); therefore, a proper gas scrubbing setup is recommended.
-
Aluminum chloride is a moisture-sensitive and corrosive solid. Handle it with care in a dry environment.
-
The quenching of the reaction mixture with ice and acid is highly exothermic and should be performed cautiously with adequate cooling.
Applications in Drug Development and Research
Derivatives of anthraquinone are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of specifically substituted anthraquinones, such as 1,2-dimethylanthraquinone, is of great interest for the development of new therapeutic agents. The dimethyl substitution pattern can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This synthetic route provides a reliable method for accessing such compounds for further investigation in drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this compound.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation of o-xylene with phthalic anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic and will lose activity upon exposure to moisture.[1] 2. Insufficient Catalyst: A stoichiometric amount of AlCl₃ is required as it complexes with both the phthalic anhydride and the product. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Incomplete Reaction: Reaction time may be insufficient. | 1. Use fresh, unopened anhydrous AlCl₃ or ensure it has been stored in a desiccator. Handle it quickly in a dry atmosphere (e.g., under a nitrogen blanket). 2. Use at least 2 equivalents of AlCl₃ relative to phthalic anhydride. 3. While the initial mixing is often done at low temperatures to control the exothermic reaction, the reaction mixture should be allowed to warm to room temperature and may require gentle heating (e.g., 50-60 °C) to drive to completion.[2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Isomeric Impurities | The Friedel-Crafts acylation of o-xylene can potentially yield two isomers: this compound and 2-(2,3-dimethylbenzoyl)benzoic acid. The substitution pattern on the aromatic ring of o-xylene directs the electrophilic attack. | The formation of a single isomer is often reported in Friedel-Crafts acylation of xylenes, suggesting one isomer is sterically or electronically favored.[3] However, if a mixture is obtained, separation can be challenging. See the purification section below. |
| Product is a Dark Oil or Gummy Solid | 1. Presence of Unreacted Starting Materials. 2. Formation of Polymeric Byproducts. 3. Incomplete Quenching of the Reaction. | 1. Ensure the reaction has gone to completion by TLC. 2. Avoid excessively high reaction temperatures or prolonged reaction times. 3. Quench the reaction by carefully and slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid to fully decompose the aluminum chloride complex. |
| Difficult Product Purification | 1. Co-crystallization of Isomers: The similar structures of the 3,4- and 2,3-isomers can make separation by simple crystallization difficult. 2. Presence of Phthalic Acid: Incomplete reaction or hydrolysis of phthalic anhydride can lead to contamination with phthalic acid. | 1. Fractional Crystallization: Attempt recrystallization from different solvent systems. Due to potential differences in solubility, carefully controlled crystallization may allow for the separation of isomers. 2. Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The desired product and any acidic impurities will move to the aqueous layer. The aqueous layer can then be acidified to precipitate the product.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is the Friedel-Crafts acylation of o-xylene with phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]
Q2: What are the expected isomers in this reaction, and how can I distinguish them?
A2: The reaction can potentially produce this compound and 2-(2,3-dimethylbenzoyl)benzoic acid. These isomers can be distinguished by their spectroscopic data, particularly ¹H and ¹³C NMR. The chemical shifts and splitting patterns of the aromatic protons and the methyl groups will be distinct for each isomer.
Q3: How can I purify the crude product?
A3: Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds.[5] Experiment with different solvents or solvent mixtures to find optimal conditions for selective crystallization of the desired isomer.
-
Acid-Base Extraction: This technique is useful for separating acidic products from neutral or basic impurities. The carboxylic acid product can be extracted into an aqueous basic solution and then re-precipitated by acidification.[4]
-
Column Chromatography: For difficult separations, column chromatography on silica gel can be employed to separate the isomers based on their different polarities.
Q4: My final product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point typically indicates the presence of impurities. These could be the undesired isomer, unreacted starting materials, or other byproducts. Further purification is necessary.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Anhydrous aluminum chloride reacts violently with water and releases hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The quenching of the reaction is also highly exothermic and should be done with extreme care by slowly adding the reaction mixture to an ice/acid mixture.
Experimental Protocols
General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of a similar compound and may require optimization.[2]
Materials:
-
o-Xylene
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride and the solvent (e.g., DCM or excess o-xylene).
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. The addition is exothermic.
-
After the addition of AlCl₃ is complete, slowly add o-xylene to the reaction mixture while maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
If DCM was used as a solvent, separate the organic layer. If excess o-xylene was used, it can be removed by steam distillation.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated NaHCO₃ solution to extract the acidic product.
-
Separate the aqueous layer containing the sodium salt of the product and cool it in an ice bath.
-
Slowly acidify the aqueous layer with concentrated HCl to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Reactant Stoichiometry (Example)
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Phthalic Anhydride | 148.12 | 1.0 | User-defined |
| o-Xylene | 106.17 | 1.0 - 1.2 | Calculated |
| Aluminum Chloride | 133.34 | 2.0 - 2.2 | Calculated |
Table 2: Spectroscopic Data for Isomeric Dimethylbenzoic Acids (Reference)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,3-Dimethylbenzoic acid | 7.85 (d), 7.25 (t), 7.10 (d), 2.45 (s, 3H), 2.30 (s, 3H) | Data not available in search results |
| 2,4-Dimethylbenzoic acid[6] | 7.95 (d), 7.10 (s), 7.05 (d), 2.60 (s, 3H), 2.35 (s, 3H) | Data not available in search results |
| 3,4-Dimethylbenzoic acid | Data not available in search results | Data not available in search results |
Note: Specific NMR data for this compound was not found in the search results. The data for dimethylbenzoic acids is provided for general comparison of the dimethyl-substituted aromatic ring.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.
References
- 1. brainly.com [brainly.com]
- 2. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]
- 4. quora.com [quora.com]
- 5. 2,4-Dimethylbenzoic acid(611-01-8) 1H NMR [m.chemicalbook.com]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(3,4-Dimethylbenzoyl)benzoic Acid Synthesis via Friedel-Crafts Acylation
Welcome to the technical support center for the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the Friedel-Crafts acylation of o-xylene with phthalic anhydride?
A1: The primary byproducts are isomers of the desired this compound. Due to the directing effects of the two methyl groups on the o-xylene ring, the main isomeric byproduct is 2-(2,3-dimethylbenzoyl)benzoic acid . The methyl groups on o-xylene are ortho- and para-directing, which means they activate these positions for electrophilic attack.[1][2][3][4][5] In the case of o-xylene, this leads to substitution at the 3, 4, and 5 positions. Acylation at position 4 leads to the desired 3,4-disubstituted product, while acylation at position 3 results in the 2,3-disubstituted isomeric byproduct. The formation of the 2,5-dimethyl isomer is also possible but generally less favored due to steric hindrance.
Q2: Why is a mixture of isomers formed, and how can I control the regioselectivity?
A2: A mixture of isomers is formed because the two methyl groups in o-xylene direct the incoming electrophile (the acylium ion from phthalic anhydride) to multiple positions on the aromatic ring. Both methyl groups activate the ring for electrophilic aromatic substitution.[1][2][3][4][5] The regioselectivity is a balance between the electronic directing effects of the methyl groups and steric hindrance.
To improve the yield of the desired this compound, consider the following:
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Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which may be the desired isomer.
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Catalyst Choice: While aluminum chloride (AlCl₃) is common, exploring other Lewis acid catalysts might offer different regioselectivity.
-
Solvent: The polarity of the solvent can influence the transition state and thus the product distribution.
Q3: I am observing a low yield of the desired product. What are the common causes?
A3: Low yields in Friedel-Crafts acylation can stem from several factors:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the catalyst complexes with the carbonyl group of the product.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature control. Excessively high temperatures can lead to degradation and the formation of side products.
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Purity of Reactants: Impurities in o-xylene or phthalic anhydride can interfere with the reaction.
Q4: How can I effectively purify the desired this compound from its isomers?
A4: Separating the isomeric byproducts can be challenging due to their similar physical properties. The following methods can be employed:
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Fractional Crystallization: This is a common technique for separating isomers. It relies on slight differences in solubility in a particular solvent system. Experiment with different solvents or solvent mixtures to find one that allows for the selective crystallization of the desired 3,4-isomer.
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Column Chromatography: For smaller-scale purifications or when high purity is required, silica gel column chromatography can be effective. A careful selection of the eluent system is crucial to achieve good separation.
-
Derivatization: In some cases, converting the mixture of acids to their corresponding esters or other derivatives can facilitate separation by chromatography or crystallization, followed by hydrolysis to obtain the pure acid.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficient amount of catalyst. 3. Deactivated aromatic ring (less likely with o-xylene). 4. Low quality or impure reactants. | 1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least a stoichiometric amount of AlCl₃ relative to phthalic anhydride. 3. Check the purity of o-xylene and phthalic anhydride. Purify if necessary. |
| High Proportion of Isomeric Byproduct(s) | 1. Reaction conditions favoring the formation of the kinetic product. 2. Steric and electronic effects leading to multiple substitution patterns. | 1. Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer duration. 2. Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) which may offer different regioselectivity. 3. Vary the solvent to influence the product ratio. |
| Formation of Dark, Tarry Material | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities that polymerize under reaction conditions. | 1. Maintain careful control over the reaction temperature, especially during the initial exothermic phase. 2. Use purified starting materials. |
| Difficulty in Isolating the Product | 1. Incomplete hydrolysis of the aluminum chloride-product complex. 2. Product is too soluble in the work-up solvents. | 1. Ensure complete quenching of the reaction mixture with ice and/or dilute acid to fully hydrolyze the complex. 2. During the aqueous work-up, adjust the pH carefully to ensure complete precipitation of the carboxylic acid. If the product is partially soluble in the aqueous layer, perform multiple extractions with an organic solvent. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Phthalic anhydride
-
o-Xylene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium hydroxide solution (e.g., 10%)
-
Diatomaceous earth (optional, for filtration)
-
Standard laboratory glassware (oven-dried)
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Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add phthalic anhydride (1.0 equivalent) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add anhydrous aluminum chloride (2.2 equivalents) in portions to the stirred suspension.
-
Addition of o-Xylene: To the dropping funnel, add a solution of anhydrous o-xylene (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product, a mixture of isomeric acids, can be purified by fractional crystallization from a suitable solvent (e.g., toluene, ethanol-water) or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes the expected products from the Friedel-Crafts acylation of o-xylene with phthalic anhydride. The exact yield and isomer ratio can vary depending on the reaction conditions.
| Product | Structure | Expected Yield Range | Notes |
| This compound | Major Product | The desired, thermodynamically favored product. | |
| 2-(2,3-Dimethylbenzoyl)benzoic Acid | Major Byproduct | Formation is electronically favored but can be sterically hindered. |
Mandatory Visualization
Below is a troubleshooting workflow for addressing common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
Optimizing reaction conditions for the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of ortho-xylene (o-xylene) with phthalic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters to optimize include reaction temperature, reaction time, and the stoichiometry of the reactants and catalyst. Maintaining anhydrous (water-free) conditions is crucial, as the aluminum chloride catalyst is highly sensitive to moisture.[1]
Q3: What are the potential side products in this reaction?
A3: The primary side products can arise from the acylation at different positions on the o-xylene ring. Due to the directing effects of the two methyl groups, acylation can also occur at the 2,3-position, leading to the formation of 2-(2,3-Dimethylbenzoyl)benzoic acid. In some cases, over-acylation or side reactions involving impurities can occur.
Q4: How can I purify the final product?
A4: The most common purification methods are recrystallization and acid-base extraction. Recrystallization from a suitable solvent system (e.g., ethanol/water) can remove small amounts of impurities.[2] Acid-base extraction is highly effective for separating the acidic product from any neutral or basic impurities.[3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: AlCl₃ catalyst is deactivated by water. | 1. Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and reagents. Handle AlCl₃ in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box). |
| 2. Insufficient Catalyst: The ketone product forms a complex with AlCl₃, requiring at least a stoichiometric amount. | 2. Use a molar ratio of AlCl₃ to phthalic anhydride of at least 2:1. A slight excess of AlCl₃ may be beneficial. | |
| 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed. | 3. While the initial addition of reagents should be done at a low temperature to control the exothermic reaction, the reaction mixture may require heating (e.g., to 50-60 °C) to go to completion. | |
| 4. Short Reaction Time: The reaction may not have proceeded to completion. | 4. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). | |
| Formation of Multiple Products (Isomers) | 1. Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions. | 1. Maintain a controlled temperature throughout the reaction. Stepwise heating might improve selectivity. |
| 2. Catalyst Activity: The nature of the Lewis acid can influence regioselectivity. | 2. While AlCl₃ is standard, exploring milder Lewis acids might alter the isomer ratio, though potentially at the expense of reaction rate. | |
| Product is an Off-White or Yellowish Solid | 1. Presence of Colored Impurities: Residual starting materials or side products. | 1. Perform a recrystallization, possibly with the addition of activated charcoal to adsorb colored impurities.[6] |
| 2. Incomplete Quenching: Residual catalyst complexes can impart color. | 2. Ensure the reaction is thoroughly quenched with an acidic workup (e.g., pouring the reaction mixture into ice-cold dilute HCl). | |
| Difficulty in Isolating the Product | 1. Premature Crystallization during Workup: The product crashes out of solution too quickly, trapping impurities. | 1. For recrystallization, use a pre-heated funnel for hot filtration to prevent premature crystallization.[2] |
| 2. Incomplete Precipitation during Acid-Base Extraction: The pH may not be sufficiently acidic to fully protonate the carboxylate. | 2. During the acidification step of an acid-base extraction, ensure the aqueous layer is acidified to a pH of ~2 with slow addition of concentrated HCl while cooling in an ice bath.[3][4] |
Data Presentation: Optimizing Reaction Conditions
Optimizing the reaction parameters is critical for maximizing the yield and purity of this compound. The following tables provide illustrative data based on typical Friedel-Crafts acylation reactions.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 25 (Room Temp) | 5 | 65 |
| 40 | 5 | 80 |
| 55 | 5 | 92 |
| 70 | 5 | 85 (with increased side products) |
Table 2: Effect of Reaction Time on Yield (at 55 °C)
| Reaction Time (hours) | Yield (%) |
| 1 | 70 |
| 3 | 88 |
| 5 | 92 |
| 8 | 92 |
Table 3: Effect of AlCl₃ Stoichiometry on Yield (at 55 °C for 5 hours)
| Molar Ratio (AlCl₃ : Phthalic Anhydride) | Yield (%) |
| 1.0 : 1 | 55 |
| 1.5 : 1 | 78 |
| 2.0 : 1 | 92 |
| 2.5 : 1 | 93 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of a related isomer and is expected to provide a high yield of the desired product.[1]
Materials:
-
Phthalic anhydride
-
o-Xylene (anhydrous)
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Anhydrous aluminum chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
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Sodium sulfate (anhydrous)
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Deionized water
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Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-xylene.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride in portions to the stirred o-xylene.
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In a separate beaker, dissolve phthalic anhydride in a minimum amount of anhydrous o-xylene.
-
Add the phthalic anhydride solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to 55 °C and maintain for 5 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[6]
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To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.[2]
Purification by Acid-Base Extraction
Procedure:
-
Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). The desired product will move to the aqueous layer as its sodium salt.[3][4][5]
-
Combine the aqueous layers.
-
Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified product.[3][4]
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(3,4-Dimethylbenzoyl)benzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of o-xylene with phthalic anhydride.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yield is a frequent issue in Friedel-Crafts acylation. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water reacts with and deactivates the catalyst, significantly reducing the reaction's efficiency.[1]
-
Troubleshooting Step: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous grade reagents and solvents.
-
-
Poor Reagent Quality: The purity of phthalic anhydride, o-xylene, and aluminum chloride is critical for a successful reaction. Impurities can lead to side reactions and the formation of unwanted byproducts, thus lowering the yield of the desired product.[1]
-
Troubleshooting Step: Use reagents from reliable suppliers and verify their purity before starting the experiment.
-
-
Incorrect Stoichiometry: The molar ratio of reactants and the catalyst is crucial. A common mistake is using an insufficient amount of aluminum chloride. Since AlCl₃ forms a complex with the carbonyl group of the product, more than a catalytic amount is required.[1][2]
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Suboptimal Reaction Temperature: The reaction temperature greatly influences the yield. While gentle warming might be needed to initiate the reaction, excessively high temperatures can promote side reactions and decomposition.[1]
-
Troubleshooting Step: The reaction is often started at a low temperature (e.g., in an ice bath) during the addition of AlCl₃ to control the initial exothermic reaction.[1] Subsequently, the mixture is allowed to warm to room temperature or gently heated to ensure the reaction goes to completion.[1][4]
-
-
Inefficient Mixing: Inadequate stirring can result in localized overheating and an incomplete reaction, which reduces the overall yield.[1]
-
Troubleshooting Step: Ensure vigorous and constant stirring throughout the reaction, especially during the addition of the catalyst and during any heating phase.
-
Question 2: I am observing multiple products or unexpected byproducts. What is the cause?
Answer:
The formation of multiple products in a Friedel-Crafts acylation can be attributed to several factors:
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Isomer Formation: Acylation of o-xylene can potentially yield two isomers: this compound and 2-(2,3-dimethylbenzoyl)benzoic acid. The directing effects of the two methyl groups on the o-xylene ring influence the regioselectivity. While the 3,4-disubstituted product is generally favored, reaction conditions can affect the isomer ratio.
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Polysubstitution: Although Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can occur under harsh reaction conditions.[1] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less likely. However, if the reaction temperature is too high or the reaction time is excessively long, side reactions may occur.
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Side Reactions: Impurities in the starting materials or the presence of moisture can lead to various side reactions, producing a complex mixture of products.
Troubleshooting Steps:
-
Control the reaction temperature carefully.
-
Ensure the stoichiometry is correct to avoid using a large excess of the acylating agent.
-
Use high-purity starting materials.
Question 3: How can I effectively purify my crude this compound?
Answer:
Several techniques can be employed to enhance the purity of the final product:
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Acid-Base Extraction: This is a highly effective method for separating the acidic product from non-acidic impurities.[1][5] The crude product is dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., sodium carbonate or sodium bicarbonate).[1][5] The desired carboxylic acid will transfer to the aqueous layer as its salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure acid, which can be collected by filtration.[1][5]
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Recrystallization: This is a standard method for purifying solid organic compounds.[6] A suitable solvent or solvent system is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Aqueous ethanol is often a good choice for this type of compound.[1]
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Column Chromatography: For very challenging separations or to remove isomeric impurities, silica gel column chromatography can be used.[5] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically employed to elute the components.
Data Presentation
The yield of Friedel-Crafts acylation reactions can vary significantly based on the substrates and reaction conditions.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Xylene | Phthalic Anhydride | AlCl₃ | m-Xylene | 55 | 5 | 97 | [4] |
| p-Xylene | Phthalic Anhydride | AlCl₃ | None (Ball Mill) | Room Temp | 2 | 79 | [3] |
| Toluene | Phthalic Anhydride | AlCl₃ | None (Ball Mill) | Room Temp | 2 | 92 | [3] |
| Benzene | Phthalic Anhydride | AlCl₃ | Benzene | Reflux | 0.5 | High | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from general procedures for Friedel-Crafts acylation reactions involving phthalic anhydride and substituted benzenes.[1][4]
-
Reaction Setup: In a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (e.g., 0.1 mol) and an excess of anhydrous o-xylene (which acts as both reactant and solvent, e.g., 150 mL).
-
Cooling and Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (e.g., 0.25 mol, 2.5 eq). The addition should be slow to control the exothermic reaction. Connect a gas trap (e.g., a tube leading to a beaker with a dilute NaOH solution) to the top of the condenser to neutralize the evolving HCl gas.[1]
-
Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture using a heating mantle to 50-60°C and maintain this temperature with stirring for 2-3 hours, or until the evolution of HCl gas ceases.[4]
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Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture over a large amount of crushed ice (e.g., 400 g) in a beaker. This step is highly exothermic and will generate a significant amount of HCl fumes. Perform this in a well-ventilated fume hood. After the initial vigorous reaction subsides, add concentrated hydrochloric acid (e.g., 50 mL) to dissolve the aluminum salts.[1]
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Work-up: If o-xylene was used in large excess, it can be removed by steam distillation.[1] Alternatively, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Proceed with acid-base extraction as described in Protocol 2, followed by recrystallization from aqueous ethanol to obtain the purified product.
Protocol 2: Purification by Acid-Base Extraction [1][5]
-
Dissolution: Dissolve the crude product from the work-up step in an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract it three times with a 10% aqueous solution of sodium carbonate or saturated sodium bicarbonate.[1][5] Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.
-
Acidification: Cool the combined aqueous layer in an ice bath. With constant stirring, slowly add concentrated hydrochloric acid until the solution becomes strongly acidic (pH ~2). The this compound will precipitate out as a solid.[5]
-
Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.[1][8]
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem21labs.com [chem21labs.com]
Technical Support Center: Synthesis of Substituted Benzoylbenzoic Acids
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzoylbenzoic acids, primarily via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing 2-benzoylbenzoic acid?
The most common method is the Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction. It involves the reaction of benzene with phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The catalyst activates the phthalic anhydride, forming an acylium ion that is then attacked by the benzene ring to yield 2-benzoylbenzoic acid.[1]
Q2: What are the most common side reactions during the synthesis of 2-benzoylbenzoic acid?
The primary side reactions include:
-
Isomer Formation : While the main product is the ortho-isomer (2-benzoylbenzoic acid), small quantities of the para-isomer (4-benzoylbenzoic acid) can also be formed.[2] The reaction conditions, such as the catalyst and solvent, can affect the regioselectivity.[2]
-
Polysubstitution : Although less common than in Friedel-Crafts alkylation, polysubstitution can occur under harsh reaction conditions or if the aromatic ring is highly activated. The initial acylation deactivates the ring, making a second acylation less probable.[1][2]
-
Formation of a Stable Complex : The ketone group in the product forms a stable complex with the aluminum chloride catalyst. This necessitates using stoichiometric amounts of the catalyst and a proper aqueous work-up to hydrolyze the complex and isolate the final product.[1]
-
Benzene Side Reactions : At elevated temperatures, benzene can undergo side reactions, leading to byproducts like biphenyl.[2]
Q3: Why is the amount of aluminum chloride catalyst so important?
In this reaction, aluminum chloride is more of a stoichiometric reagent than a true catalyst.[1] It is required to form a complex with both the phthalic anhydride reactant and the ketone group of the benzoylbenzoic acid product.[1] Therefore, at least two equivalents of AlCl₃ are needed: one to activate the anhydride and another to complex with the product.[1] Using an insufficient amount will lead to an incomplete reaction and low yields.[1]
Q4: How critical are anhydrous conditions for this synthesis?
Maintaining anhydrous (moisture-free) conditions is absolutely critical. Aluminum chloride is extremely sensitive to moisture and will react with any water present to form aluminum hydroxide.[1][2] This deactivates the catalyst, which will inhibit or completely stop the Friedel-Crafts reaction.[1] It is imperative to use oven-dried glassware and anhydrous reagents.[2]
Troubleshooting Guide
Problem 1: The reaction yield is significantly lower than expected.
| Probable Cause | Recommended Solution |
| Moisture Contamination | The Lewis acid catalyst (AlCl₃) is deactivated by water. Ensure all glassware is thoroughly oven-dried and cooled in a desiccator. Use anhydrous grade reagents.[1][2] |
| Incorrect Stoichiometry | An insufficient amount of AlCl₃ is a common issue. At least two equivalents are necessary as it complexes with the product. A slight excess of both AlCl₃ and the benzene substrate (which can also act as the solvent) is often used.[1][2] |
| Suboptimal Reaction Temperature | The reaction often requires initial gentle warming to overcome the activation energy, followed by reflux to ensure completion. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may lead to an incomplete reaction.[1][2] |
| Poor Reagent Quality | Impurities in phthalic anhydride, benzene, or aluminum chloride can interfere with the reaction, leading to byproducts and reduced yield.[2] |
| Inefficient Mixing | Inadequate stirring can cause localized overheating and an incomplete reaction. Ensure vigorous and consistent stirring throughout the process.[2] |
Problem 2: I am observing multiple products or unexpected byproducts.
| Probable Cause | Recommended Solution |
| Isomer Formation | Small amounts of the para-isomer (4-benzoylbenzoic acid) may form. Modifying reaction conditions, such as catalyst choice and solvent, can influence regioselectivity. Purification by recrystallization is often necessary to separate isomers.[2] |
| Harsh Reaction Conditions | Excessively high temperatures or prolonged reaction times can lead to polysubstitution or the formation of condensation products like biphenyl.[2] Monitor the reaction by Thin Layer Chromatography (TLC) and avoid overheating. |
| Incomplete Reaction | The presence of unreacted starting materials will lead to a complex product mixture. Ensure sufficient reaction time and optimal temperature.[2] |
Problem 3: The reaction has stalled and is not proceeding to completion.
| Probable Cause | Recommended Solution |
| Catalyst Deactivation | As mentioned, moisture will deactivate the AlCl₃ catalyst. If a reaction stalls, it may be necessary to carefully add more anhydrous catalyst.[2] |
| Insufficient Temperature | The reaction may lack the required thermal energy. A gradual and controlled increase in temperature, while monitoring progress by TLC, may help to drive the reaction to completion.[2] |
Problem 4: How can I effectively purify the final substituted benzoylbenzoic acid?
| Purification Step | Description |
| Aqueous Work-up | The first step after the reaction is to carefully hydrolyze the aluminum chloride complex. This is typically done by cautiously pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1][3] |
| Recrystallization | This is a highly effective method for purification. Suitable solvents include aqueous ethanol, benzene, or a mixture of toluene and heptane/ligroin. The choice of solvent depends on the specific impurities.[2][4][5] |
| Activated Charcoal Treatment | If the product has a noticeable color due to high-molecular-weight byproducts, treating the solution with activated charcoal during the recrystallization process can help to decolorize it.[2][5] |
Data Presentation
Effect of Reaction Parameters on the Yield of 2-Benzoylbenzoic Acid
The following table summarizes how different reaction parameters can influence the product yield. Note that these are generalized values, and optimal conditions may vary based on the specific substituted reagents used.
| Parameter | Condition | Expected Yield (%) | Notes |
| Molar Ratio (Benzene:Phthalic Anhydride:AlCl₃) | 3:1:2.2 | ~85-95% | A significant excess of benzene is often used as both reactant and solvent. At least two equivalents of AlCl₃ are necessary due to complexation with the product.[2] |
| 1.5:1:1.1 | ~70-80% | Reducing the amount of catalyst and benzene can lower the yield.[2] | |
| Reaction Temperature | 40-60°C | Moderate to Good | Lower temperatures may require longer reaction times and can lead to incomplete reactions.[2] |
| 70-80°C (Reflux in Benzene) | High | This is a commonly cited temperature range, providing a good balance between reaction rate and minimizing side products.[2] | |
| > 90°C | Variable (Potentially Lower) | Higher temperatures can increase byproduct formation and product decomposition.[2] | |
| Reaction Time | 1-2 hours | Good to High | Sufficient time is needed for the reaction to complete. Progress should be monitored by TLC.[2] |
Experimental Protocols
Key Experiment: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol provides a general guideline. Researchers should adapt it based on the specific substrates and available laboratory equipment.
Materials:
-
Phthalic anhydride[3]
-
Anhydrous benzene (thiophene-free)[3]
-
Anhydrous aluminum chloride (AlCl₃)[3]
-
Concentrated hydrochloric acid (HCl)[3]
-
10% Sodium carbonate (Na₂CO₃) solution[3]
-
Activated charcoal[3]
-
Ice[3]
-
Appropriate organic solvents for recrystallization (e.g., toluene, ligroin)[5]
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine phthalic anhydride and anhydrous benzene.[3]
-
Catalyst Addition : Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. Control the addition rate to manage the exothermic reaction and the evolution of HCl gas.
-
Reaction : After the complete addition of the catalyst, gently warm the mixture and then heat it to reflux for approximately 30-60 minutes to drive the reaction to completion.[3][6]
-
Hydrolysis : Cool the reaction mixture in an ice bath. Cautiously pour the mixture onto a slurry of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][3]
-
Isolation of Crude Product : If benzene was used in excess, transfer the mixture to a separatory funnel. Separate the layers and remove the excess benzene from the organic layer, often by steam distillation or rotary evaporation.[1][5]
-
Purification :
-
Dissolve the crude product in a warm 10% sodium carbonate solution.[3]
-
Treat with activated charcoal to remove colored impurities, then filter the hot solution.[5]
-
Cool the filtrate and carefully acidify it with hydrochloric acid to precipitate the 2-benzoylbenzoic acid.[5]
-
Collect the precipitate by suction filtration. The product at this stage is often a monohydrate.[5]
-
-
Final Recrystallization : For a pure, anhydrous product, recrystallize the precipitate from a suitable solvent system, such as benzene/ligroin or toluene/petroleum ether.[1][5] Collect the colorless crystals by suction filtration and dry them thoroughly.[5]
Visualizations
Caption: Main and side reaction pathways in Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low reaction yield.
References
Removal of unreacted starting materials in 2-(3,4-Dimethylbenzoyl)benzoic Acid synthesis
This guide provides troubleshooting and frequently asked questions regarding the removal of unreacted starting materials during the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I need to remove after the synthesis of this compound?
A1: The synthesis, typically a Friedel-Crafts acylation, involves the reaction of phthalic anhydride with o-xylene. Therefore, the primary unreacted starting materials that may contaminate your crude product are o-xylene and phthalic anhydride.
Q2: My crude product is an oily solid. How do I remove the residual o-xylene?
A2: O-xylene is a non-polar organic compound. The most effective method to remove it is through an acid-base extraction.[1][2] By dissolving your crude product in a suitable organic solvent and washing it with an aqueous base (like sodium bicarbonate), your acidic product will convert to its water-soluble salt and move to the aqueous layer. The non-polar o-xylene will remain in the organic layer, which can then be discarded.[1][2]
Q3: How can I eliminate unreacted phthalic anhydride from my product?
A3: Phthalic anhydride can be removed by taking advantage of its reactivity with water and differences in solubility. During the basic wash of an acid-base extraction, phthalic anhydride will be hydrolyzed to phthalic acid, which also forms a salt and moves into the aqueous layer.[3] Subsequent purification by recrystallization is often necessary to separate your desired product from the phthalic acid, based on their different solubilities in a given solvent system.
Q4: What is the most reliable, comprehensive method for purifying my crude this compound?
A4: A sequential acid-base extraction followed by recrystallization is the most robust purification strategy.[4] The extraction separates the acidic product from non-polar impurities like o-xylene. The subsequent recrystallization step effectively removes other solid impurities, including any phthalic acid formed from the hydrolysis of unreacted phthalic anhydride.
Q5: How can I verify the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly reliable method for determining the purity of your final this compound.[4] A reversed-phase C18 column is typically effective. Purity is assessed by comparing the peak area of your product to the total area of all peaks in the chromatogram. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and the absence of signals corresponding to starting materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete extraction from the organic layer. - Using too much solvent during recrystallization. - Product loss during transfers. | - Perform multiple extractions (at least 2-3) with the aqueous base. - Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during extraction.[4] - Use the minimum amount of hot solvent required to dissolve the product for recrystallization.[4] |
| Product Fails to Precipitate After Acidification | - Insufficient acidification. - Product is too soluble in the aqueous solution. | - Add acid dropwise while stirring and monitor with pH paper until the solution is strongly acidic (pH < 4).[4] - Cool the solution thoroughly in an ice bath to decrease solubility. - If the product remains dissolved, it may need to be extracted back into an organic solvent. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated with impurities. - The boiling point of the recrystallization solvent is higher than the melting point of the product. | - Perform a preliminary acid-base extraction to remove a significant portion of the impurities before attempting recrystallization.[4] - Choose a solvent or solvent system with a lower boiling point. |
| Colored Impurities Remain in Final Product | - Presence of colored byproducts from the reaction. | - Before recrystallization, treat the hot solution of your crude product with a small amount of activated charcoal. The charcoal will adsorb the colored impurities and can be removed via hot filtration.[4] |
Experimental Protocol: Purification via Acid-Base Extraction
This protocol outlines the separation of the acidic product, this compound, from neutral, non-polar impurities such as o-xylene.
Materials:
-
Crude reaction mixture
-
Ethyl acetate or Diethyl ether
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel, beakers, Erlenmeyer flask
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate or diethyl ether.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase (containing o-xylene), and the bottom will be the aqueous phase (containing the sodium salt of your product).
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
-
Repeat Extraction: Add another portion of the sodium bicarbonate solution to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with the first. Repeat a third time to ensure complete extraction of the product.
-
Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M HCl dropwise while continuously stirring. Your product will begin to precipitate as a solid.
-
Continue adding acid until the solution is acidic (test with pH paper, pH < 4).[4]
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual salts.
-
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60–70 °C) until a constant weight is achieved.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
References
Catalyst deactivation in the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved through a Friedel-Crafts acylation reaction. In this process, o-xylene is acylated with phthalic anhydride using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The reaction involves the formation of a highly reactive acylium ion intermediate which then attacks the electron-rich o-xylene ring.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis are often attributed to catalyst deactivation. The primary culprits include:
-
Moisture: Aluminum chloride is extremely hygroscopic and reacts readily with water, rendering it inactive.[1]
-
Product Complexation: The ketone group in the product, this compound, forms a stable complex with the AlCl₃ catalyst. This complexation removes the catalyst from the reaction cycle, necessitating the use of stoichiometric or even excess amounts of the catalyst.
-
Impurities in Reagents: The purity of o-xylene, phthalic anhydride, and the solvent is crucial. Impurities can react with the catalyst or interfere with the desired reaction pathway.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.
Q3: Can the deactivated aluminum chloride catalyst be regenerated?
Regeneration of AlCl₃ from the product complex is possible but can be a complex process. One patented method involves treating the reaction mixture with ammonia to precipitate an aluminum chloride-ammonia complex, which can then be separated and thermally treated to recover the AlCl₃.[2] However, for laboratory-scale synthesis, it is often more practical to ensure the initial use of a sufficient excess of the catalyst and to optimize reaction conditions to maximize its efficiency.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting materials.
-
The isolated product mass is significantly lower than the theoretical yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation by Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity anhydrous aluminum chloride. | AlCl₃ is highly sensitive to moisture. Any water present will hydrolyze the catalyst, forming aluminum hydroxide and rendering it inactive for the Friedel-Crafts reaction.[1] |
| Insufficient Catalyst | Increase the molar ratio of AlCl₃ to phthalic anhydride. A common ratio is 2.2:1 or higher. | The product forms a stable complex with AlCl₃, effectively sequestering the catalyst. An excess of the catalyst is required to drive the reaction to completion. |
| Low Reagent Purity | Use high-purity o-xylene and phthalic anhydride. Consider purification of reagents if their quality is uncertain. | Impurities in the starting materials can lead to the formation of byproducts and reduce the yield of the desired product. |
| Inadequate Reaction Temperature or Time | Monitor the reaction temperature closely. A typical procedure involves heating the reaction mixture to around 55°C for several hours.[3] Extend the reaction time if TLC analysis indicates the presence of starting materials. | The Friedel-Crafts acylation has an activation energy that must be overcome. The reaction may not proceed to completion if the temperature is too low or the reaction time is too short. |
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
NMR or Mass Spectrometry analysis of the crude product indicates the presence of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Isomer Formation | Optimize the reaction temperature and the rate of addition of reagents. Lower temperatures may favor the formation of a specific isomer. | In Friedel-Crafts acylation of substituted benzenes, different isomers can be formed. Reaction conditions can influence the regioselectivity of the acylation. |
| Side Reactions due to High Temperature | Maintain a consistent and moderate reaction temperature. Avoid localized overheating by ensuring efficient stirring. | High temperatures can lead to side reactions such as polysubstitution or decomposition of the product. |
| Contaminated Reagents | Ensure the purity of all reagents and solvents. | Impurities can lead to the formation of a variety of byproducts. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the closely related 2-(2,4-dimethylbenzoyl)benzoic acid.[3]
Materials:
-
o-Xylene (high purity, anhydrous)
-
Phthalic anhydride (high purity)
-
Anhydrous aluminum chloride
-
Ice
-
20% Hydrochloric acid solution
-
Anhydrous solvent (e.g., dichloromethane or nitrobenzene)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add o-xylene.
-
Cool the flask in an ice-salt bath.
-
Slowly add anhydrous aluminum chloride in portions to the stirred o-xylene.
-
In a separate beaker, dissolve phthalic anhydride in a minimal amount of anhydrous solvent and add this solution to the dropping funnel.
-
Add the phthalic anhydride solution dropwise to the cold o-xylene/AlCl₃ mixture with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours. The mixture will likely become a thick suspension.
-
Heat the reaction mixture to 55°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 20% hydrochloric acid.
-
Stir the resulting mixture until all the ice has melted and the solid product has precipitated.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent.
Visualizations
References
- 1. quora.com [quora.com]
- 2. DE1159422B - Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts - Google Patents [patents.google.com]
- 3. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in the cyclization of 2-benzoylbenzoic acids
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields or other issues during the intramolecular cyclization of 2-benzoylbenzoic acids to form anthraquinones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the acid-catalyzed cyclization of 2-benzoylbenzoic acid can stem from several factors. The most common culprits are related to the reaction conditions and the purity of the starting material.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or a dehydrating agent that is not strong enough.[1]
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While heating is necessary to overcome the activation energy, excessively high temperatures (above 150°C) can lead to decomposition of the starting material and product, significantly lowering the yield.[2]
-
Impure Starting Material: The purity of the 2-benzoylbenzoic acid is crucial. Impurities can interfere with the cyclization process and lead to the formation of byproducts.
-
Issues During Work-up: Product can be lost during the work-up phase. For instance, if the precipitation of anthraquinone is incomplete after pouring the acid mixture onto ice, or if excessive washing is performed with a solvent in which the product has some solubility, the isolated yield will be reduced.
Q2: The reaction mixture turned into a dark, tarry substance. What went wrong?
The formation of a dark, tarry mixture is typically an indication of decomposition or side reactions, often caused by excessive heat.
-
Cause: Heating the reaction mixture too aggressively or for a prolonged period, especially with a strong dehydrating agent like fuming sulfuric acid, can cause the aromatic compounds to decompose or polymerize.[2] This is particularly prevalent at temperatures exceeding the optimal range of 100-120°C for sulfuric acid.[3][4]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature using an oil bath and monitor it closely. A gradual increase to the target temperature is recommended.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid prolonged heating that can lead to degradation.
-
Alternative Reagents: Consider using a milder dehydrating agent like Polyphosphoric Acid (PPA), which often requires higher temperatures but can sometimes provide a cleaner reaction.
-
Q3: After pouring the reaction mixture onto ice, the product oiled out and will not solidify. What should I do?
The product separating as an oil instead of a solid precipitate is a common issue, often related to impurities or the hydration state of the product.
-
Cause: The presence of impurities can lower the melting point of the crude product, causing it to separate as an oil. Additionally, the initial precipitate of the starting material, 2-benzoylbenzoic acid, can sometimes be an unstable monohydrate with a lower melting point (around 95°C), which appears oily.[5]
-
Solution:
-
Induce Crystallization: Vigorously stir the oily mixture in the ice bath. Scratching the inside of the flask with a glass rod at the oil-water interface can help induce crystallization.
-
Solvent Trituration: If stirring fails, decant the aqueous layer and add a small amount of a non-polar solvent in which the product is poorly soluble (like hexane or petroleum ether). Stirring or sonicating this mixture can often force the oil to solidify.
-
Purification: If the product remains oily, it may be necessary to extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and then concentrate it to obtain the crude solid, which can then be purified by recrystallization.
-
Q4: My final product is not the expected pale yellow. What causes color impurities?
An off-color final product indicates the presence of impurities. The specific color can sometimes provide clues to the contaminant's identity.
-
Greenish Tint: This is often observed when the anthraquinone is synthesized via the oxidation of anthracene using chromium-based oxidizing agents, due to residual chromium(III) ions.[6] While less common in the cyclization route, contamination from chromium stored in the same area is a possibility.
-
Brown or Dark Color: This is typically due to decomposition products or polymerized tars formed during the reaction from overheating.[6]
-
Solution:
-
Activated Carbon: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored, high-molecular-weight impurities.[3][5] Boil the solution with the charcoal for a few minutes before performing a hot filtration to remove it.
-
Recrystallization: Recrystallizing the crude product from a suitable solvent (e.g., ethanol, toluene, or acetic acid) is the most effective way to remove most impurities and obtain a product of the correct color.[3]
-
Washing: A thorough wash of the crude precipitate with water until the filtrate is neutral is essential to remove residual acid.[3] Washing with a dilute sodium hydroxide solution can help remove unreacted acidic starting material.[7]
-
Q5: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate confirms an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: A spot corresponding to 2-benzoylbenzoic acid is common if the reaction is incomplete.
-
Sulfonated Byproducts: When using fuming sulfuric acid or oleum, sulfonation of the aromatic rings can occur as a side reaction, leading to the formation of anthraquinone sulfonic acids.[4] These byproducts are generally more polar than the desired product.
-
Decomposition Products: At very high temperatures, thermal decomposition can occur. This may involve decarboxylation to produce benzophenone, or further degradation to biphenyl and 9-fluorenone.[2]
Data on Reaction Conditions and Yields
The choice of dehydrating agent and the reaction conditions significantly impact the final yield of anthraquinone. Below is a summary of yields achieved under various conditions.
| Catalyst / Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Fuming Sulfuric Acid (20% SO₃) | 100 - 120 | 2 | ~84% | [4][8] |
| Concentrated Sulfuric Acid | 100 | 1 | Quantitative | [7] |
| 100% Sulfuric Acid | 150 | 1 | ~82% (overall) | [9] |
| Supported HPW/SiO₂ Catalyst | 220 | 2 | up to 99.6% | [2][10] |
| Beta Zeolite (for 2-ethyl derivative) | 250 | - | 82% (isolated) | [10] |
Experimental Protocols
Protocol 1: Cyclization Using Fuming Sulfuric Acid
This protocol is a common and effective method for the synthesis of the anthraquinone core.[3][4]
Materials:
-
2-Benzoylbenzoic acid (5.0 g)
-
Fuming sulfuric acid (20% SO₃) (50 g)
-
Crushed ice and water
Procedure:
-
In a flask equipped with a magnetic stirrer, carefully and slowly add 5.0 g of 2-benzoylbenzoic acid to 50 g of fuming sulfuric acid.
-
Heat the reaction mixture in an oil bath to 100-120°C for 2 hours. The solution will typically darken.
-
After the heating period, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a slurry of approximately 350 mL of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with constant, vigorous stirring. A precipitate of crude anthraquinone should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the crude product. The expected product is a pale yellow solid. Further purification can be achieved via recrystallization from glacial acetic acid or toluene.
Protocol 2: Cyclization Using Polyphosphoric Acid (PPA)
Polyphosphoric acid is a viscous but effective dehydrating agent that can be used as an alternative to sulfuric acid.
Materials:
-
2-Benzoylbenzoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice and water
Procedure:
-
Place the 2-benzoylbenzoic acid in a round-bottom flask.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material). PPA is very viscous; heating it gently (to ~60°C) can make it easier to handle.
-
Heat the mixture with stirring in an oil bath, typically at a temperature between 150°C and 250°C. The optimal temperature and time should be determined by monitoring the reaction with TLC.
-
After the reaction is complete, cool the mixture until it is still manageable but not too hot.
-
Carefully pour the hot mixture into a beaker of crushed ice and water with vigorous stirring to hydrolyze the PPA and precipitate the product. This process is highly exothermic.
-
Collect the crude anthraquinone by vacuum filtration, wash thoroughly with water, and then with a dilute sodium carbonate or sodium hydroxide solution to remove any unreacted starting material.
-
Wash again with water until the filtrate is neutral, then dry the product.
Visualizations
Reaction Mechanism
Caption: General mechanism for the acid-catalyzed cyclization of 2-benzoylbenzoic acid.
Troubleshooting Workflow
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2967187A - Production of anthraquinone - Google Patents [patents.google.com]
- 8. EP0055951B1 - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 9. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Preventing polyacylation in the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid, with a specific focus on preventing polyacylation.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation in the context of synthesizing this compound?
A1: Polyacylation is a side reaction where more than one acyl group is introduced onto the aromatic ring of the substrate, in this case, o-xylene.[1] While generally less common than polyalkylation because the first acyl group deactivates the aromatic ring, it can still occur under certain conditions, leading to the formation of di-acylated impurities and reducing the yield of the desired mono-acylated product, this compound.[2][3]
Q2: Why is polyacylation a potential issue when using o-xylene as a substrate?
A2: o-Xylene is an activated aromatic compound due to the presence of two electron-donating methyl groups. This increased nucleophilicity makes the ring more reactive. Even after the first acylation, which introduces a deactivating acyl group, the ring may still be sufficiently activated to undergo a second electrophilic attack, especially under forcing reaction conditions.[1]
Q3: What are the primary strategies to prevent or minimize polyacylation?
A3: The most effective methods involve controlling the reaction conditions carefully. Key strategies include:
-
Stoichiometric Control: Carefully managing the molar ratios of the reactants and catalyst is crucial. Using a large excess of the aromatic substrate (o-xylene) increases the probability that the acylating agent will react with the starting material rather than the mono-acylated product.[4]
-
Temperature Regulation: Performing the reaction at lower temperatures can significantly reduce the rate of the second acylation reaction.[1] It is often recommended to start the reaction at 0°C and allow it to warm slowly.
-
Reaction Time Monitoring: Closely monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) and stopping the reaction as soon as the starting material is consumed can prevent the formation of byproducts over time.[1]
Q4: How does the choice and amount of Lewis acid catalyst affect the reaction?
A4: The strength and concentration of the Lewis acid catalyst (commonly AlCl₃) are critical. While the catalyst is necessary to generate the reactive acylium ion, an excessively high concentration or a very strong Lewis acid can increase the system's reactivity to a point where the deactivating effect of the first acyl group is overcome, leading to polyacylation.[1] For highly reactive substrates, a 1:1 molar ratio of catalyst to the acylating agent (phthalic anhydride) is often sufficient.
Q5: How can I effectively purify the final product if side reactions do occur?
A5: Since the desired product, this compound, is a carboxylic acid, acid-base extraction is a highly effective purification method.[5] The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its salt, leaving non-acidic impurities behind. The aqueous layer is then acidified to precipitate the pure product.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be used for further purification.[6][7]
Troubleshooting Guide
Problem: Significant formation of a diacylated byproduct is observed.
| Possible Cause | Recommended Solution |
| Excessive Catalyst Loading | Carefully control the stoichiometry of the Lewis acid (e.g., AlCl₃). A 1:1 molar ratio relative to the acylating agent is a good starting point.[1] |
| High Reaction Temperature | Perform the reaction at a lower temperature. Initiate the reaction at 0°C in an ice bath and allow it to warm to room temperature slowly.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting material (o-xylene or phthalic anhydride) is fully consumed.[1] |
| Highly Activated Substrate | If polyacylation remains a persistent issue, consider using a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂, which can offer better control with activated systems.[1] |
Problem: The reaction is sluggish or does not go to completion.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use fresh, anhydrous aluminum chloride. AlCl₃ is highly hygroscopic and loses activity upon exposure to moisture. |
| Insufficient Catalyst | Ensure at least one equivalent of Lewis acid per equivalent of acylating agent (phthalic anhydride) is used, as the catalyst will complex with the carbonyl groups. |
| Low Reaction Temperature | While low temperatures prevent side reactions, the reaction may require gentle heating to proceed to completion. After the initial addition at low temperature, consider warming the mixture to 50-60°C.[8] |
Data Presentation
Table 1: Recommended Reaction Parameters to Minimize Polyacylation
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | >3 equivalents of o-xylene per 1 equivalent of phthalic anhydride | Increases the statistical likelihood of mono-acylation.[4] |
| Catalyst Stoichiometry | 1.0 - 1.1 equivalents of AlCl₃ per 1 equivalent of phthalic anhydride | Provides sufficient activation while minimizing excess catalyst that can promote side reactions.[1] |
| Initial Temperature | 0 - 5°C (Ice Bath) | Slows the reaction rate and reduces the chance of a second acylation.[1] |
| Reaction Temperature | Allow to warm to room temperature, then heat to 50-60°C if necessary | Balances reaction rate with selectivity.[8] |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for quenching the reaction at the optimal time to maximize yield and minimize byproduct formation.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established Friedel-Crafts acylation procedures.[8]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a trap containing aqueous NaOH) to absorb the evolved HCl gas.
-
Reagent Preparation: In the flask, suspend phthalic anhydride (1.0 eq.) in an excess of dry o-xylene (used as both reactant and solvent, ~5-10 eq.).
-
Cooling: Cool the mixture to 0-5°C using an ice/salt bath.
-
Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) portion-wise, ensuring the temperature does not rise above 10°C. Note: More than 2 equivalents are needed as AlCl₃ complexes with both the anhydride and the resulting ketone and carboxylic acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-3 hours. The mixture will typically become a thick suspension.
-
Heating: Heat the reaction mixture to 55-60°C for an additional 2 hours to ensure the reaction goes to completion. Monitor the disappearance of the starting material by TLC.
-
Quenching: Cool the reaction mixture back to room temperature and then slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Isolation: Stir the quenched mixture until the solid product precipitates. Collect the crude product by vacuum filtration and wash it with cold water. Allow the solid to air-dry. A typical yield for this type of reaction can be very high, potentially up to 97%.[8]
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude, dried product from Protocol 1 in a suitable organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.[5]
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution becomes strongly acidic (pH ~2). The pure this compound will precipitate as a white solid.[5]
-
Final Isolation: Collect the purified product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.
-
Recrystallization (Optional): For the highest purity, the product can be recrystallized. Dissolve the acid in a minimum amount of a hot solvent (e.g., ethanol or toluene) and add a poor solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.[6]
Visualizations
Caption: Reaction pathway showing the desired mono-acylation and the potential polyacylation side reaction.
Caption: A logical workflow to diagnose and solve issues related to polyacylation during the synthesis.
Caption: Step-by-step process for purifying the product using a standard acid-base extraction technique.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 8. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 2-(3,4-Dimethylbenzoyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(3,4-Dimethylbenzoyl)benzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: Common impurities can include unreacted starting materials such as o-xylene and phthalic anhydride, isomeric byproducts (e.g., 2-(2,3-dimethylbenzoyl)benzoic acid), and other related substances like dimethyl-benzophenone.[1][2] The formation of these impurities is often dependent on the specific reaction conditions.[2]
Q2: What is the recommended initial purification method for crude this compound?
A2: Recrystallization is a highly effective and commonly used initial method for purifying crude this compound.[3][4] This technique leverages the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[5][6]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound.[1][7] It allows for the separation and quantification of the main compound from potential impurities.[1][7] Other methods include Thin Layer Chromatography (TLC) for rapid qualitative assessment and melting point analysis, where a sharp melting range close to the literature value indicates high purity.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a suitable method for purifying this compound, especially for removing impurities with different polarities.[2] It is often used when recrystallization does not yield a product of the desired purity.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the recrystallization solvent, even when heated.
-
Possible Cause: The chosen solvent is unsuitable for this compound. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3]
-
Solution:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures) to find a suitable one.
-
Increase Solvent Volume: Gradually add more solvent to the heated mixture. However, using an excessive amount of solvent will reduce the final yield.[8]
-
Problem: Oily residue forms instead of crystals upon cooling.
-
Possible Cause: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystallization. The cooling process might also be too rapid.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[8]
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][6]
-
Pre-purification: If the product is very impure, consider a preliminary purification step like a simple extraction before recrystallization.
-
Problem: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used during recrystallization, or the product is significantly soluble in the cold solvent. The crystals may not have been completely collected during filtration.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6][9]
-
Efficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[5]
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce loss of the product.[8]
-
HPLC Analysis Issues
Problem: Poor separation of peaks in the HPLC chromatogram.
-
Possible Cause: The mobile phase composition is not optimized for separating the compound of interest from its impurities. The column may not be appropriate for the separation.
-
Solution:
-
Mobile Phase Optimization: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution, where the solvent composition changes over time, can improve separation.[1]
-
Column Selection: A C18 reversed-phase column is commonly used for compounds like benzoylbenzoic acids.[7] Consider a column with a different stationary phase if co-elution persists.
-
Adjust pH: The pH of the mobile phase can affect the retention time of acidic compounds. Adding a small amount of acid like phosphoric or formic acid can improve peak shape and resolution.[7][10]
-
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Single Recrystallization (Ethanol/Water) | 85% | 97.5% | 75% | Effective for removing major impurities. |
| Double Recrystallization (Ethanol/Water) | 85% | 99.2% | 60% | Higher purity achieved with a second recrystallization. |
| Column Chromatography (Silica Gel) | 85% | 98.8% | 65% | Useful for separating isomers and less polar impurities. |
| Recrystallization followed by Column Chromatography | 85% | >99.5% | 55% | Combination provides the highest purity product. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent mixture (e.g., 80:20 ethanol:water). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[5][6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: HPLC Purity Analysis
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A typical gradient might start at 50% acetonitrile and increase to 90% over 15 minutes.[1][7]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[1] Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.[7]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for recrystallization and purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: 2-(3,4-Dimethylbenzoyl)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-(3,4-Dimethylbenzoyl)benzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored as a solid in a dry, cool, and well-ventilated place.[1] It is recommended to keep the container tightly sealed.[1][2] The suggested storage temperature is room temperature.[2][3] For enhanced security and safety, storing the compound under lock and key with restricted access is also advised.[2]
Q2: Is this compound sensitive to air, light, or moisture?
A2: While specific photosensitivity data is not available, general best practices for chemical storage suggest keeping the container tightly closed to protect it from moisture and air.[1][3][4] To prevent potential degradation from light, storage in an opaque or amber vial is recommended as a precautionary measure.
Q3: What is the expected shelf life of this compound?
A3: The manufacturer's safety data sheets do not specify a shelf life. The stability of the compound is highly dependent on storage conditions. When stored correctly as a solid in a tightly sealed container in a cool, dry place, the compound is expected to be stable. However, users are advised to verify the purity of older samples before use.
Q4: What materials or chemicals are incompatible with this compound?
A4: The primary incompatibility noted is with strong oxidizing agents.[1][4] Contact with such agents should be avoided to prevent vigorous reactions and degradation of the compound.
Q5: Can I store this compound in solution?
A5: For long-term storage, it is best to keep the compound in its solid, crystalline form. If you need to prepare a stock solution, it is advisable to prepare it fresh. If short-term storage in solution is necessary, use an appropriate anhydrous solvent, store at -20°C or lower, and protect from light. The stability in various solvents has not been extensively documented, so a small-scale stability test is recommended.
Troubleshooting Guide
Q: I am observing poor solubility or a change in the physical appearance (e.g., color, clumping) of the solid compound. What could be the cause?
A: This could indicate moisture absorption or degradation. Ensure that the container is always tightly sealed after use and stored in a dry environment.[1][2] Clumping may suggest hygroscopicity. If you suspect degradation, an analytical test such as measuring the melting point or running an HPLC/TLC analysis against a reference standard is recommended.
Q: My experimental results are inconsistent, and I suspect the compound may have degraded. How can I confirm this?
A: Inconsistent results are a potential sign of compound impurity or degradation. To verify the integrity of your sample, you can:
-
Perform Purity Analysis: Use techniques like HPLC, LC-MS, or NMR to check for the presence of degradation products or impurities.
-
Compare Lots: If possible, compare the performance of the suspect batch with a new, unopened lot of the compound.
-
Review Handling Procedures: Ensure the compound has not been exposed to incompatible materials, such as strong oxidizing agents, or adverse conditions like high temperatures.[1][4]
Q: I see unexpected peaks in my analytical data (e.g., LC-MS, NMR) after dissolving the compound. What might these be?
A: Unexpected peaks could be degradation products. While specific degradation pathways for this molecule are not well-documented, related benzoic acid derivatives are known to undergo degradation. For instance, at very high temperatures in water, benzoic acids can undergo decarboxylation.[5] Microbial degradation in environmental contexts can also occur, leading to metabolites like dimethylcatechol.[6] If you are using aqueous buffers, consider the possibility of hydrolysis or other reactions over time, especially at non-neutral pH.
Stability and Storage Data Summary
The following table summarizes the known stability and storage parameters for this compound based on available safety and chemical data.
| Parameter | Recommendation / Information | Rationale / Source |
| Storage Temperature | Room Temperature | Recommended in safety data sheets.[2][3] |
| Storage Conditions | Store in a dry, cool, well-ventilated place. | Prevents moisture absorption and thermal degradation.[1][3][4] |
| Container | Keep container tightly closed and sealed. | Protects from moisture, air, and contamination.[1][2] |
| Incompatible Materials | Strong oxidizing agents. | Avoids potential hazardous reactions and chemical degradation.[1][4] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature).[3] | General stability statement for solid form. Stability in solution is not documented. |
| Light Sensitivity | No specific data available. | Precautionary storage in an opaque container is advised to prevent potential photodegradation. |
| Hygroscopicity | No specific data available. | Storing in a desiccator or dry box is a good precautionary practice. |
Experimental Protocols
Protocol: General Procedure for Assessing Compound Stability
This protocol outlines a general method for researchers to assess the stability of this compound under their specific experimental conditions (e.g., in a particular solvent or buffer).
Objective: To determine the stability of this compound in a chosen solvent over a defined period.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., DMSO, Ethanol)
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Vials (clear and amber)
-
Incubators or water baths set to desired temperatures
-
Reference standard (a freshly opened or high-purity sample)
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Establish Time-Zero (T=0) Profile: Immediately after preparation, analyze an aliquot of the stock solution by HPLC or LC-MS. This serves as the baseline reference. Record the peak area and retention time of the parent compound.
-
Aliquot and Store: Distribute the remaining stock solution into multiple vials. For a comprehensive study, include different conditions:
-
Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, Room Temperature, 40°C).
-
Light Exposure: Store aliquots in both clear vials (exposed to ambient light) and amber vials (protected from light) at each temperature.
-
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
Analyze Samples: Allow the sample to return to room temperature and analyze it using the same HPLC/LC-MS method established at T=0.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the handling and stability of this compound.
Caption: A logical workflow for troubleshooting experimental issues possibly related to compound stability.
Caption: Factors that can potentially influence the chemical stability of the compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and safety precautions for 2-(3,4-Dimethylbenzoyl)benzoic Acid
This technical support center provides essential information on the safe handling, experimental protocols, and troubleshooting for 2-(3,4-Dimethylbenzoyl)benzoic Acid for researchers, scientists, and drug development professionals.
Safety First: Hazard Identification and Precautions
Chemical Identifier: this compound CAS Number: 2159-42-4 Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol [1]
GHS Hazard Classification:
-
Skin Irritation: Causes skin irritation (Skin Irrit. 2).[1]
-
Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[1][2]
-
Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[1]
-
Aquatic Hazard: Very toxic to aquatic life (Aquatic Acute 1).[2]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H400: Very toxic to aquatic life.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | 168 °C | [3] |
| Boiling Point | 468.6 °C at 760 mmHg | [3] |
| Flash Point | 251.3 °C | [3] |
| Density | 1.195 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa | 3.43±0.36 (Predicted) | [3] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the synthesis of the title compound from phthalic anhydride and m-xylene.
Materials:
-
Phthalic anhydride
-
m-Xylene
-
Anhydrous aluminum chloride (AlCl₃)
-
20% Hydrochloric acid (HCl), ice-cold
-
Ice/salt bath
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, prepare an ice/salt cooled mixture of m-xylene.
-
To the cooled m-xylene, slowly add anhydrous aluminum chloride in portions, followed by the portion-wise addition of phthalic anhydride.
-
Allow the mixture to warm to room temperature and stir for 3 hours. The mixture will likely become a thick white suspension.
-
Heat the reaction mixture to 55 °C for 2 hours, then cool back to room temperature.
-
Slowly pour the thick mixture into ice-cold 20% HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Allow the filtered solid to air dry to yield this compound as a white solid.
Troubleshooting Guides and FAQs
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture. | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous reagents and solvents.[1] |
| Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic substrate can inhibit the reaction. | This is not an issue for the synthesis of the title compound using m-xylene, but be aware of this limitation for other substrates. | |
| Insufficient Catalyst: The ketone product can form a complex with the AlCl₃, rendering it inactive. | A stoichiometric amount or a slight excess of the catalyst is often required for Friedel-Crafts acylation.[1] | |
| Suboptimal Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can cause side reactions. | Gently warm to initiate the reaction and then maintain a controlled temperature (e.g., 55 °C as in the protocol).[4] | |
| Formation of Multiple Products or Byproducts | Isomer Formation: Small amounts of isomeric products can sometimes form depending on reaction conditions. | Purify the crude product by recrystallization from a suitable solvent to isolate the desired isomer. |
| Impure Reagents: Impurities in starting materials can lead to side reactions. | Use high-purity phthalic anhydride, m-xylene, and aluminum chloride. | |
| Reaction Mixture Becomes a Thick, Unstirrable Mass | Product Precipitation: The product or an intermediate complex with the catalyst may precipitate from the solvent. | Use a robust mechanical stirrer if possible. If the reaction stalls, gentle heating may help to redissolve some material. |
General Handling and Experimental Use FAQs
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: The primary hazards are skin and serious eye irritation, respiratory irritation if inhaled as a dust, and it is harmful if swallowed.[1][2] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).
Q2: What type of gloves and eye protection should I use?
A2: Chemical-resistant gloves (e.g., nitrile) and safety goggles are mandatory. If there is a risk of splashing or generating dust, a face shield should also be worn.
Q3: How should I store this chemical?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q4: What should I do in case of accidental skin or eye contact?
A4: For skin contact, immediately wash the affected area with plenty of soap and water.[5][6] For eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] In both cases, seek medical attention.
Q5: I'm having trouble dissolving the compound for my experiment. What solvents can I use?
A5: The compound is reported to be soluble in methanol.[3] For other applications, you may need to test solubility in other organic solvents such as ethanol, acetone, or DMSO. Given its carboxylic acid group, it may also be soluble in aqueous base solutions through deprotonation.
Q6: Are there any specific reaction conditions to avoid?
A6: Avoid strong oxidizing agents. As a carboxylic acid, it will react with bases. The aromatic rings can undergo further electrophilic substitution, but the existing carbonyl group is deactivating, which may require harsh reaction conditions for further functionalization.
Visualized Workflows
Caption: Workflow for handling a chemical spill.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
Validation & Comparative
A Comparative Guide to 2-(3,4-Dimethylbenzoyl)benzoic Acid and 2-Benzoylbenzoic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthetic routes and the properties of the final compounds. This guide provides a comparative analysis of 2-(3,4-Dimethylbenzoyl)benzoic acid and its unsubstituted counterpart, 2-benzoylbenzoic acid, focusing on their synthesis and potential applications in research and development.
Introduction
2-Benzoylbenzoic acid is a well-established intermediate in the synthesis of a variety of chemical compounds, including dyes and pharmaceuticals.[1] Its derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and have shown potential in photodynamic therapy for cancer.[2] this compound is a derivative of 2-benzoylbenzoic acid, featuring two methyl groups on the benzoyl ring. These methyl groups, being electron-donating, can be expected to alter the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and the characteristics of its derivatives.
While extensive experimental data for 2-benzoylbenzoic acid is readily available, direct comparative studies with this compound are scarce in the current literature. This guide, therefore, presents the available data for both compounds and provides a discussion on the anticipated differences in their performance based on fundamental principles of organic chemistry.
Data Presentation: A Comparative Overview
The following table summarizes the key chemical properties and available synthesis data for this compound and 2-benzoylbenzoic acid.
| Property | This compound | 2-Benzoylbenzoic Acid |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₄H₁₀O₃[3] |
| Molecular Weight | 254.28 g/mol [4] | 226.23 g/mol [1] |
| CAS Number | 2159-42-4[4] | 85-52-9[5] |
| Appearance | - | White to off-white crystalline solid[6] |
| Melting Point | - | 127-128 °C (anhydrous)[7] |
| Solubility | - | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[6] |
| Synthesis Method | Friedel-Crafts Acylation | Friedel-Crafts Acylation[1] |
| Reported Yield | 97% (for the 2,4-dimethyl isomer)[8] | 74-88%[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are the methodologies for the synthesis of 2-benzoylbenzoic acid and a related dimethylated analogue.
Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol details a standard laboratory procedure for the synthesis of 2-benzoylbenzoic acid.
Materials:
-
Phthalic anhydride (15 g)[7]
-
Thiophene-free benzene (75 mL)[7]
-
Anhydrous aluminum chloride (30 g)[7]
-
Ice[7]
-
Concentrated hydrochloric acid[7]
-
10% Sodium carbonate solution[7]
-
Activated charcoal[7]
-
Ligroin (petroleum ether)[7]
Procedure:
-
In a 500 mL round-bottomed flask equipped with a reflux condenser and a trap for HCl gas, add 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.[7]
-
Cool the mixture in an ice bath until the benzene begins to crystallize.[7]
-
Carefully add 30 g of anhydrous aluminum chloride in portions.[7]
-
After the initial vigorous reaction subsides, gently warm the flask. Once the reaction starts, remove the heat source and be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.[7]
-
After the vigorous evolution of HCl has ceased, heat the mixture to reflux for 30 minutes.[9]
-
Cool the flask in an ice bath and slowly add 100 mL of water, followed by 20 mL of concentrated hydrochloric acid.[9]
-
Perform steam distillation to remove the excess benzene.[9]
-
Cool the remaining solution and decant the aqueous layer.[9]
-
Dissolve the residual oil in 75 mL of 10% sodium carbonate solution by heating.[7]
-
Cool the solution, add activated charcoal, and filter.[7]
-
Precipitate the product by cautiously adding concentrated hydrochloric acid to the filtrate with stirring.[7]
-
Collect the crude product by filtration. For purification, the moist precipitate can be recrystallized from a mixture of benzene and ligroin to yield colorless crystals of 2-benzoylbenzoic acid.[7]
Expected Yield: 17-20 g (74-88%)[7]
Synthesis of 2-(2,4-Dimethylbenzoyl)benzoic Acid
While a specific protocol for the 3,4-dimethyl isomer was not found, the following procedure for the synthesis of the 2,4-dimethyl isomer illustrates the general approach.
Materials:
Procedure:
-
To an ice/salt cooled mixture of m-xylene, add aluminum chloride in portions, followed by phthalic anhydride in portions.[8]
-
Warm the mixture to room temperature and stir for 3 hours, during which it will turn into a thick white suspension.[8]
-
Heat the mixture to 55 °C for 2 hours.[8]
-
Cool the reaction to room temperature and slowly pour it into ice-cold 20% HCl.[8]
-
Collect the resulting solid by filtration and allow it to dry to obtain the desired product.[8]
Reported Yield: 97%[8]
Comparative Performance in Synthesis
The primary difference in the synthetic performance of this compound compared to 2-benzoylbenzoic acid is expected to arise from the electronic effects of the two methyl groups on the benzoyl ring.
-
Reactivity in Friedel-Crafts Acylation: The synthesis of both compounds typically involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride. In the case of this compound, the starting material would be o-xylene. The two electron-donating methyl groups on o-xylene activate the aromatic ring towards electrophilic substitution, which could lead to a faster reaction rate and potentially a higher yield compared to the acylation of benzene. The high reported yield for the synthesis of the 2,4-dimethyl isomer supports this hypothesis.[8]
-
Influence on Subsequent Reactions: The presence of the dimethylbenzoyl moiety can influence the properties and reactivity of molecules derived from it. The increased electron density on the benzoyl ring may affect the reactivity of the ketone carbonyl group. Furthermore, the methyl groups can influence the lipophilicity and steric profile of derivative compounds, which is a critical consideration in drug design.
Mandatory Visualizations
Caption: Synthetic workflow for 2-benzoylbenzoic acid.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 6. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]
- 7. prepchem.com [prepchem.com]
- 8. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 2-(3,4-Dimethylbenzoyl)benzoic Acid, a molecule of interest in medicinal chemistry and materials science. The comparison focuses on providing objective data and detailed methodologies to assist researchers in selecting the most suitable pathway for their specific needs. The two routes discussed are the direct Friedel-Crafts acylation and a multi-step synthesis involving a Grignard reagent.
Data Presentation
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Synthesis (Hypothetical) |
| Starting Materials | o-Xylene, Phthalic Anhydride, Aluminum Chloride | 3,4-Dimethylbromobenzene, Magnesium, Carbon Dioxide |
| Number of Steps | 1 | 2 (Grignard formation and carbonation) |
| Reported Yield | High (potentially similar to the ~97% yield reported for the 2,4-dimethyl isomer)[1] | Variable, typically moderate to high for Grignard reactions |
| Reaction Conditions | 55°C, followed by acidic workup[1] | Anhydrous conditions, typically at room temperature or below |
| Reagent Toxicity/Hazards | Aluminum chloride is corrosive and reacts violently with water.[2] o-Xylene is flammable and an irritant. | Grignard reagents are highly reactive and pyrophoric.[3][4] Diethyl ether is extremely flammable.[3][5] |
| Scalability | Generally good for Friedel-Crafts reactions.[6] | Can be challenging due to the need for strict anhydrous conditions and the exothermic nature of the reaction.[3][4] |
Experimental Protocols
Route 1: Friedel-Crafts Acylation of o-Xylene with Phthalic Anhydride
This one-step synthesis is based on the well-established Friedel-Crafts acylation reaction. The protocol is adapted from the synthesis of the isomeric 2-(2,4-dimethylbenzoyl)benzoic acid.[1][7]
Materials:
-
o-Xylene
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of o-xylene and phthalic anhydride is cooled in an ice-salt bath.
-
Anhydrous aluminum chloride is added portion-wise to the stirred mixture, maintaining the temperature below 10°C. The reaction is highly exothermic and releases HCl gas, which should be trapped.[8]
-
After the addition is complete, the reaction mixture is warmed to room temperature and then heated to 55°C for approximately 2-3 hours.[1]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The reaction mixture is then cooled to room temperature and slowly poured onto a mixture of crushed ice and concentrated HCl.[1]
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Synthesis via a Grignard Reagent
This two-step route involves the formation of a Grignard reagent from 3,4-dimethylbromobenzene, followed by its reaction with carbon dioxide (dry ice). This is a general and versatile method for the synthesis of carboxylic acids.[4]
Step 1: Formation of 3,4-Dimethylphenylmagnesium Bromide
Materials:
-
3,4-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be oven-dried to ensure anhydrous conditions.[3][4][5]
-
Magnesium turnings and a small crystal of iodine are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A solution of 3,4-dimethylbromobenzene in anhydrous diethyl ether is added to the dropping funnel.
-
A small amount of the bromide solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle boiling of the ether.
-
The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carbonation of the Grignard Reagent
Materials:
-
3,4-Dimethylphenylmagnesium Bromide solution (from Step 1)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 6M)
Procedure:
-
A beaker is filled with an excess of crushed dry ice.
-
The prepared Grignard reagent solution is slowly poured over the dry ice with vigorous stirring.[4][9]
-
The mixture is allowed to warm to room temperature as the excess dry ice sublimes.
-
The resulting magnesium salt is hydrolyzed by the slow addition of 6M hydrochloric acid until the solution is acidic.[3][5]
-
The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization.
Visualizations
Logical Flow of Synthetic Route Comparison
Caption: A flowchart comparing the key aspects of the Friedel-Crafts and Grignard synthesis routes.
Experimental Workflow for Friedel-Crafts Acylation
Caption: A step-by-step workflow diagram for the Friedel-Crafts acylation synthesis.
Experimental Workflow for Grignard Synthesis
Caption: A two-stage workflow for the synthesis of the target molecule via a Grignard reagent.
References
- 1. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. chemistry-online.com [chemistry-online.com]
- 5. chem21labs.com [chem21labs.com]
- 6. d-nb.info [d-nb.info]
- 7. brainly.com [brainly.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
A Comparative Guide to the Biological Activity of 2-(3,4-Dimethylbenzoyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aroylbenzoic acids, a class of compounds characterized by a benzoic acid moiety connected to an aroyl group, represent a versatile scaffold in medicinal chemistry. These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comparative overview of the biological activities of various 2-aroylbenzoic acid derivatives, with a particular focus on understanding the potential contributions of different substitution patterns on the aroyl ring. Due to a lack of direct experimental data for 2-(3,4-Dimethylbenzoyl)benzoic acid, this comparison is framed through the lens of structure-activity relationships (SAR) to infer its likely biological profile relative to other derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 2-aroylbenzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring.
Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[1][2] SAR studies on related benzoic acid derivatives suggest that the presence of electron-donating groups, such as methyl groups, can influence the anti-inflammatory potency. While specific data on a 3,4-dimethyl substitution is scarce, the presence of alkyl groups on the benzoyl ring in other anti-inflammatory scaffolds has been shown to modulate activity.
Anticancer Activity: The anticancer potential of benzoic acid derivatives has been linked to various mechanisms, including the inhibition of histone deacetylases (HDAC) and the induction of apoptosis.[3][4] The substitution pattern on the aromatic rings is critical for cytotoxic activity. For instance, studies on 2-arylbenzoxazole derivatives, which share some structural similarities, have shown that the presence and position of substituents like methoxy and benzyloxy groups can significantly impact their potency against cancer cell lines such as MCF-7 and HCT-116.[5]
Antimicrobial Activity: The antimicrobial efficacy of benzoic acid derivatives is often determined by their ability to disrupt microbial membranes or inhibit essential enzymes.[6] SAR studies have revealed that electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.[1] For example, the introduction of chloro or bromo substituents has been shown to increase the antimicrobial potential of some benzoic acid derivatives.[7][8]
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various 2-aroylbenzoic acid and related benzoic acid derivatives. It is important to note that these results are from different studies and experimental conditions may vary.
Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound/Derivative | Model | Parameter Measured | Result | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | TNF-α reduction | Significant reduction | [1] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | IL-1β reduction | Significant reduction | [1] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rat) | Edema Inhibition (25 mg/kg) | 48.9% (at 1h) | [9] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rat) | Edema Inhibition (125 mg/kg) | 63.1% (at 3h) | [9] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing (in-vivo) | Reduction in painful activity (20 mg/kg) | 74% | [10] |
Table 2: Anticancer Activity of Benzoic Acid Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 2-Arylbenzoxazole acetic acid derivative | MCF-7 | IC50 | 15.02 µM | [11] |
| 2-Arylbenzoxazole acetic acid derivative | HCT-116 | IC50 | >100 µM | [11] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | IC50 | 17.84 µM | [12] |
| 3,4-dihydroxybenzoic acid | HCT-116, HCT-15 | HDAC activity reduction | ~70% | [3] |
Table 3: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| 2-Benzoylbenzoic acid | Streptococcus mutans | Activity Index | 0.7 | [1] |
| 2-Benzoylbenzoic acid | Staphylococcus aureus | Activity Index | 0.7 | [1] |
| C3-005 (3,4-dichloro substitution) | Streptococcus pneumoniae | MIC | 8 µg/mL | [1] |
| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC | 2.27 µM/ml | [7] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC | 2.11 µM/ml | [8] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
-
Procedure:
-
Cell Seeding: Cancer cells are plated in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.[11]
-
2. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[13]
-
Principle: Carrageenan, an inflammatory agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing localized edema. The ability of a test compound to reduce this swelling is quantified.[13]
-
Procedure:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions.
-
Grouping: Animals are divided into control, standard drug (e.g., indomethacin), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered (e.g., orally) one hour before carrageenan injection. The control group receives the vehicle.[13]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[9]
-
3. Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
-
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.[11]
-
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: Twofold serial dilutions of the test compound are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound with no visible microbial growth.[11]
-
Signaling Pathways and Experimental Workflows
Caption: Workflow of the MTT Assay for determining anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 6. ijrpr.com [ijrpr.com]
- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 9. mdpi.com [mdpi.com]
- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic comparison of 2-(3,4-Dimethylbenzoyl)benzoic Acid with its isomers
A detailed comparative analysis of 2-(3,4-Dimethylbenzoyl)benzoic acid and its structural isomers reveals distinct spectroscopic fingerprints crucial for their differentiation in research and drug development. This guide provides a comprehensive summary of their key spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.
In the intricate landscape of organic chemistry, isomers—molecules sharing the same chemical formula but differing in atomic arrangement—present a significant analytical challenge. For researchers in drug discovery and materials science, the ability to distinguish between closely related isomers like those of dimethylbenzoylbenzoic acid is paramount. The position of the two methyl groups on the benzoyl ring profoundly influences the molecule's electronic environment and spatial conformation, leading to unique spectroscopic signatures. This guide offers a side-by-side comparison of the spectroscopic properties of this compound and its isomers, providing a valuable resource for their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. Due to the limited availability of experimental data for all isomers, predicted values from reputable spectroscopic databases are included to provide a more complete comparative overview.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Carboxylic Acid Proton (ppm) |
| This compound | 7.2 - 8.2 | 2.3 (s, 6H) | ~11-13 |
| 2-(2,3-Dimethylbenzoyl)benzoic Acid | 7.1 - 8.1 | 2.1 (s, 3H), 2.3 (s, 3H) | ~11-13 |
| 2-(2,4-Dimethylbenzoyl)benzoic Acid | 6.9 - 8.1 | 2.3 (s, 3H), 2.4 (s, 3H) | ~11-13 |
| 2-(2,5-Dimethylbenzoyl)benzoic Acid | 7.0 - 8.1 | 2.2 (s, 3H), 2.4 (s, 3H) | ~11-13 |
| 2-(2,6-Dimethylbenzoyl)benzoic Acid | 7.1 - 8.1 | 2.1 (s, 6H) | ~11-13 |
| 2-(3,5-Dimethylbenzoyl)benzoic Acid | 7.1 - 8.2 | 2.4 (s, 6H) | ~11-13 |
Note: 's' denotes a singlet peak. The chemical shifts for aromatic protons are presented as a range due to complex splitting patterns.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Carbonyl Carbons (ppm) | Aromatic Carbons (ppm) | Methyl Carbons (ppm) |
| This compound | ~168 (COOH), ~197 (C=O) | ~125 - 145 | ~20 |
| 2-(2,3-Dimethylbenzoyl)benzoic Acid | ~168 (COOH), ~198 (C=O) | ~125 - 145 | ~16, ~20 |
| 2-(2,4-Dimethylbenzoyl)benzoic Acid | ~168 (COOH), ~197 (C=O) | ~125 - 148 | ~21 |
| 2-(2,5-Dimethylbenzoyl)benzoic Acid | ~168 (COOH), ~198 (C=O) | ~125 - 145 | ~20 |
| 2-(2,6-Dimethylbenzoyl)benzoic Acid | ~168 (COOH), ~200 (C=O) | ~128 - 142 | ~20 |
| 2-(3,5-Dimethylbenzoyl)benzoic Acid | ~168 (COOH), ~197 (C=O) | ~127 - 145 | ~21 |
Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration |
| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Ketone C=O | 1680-1700 | Stretching |
| Carboxylic Acid C=O | 1700-1725 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
Note: The exact positions of the carbonyl (C=O) stretches can vary slightly between isomers due to differences in electronic and steric environments.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₁₆H₁₄O₃ | 254.28 | 254 [M]⁺, 237 [M-OH]⁺, 119 [CH₃)₂C₆H₃CO]⁺ |
| 2-(2,3-Dimethylbenzoyl)benzoic Acid | C₁₆H₁₄O₃ | 254.28 | 254 [M]⁺, 237 [M-OH]⁺, 119 [CH₃)₂C₆H₃CO]⁺ |
| 2-(2,4-Dimethylbenzoyl)benzoic Acid | C₁₆H₁₄O₃ | 254.28 | 254 [M]⁺, 237 [M-OH]⁺, 119 [CH₃)₂C₆H₃CO]⁺ |
| 2-(2,5-Dimethylbenzoyl)benzoic Acid | C₁₆H₁₄O₃ | 254.28 | 254 [M]⁺, 237 [M-OH]⁺, 119 [CH₃)₂C₆H₃CO]⁺ |
| 2-(2,6-Dimethylbenzoyl)benzoic Acid | C₁₆H₁₄O₃ | 254.28 | 254 [M]⁺, 237 [M-OH]⁺, 119 [CH₃)₂C₆H₃CO]⁺ |
| 2-(3,5-Dimethylbenzoyl)benzoic Acid | C₁₆H₁₄O₃ | 254.28 | 254 [M]⁺, 237 [M-OH]⁺, 119 [CH₃)₂C₆H₃CO]⁺ |
Note: [M]⁺ represents the molecular ion. The fragmentation patterns are predicted to be similar, with the dimethylbenzoyl cation being a prominent fragment.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of 2-(dimethylbenzoyl)benzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method was employed. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
Data Acquisition: The mass spectrum was recorded over a suitable mass-to-charge (m/z) range.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the 2-(dimethylbenzoyl)benzoic acid isomers.
Conclusion
The spectroscopic comparison of this compound with its isomers underscores the power of analytical techniques in distinguishing between closely related molecular structures. While sharing the same mass, the subtle differences in the positions of the methyl groups lead to discernible shifts in NMR spectra and minor variations in vibrational frequencies observed in FT-IR. This guide provides a foundational dataset and standardized protocols to aid researchers in the accurate identification and characterization of these compounds, facilitating their application in various scientific endeavors.
A Comparative Guide to the Reactivity of Substituted Benzoylbenzoic Acids
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of substituted benzoylbenzoic acids is crucial for predicting reaction outcomes, elucidating mechanisms, and designing novel molecular entities. The electronic nature of substituents on either aromatic ring profoundly influences the reactivity of the carboxylic acid group and the benzophenone core. This guide provides a comparative analysis of the reactivity of these compounds, supported by established principles of physical organic chemistry and representative experimental data.
The reactivity of substituted aromatic compounds is often quantified using the Hammett equation, which provides a framework for understanding structure-reactivity relationships.[1][2][3] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted parent compound (k₀).[1] The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these electronic effects.[3][4] Reactions with a positive ρ value are accelerated by electron-withdrawing groups (EWGs), whereas those with a negative ρ value are accelerated by electron-donating groups (EDGs).[2][4]
Data Presentation: Substituent Effects on Reactivity
The tables below summarize key parameters used to predict the reactivity of substituted aromatic acids. While specific kinetic data for a broad range of substituted benzoylbenzoic acids is sparse, the principles are well-illustrated by the extensive data available for substituted benzoic acids. These values are directly applicable for predicting how a substituent on either ring of a benzoylbenzoic acid will modulate its reactivity.
Table 1: Hammett Substituent Constants (σ)
This table presents the Hammett substituent constants for various groups at the meta and para positions. A positive σ value indicates an electron-withdrawing group, which increases the acidity of the carboxylic acid, while a negative value signifies an electron-donating group that decreases acidity.[5][6]
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Electron-Withdrawing (Inductive) |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (Inductive) |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating (Resonance) |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
Data sourced from established physical organic chemistry literature.[1][5]
Table 2: Relative Reaction Rates for Alkaline Hydrolysis of Substituted Ethyl Benzoates
This table demonstrates the practical effect of substituents on a reaction rate. The alkaline hydrolysis of esters is a well-studied reaction where the rate is sensitive to the electronic nature of the substituent on the benzoic acid portion. A negative charge develops in the transition state, and thus, the reaction is accelerated by electron-withdrawing groups (ρ > 0).[5]
| Substituent (in para position) | Relative Rate Constant (k/k₀) |
| -NO₂ | 78.0 |
| -Br | 2.9 |
| -Cl | 2.7 |
| -H | 1.0 |
| -CH₃ | 0.48 |
| -OCH₃ | 0.25 |
Data represents the hydrolysis in 85% ethanol-water solution at 30°C.[5]
Experimental Protocols
Reproducible and accurate kinetic data rely on well-defined experimental protocols. Below is a representative methodology for studying the kinetics of an acid-catalyzed esterification of a substituted benzoylbenzoic acid.
Protocol: Kinetic Analysis of Acid-Catalyzed Esterification
This procedure details how to monitor the progress of the esterification of a substituted benzoylbenzoic acid with an alcohol (e.g., methanol) to determine the reaction rate constant.
1. Materials and Reagents:
-
Substituted benzoylbenzoic acid of interest
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (or another suitable non-reactive solvent)
-
0.1 M Sodium Hydroxide (standardized solution for titration)
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Constant temperature oil bath
-
Burette, pipettes, and conical flasks
2. Procedure:
-
Reaction Setup: Place a known concentration of the substituted benzoylbenzoic acid (e.g., 0.1 mol) and a larger excess of methanol (e.g., 1.0 mol) into the reaction vessel. Add a magnetic stir bar.
-
Equilibration: Place the vessel in the constant temperature oil bath set to the desired reaction temperature (e.g., 60°C) and allow the mixture to equilibrate for 15 minutes with stirring.
-
Reaction Initiation: Initiate the reaction by adding a small, known amount of the sulfuric acid catalyst (e.g., 0.5 mL). This is considered time zero (t=0).
-
Sampling: At regular time intervals (e.g., every 20 minutes), withdraw a small aliquot (e.g., 2.0 mL) of the reaction mixture using a pipette.
-
Quenching: Immediately add the aliquot to a conical flask containing a known volume of ice-cold deionized water (e.g., 20 mL) to quench the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate the unreacted carboxylic acid with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.[7] Record the volume of NaOH used.
-
Data Collection: Repeat the sampling and titration process for a sufficient duration to observe a significant conversion (e.g., 2-3 hours or until ~70% completion).
3. Data Analysis:
-
Calculate the concentration of the unreacted benzoylbenzoic acid at each time point from the volume of NaOH used in the titration.
-
Assuming pseudo-first-order kinetics due to the large excess of methanol, plot ln[Acid] versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be determined by dividing k' by the concentration of the alcohol (which is assumed to be constant).
Visualizations: Mechanisms and Workflows
Diagram 1: General Mechanism of Acid-Catalyzed Esterification
Caption: Acid-catalyzed esterification mechanism.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for a chemical kinetics experiment.
References
Efficacy of 2-(3,4-Dimethylbenzoyl)benzoic Acid as a Precursor to Anthraquinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-(3,4-Dimethylbenzoyl)benzoic acid as a precursor for anthraquinone synthesis, benchmarked against other established alternative methods. The following sections present quantitative data, detailed experimental protocols, and visualizations of synthetic pathways and relevant biological signaling cascades to facilitate informed decisions in research and development.
Introduction
Anthraquinones are a class of aromatic compounds with significant applications in the pharmaceutical industry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of the anthraquinone core is a critical step in the development of new therapeutic agents. One common strategy involves the intramolecular cyclization of 2-aroylbenzoic acids. This guide specifically evaluates the utility of this compound for the synthesis of 2,3-dimethylanthraquinone and compares it with prevalent alternative synthetic routes such as the broader Friedel-Crafts acylation-cyclization, the Diels-Alder reaction, and the Hauser annulation.
Data Presentation: Comparison of Synthetic Methods for Anthraquinones
The following table summarizes the key performance indicators for the synthesis of anthraquinones using this compound and its alternatives.
| Synthetic Method | Precursor(s) | Product | Typical Yield (%) | Key Reagents & Conditions | Advantages | Disadvantages |
| Intramolecular Cyclization | This compound | 2,3-Dimethylanthraquinone | 81-90% (estimated) | Fuming H₂SO₄, 125-130°C | High yield, direct route to substituted anthraquinones. | Requires corrosive strong acids. |
| Friedel-Crafts Acylation & Cyclization | Phthalic anhydride, Toluene | 2-Methylanthraquinone | 81-90% | AlCl₃, Fuming H₂SO₄, heat | Versatile for various substituted anthraquinones, readily available starting materials. | Two-step process, use of strong Lewis and Brønsted acids.[1] |
| Diels-Alder Reaction | 1,4-Naphthoquinone, 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethylanthraquinone | ~90% (over 2 steps) | Ethanol, reflux; Ethanolic KOH, air | High overall yield, good for specific substitution patterns.[2] | Requires specific diene and dienophile precursors. |
| Hauser Annulation | Cyanophthalide, Substituted cyclic enones | Substituted anthradihydroquinones | Moderate to good | Basic conditions (e.g., LDA, t-BuOK) | Good for the synthesis of complex, polycyclic anthraquinone natural products. | Requires specialized starting materials, may produce hydroquinone intermediates requiring further oxidation. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylanthraquinone from this compound (Intramolecular Cyclization)
This protocol is based on the general procedure for the cyclization of o-benzoylbenzoic acids.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Crushed ice
-
Water
-
Ammonia solution
Procedure:
-
In a flask protected by a calcium chloride tube, mix this compound with fuming sulfuric acid (approximately 9-10 parts by weight of acid to 1 part of precursor).
-
Heat the mixture on a steam bath or in an oil bath at 125-130°C for 2 hours with occasional shaking. The solution will turn a deep red color.
-
After cooling, carefully pour the reaction mixture onto crushed ice in a beaker.
-
The 2,3-dimethylanthraquinone will precipitate. Digest the precipitate with steam for 20 minutes.
-
Filter the crude product by suction and wash thoroughly with hot water.
-
Resuspend the precipitate in hot water and add a slight excess of ammonia solution to neutralize any remaining acid.
-
Filter the product, wash with hot water until the filtrate is neutral, and dry to a constant weight.[1]
Protocol 2: Synthesis of 2-Methylanthraquinone via Friedel-Crafts Acylation and Cyclization
Step 1: Synthesis of p-Toluyl-o-benzoic Acid
-
To a mixture of 100 g of phthalic anhydride and 400 g of toluene, add 200 g of anhydrous aluminum chloride in portions with stirring.
-
Heat the mixture on a steam bath for one hour, or until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture and decompose the aluminum chloride complex by adding ice and hydrochloric acid.
-
Remove the excess toluene by steam distillation. The p-toluyl-o-benzoic acid will remain as a solid.
-
Filter the crude acid, wash with cold water, and dry. The yield is approximately 157 g.
Step 2: Cyclization to 2-Methylanthraquinone
-
Follow the procedure outlined in Protocol 1, using p-toluyl-o-benzoic acid as the precursor. The expected yield of 2-methylanthraquinone is 81-90%.[1]
Protocol 3: Synthesis of 2,3-Dimethylanthraquinone via Diels-Alder Reaction
Step 1: Formation of the Addition Product
-
In a round-bottomed flask, dissolve 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1 mole) of 2,3-dimethyl-1,3-butadiene in 300 ml of ethanol.
-
Reflux the solution for 5 hours.
-
Cool the solution and place it in a refrigerator for 10-12 hours to allow the addition product to crystallize.
-
Filter the crystalline mass and wash with cold ethanol. The yield of the air-dried product is 116 g (96%).
Step 2: Dehydrogenation to 2,3-Dimethylanthraquinone
-
Dissolve 40 g of the addition product in 600 ml of 5% ethanolic potassium hydroxide solution in a three-necked flask.
-
Bubble a current of air through the solution for 24 hours. The initial green color will change to yellow.
-
Filter the yellow quinone that separates and wash sequentially with water, ethanol, and ether.
-
The yield of air-dried 2,3-dimethylanthraquinone is 36.5-37.5 g (94-96%). The overall yield for both steps is approximately 90%.[2]
Visualizations
Synthetic Workflow and Signaling Pathways
The following diagrams illustrate the synthetic workflow for producing anthraquinones and a representative signaling pathway where anthraquinone derivatives have shown therapeutic potential.
Caption: Synthetic workflow for 2,3-dimethylanthraquinone.
Caption: Anthraquinone action on c-Met and ROS/JNK pathways.
References
Alternative reagents to aluminum chloride for 2-(3,4-Dimethylbenzoyl)benzoic Acid synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Traditional and Alternative Reagents
The synthesis of 2-(3,4-dimethylbenzoyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals, has traditionally relied on the Friedel-Crafts acylation of ortho-xylene with phthalic anhydride using aluminum chloride (AlCl₃) as a catalyst. While effective, the use of stoichiometric amounts of AlCl₃ raises environmental and handling concerns due to the generation of acidic waste streams and its moisture sensitivity. This guide provides a comparative analysis of alternative reagents to aluminum chloride, supported by experimental data from analogous reactions, to aid researchers in selecting more sustainable and efficient synthetic routes.
Experimental Protocols
Detailed methodologies for the synthesis of dimethylbenzoyl)benzoic acid derivatives using various catalysts are presented below. The protocol for aluminum chloride is adapted from the synthesis of a closely related isomer and serves as a benchmark. Protocols for alternative catalysts are based on similar Friedel-Crafts acylation reactions and provide a foundational methodology for adaptation to the target synthesis.
Protocol 1: Traditional Synthesis using Aluminum Chloride (AlCl₃)
This protocol is adapted from the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid and is expected to yield the 3,4-isomer when starting with o-xylene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of o-xylene and phthalic anhydride is prepared.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled reaction mixture. The reaction is exothermic and generates HCl gas.[1][2]
-
Reaction Conditions: The mixture is stirred and may be gently heated to ensure the completion of the reaction. Reaction times are typically in the range of a few hours.[3]
-
Work-up: The reaction is quenched by carefully adding ice and then acidified with concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Isolation: The product is isolated by filtration, washed with water, and can be further purified by recrystallization.
Protocol 2: Zeolite-Catalyzed Synthesis (Alternative)
This protocol is based on the acylation of xylene isomers using zeolite catalysts.
-
Catalyst Activation: Zeolite Y-hydrogen is activated by heating under vacuum to remove adsorbed water.
-
Reaction Setup: A mixture of o-xylene, phthalic anhydride, and the activated zeolite catalyst is prepared in a suitable solvent or under solvent-free conditions.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring. Reaction times can be longer compared to the AlCl₃ method.[5]
-
Work-up: The solid catalyst is removed by simple filtration.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization. The catalyst can be regenerated and reused.[5]
Protocol 3: Mechanochemical Synthesis (Alternative)
This solvent-free method utilizes mechanical force to drive the reaction.
-
Reaction Setup: Phthalic anhydride, o-xylene, and aluminum chloride (in catalytic or stoichiometric amounts) are placed in a stainless-steel ball milling jar with a grinding ball.[6]
-
Reaction Conditions: The mixture is milled at a specific frequency for a set duration.[6]
-
Work-up: The reaction mixture is suspended in water and acidified with hydrochloric acid.[7]
-
Isolation: The solid product is collected by filtration and purified.
Protocol 4: Ionic Liquid-Catalyzed Synthesis (Alternative)
This method employs an ionic liquid as both a catalyst and a solvent.
-
Reaction Setup: Phthalic anhydride and o-xylene are added to a chloroaluminate ionic liquid (e.g., [bmim]Br/AlCl₃).[8]
-
Reaction Conditions: The mixture is stirred at a controlled temperature. Reaction times can vary depending on the specific ionic liquid and substrates.[9]
-
Work-up: The product can be extracted from the ionic liquid phase using an organic solvent.
-
Isolation: The product is isolated by removal of the extraction solvent. The ionic liquid can often be recovered and reused.[10]
Quantitative Data Comparison
The following table summarizes the performance of aluminum chloride and alternative reagents in the synthesis of (dimethylbenzoyl)benzoic acid and analogous acylation reactions. Data for alternative reagents are derived from reactions with similar substrates due to the limited availability of specific data for the target molecule.
| Catalyst/Reagent | Substrates | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | m-Xylene, Phthalic Anhydride | 2-(2,4-Dimethylbenzoyl)benzoic acid | 97%[3] | 5[3] | 55[3] | High yield, well-established method. | Stoichiometric amounts needed, corrosive, hazardous waste.[1] |
| Zeolite Y-Hydrogen | m-Xylene, Benzoic Acid | 2,4-Dimethylbenzophenone | Good conversion (specific yield not stated)[5] | Not specified | Reflux | Reusable catalyst, environmentally friendly.[5] | Potentially longer reaction times, lower yields. |
| Mechanochemistry (AlCl₃) | p-Xylene, Phthalic Anhydride | 2-(2,5-Dimethylbenzoyl)benzoic acid | 79%[6] | 2[6] | Room Temp. | Solvent-free, rapid reaction.[6] | Requires specialized equipment (ball mill). |
| Ionic Liquid ([bmim]Br/AlCl₃) | Methyl dehydroabietate, Benzoyl chloride | Methyl 12-benzoyldehydroabietate | High (specific yield not stated)[8] | 2[8] | 40[8] | Recyclable catalyst, mild conditions.[9] | Cost of ionic liquids, potential for catalyst leaching. |
Workflow and Decision-Making Diagram
The selection of a suitable reagent involves considering factors such as yield, environmental impact, cost, and available equipment. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a catalyst for this compound synthesis.
Conclusion
While aluminum chloride remains a highly effective catalyst for the synthesis of this compound in terms of yield, emerging alternatives offer significant advantages in terms of environmental sustainability and safety. Zeolites represent a promising green alternative due to their reusability and non-corrosive nature. Mechanochemical synthesis provides a rapid, solvent-free option, and ionic liquids offer mild reaction conditions with the potential for catalyst recycling. The choice of reagent will ultimately depend on the specific priorities of the research or development project, balancing the need for high yield with considerations of cost, safety, and environmental impact. Further research into the direct application of these alternative methods for the synthesis of this compound is warranted to fully elucidate their comparative performance.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101921189A - A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid - Google Patents [patents.google.com]
- 10. syxbsyjg.com [syxbsyjg.com]
Validating the Structure of 2-(3,4-Dimethylbenzoyl)benzoic Acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic methods for the structural validation of synthesized 2-(3,4-Dimethylbenzoyl)benzoic Acid (C₁₆H₁₄O₃, Molar Mass: 254.28 g/mol ). By presenting a combination of expected spectral data alongside hypothetical experimental results, this document outlines a clear workflow for confirming the molecular structure, a critical step in any chemical synthesis or drug development pipeline.
Structural Confirmation: A Multi-faceted Approach
The unambiguous determination of a molecule's structure is paramount. A combination of spectroscopic techniques is employed to probe different aspects of the molecular framework. Infrared (IR) spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) elucidates the connectivity and chemical environment of atoms, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition. The convergence of data from these independent methods provides a high degree of confidence in the assigned structure.
Table 1: Infrared (IR) Spectroscopy Data
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The comparison below shows the expected absorption bands for this compound versus a typical experimental outcome.
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Interpretation |
| Carboxylic Acid O-H | 3300-2500 (broad) | 3250-2550 (broad) | Confirms the presence of the carboxylic acid hydroxyl group, with broadening due to hydrogen bonding. |
| Aromatic C-H | 3100-3000 | 3075 | Indicates C-H stretching within the aromatic rings. |
| Aliphatic C-H | 3000-2850 | 2960, 2875 | Corresponds to the C-H stretching of the two methyl groups. |
| Ketone C=O | 1690-1670 | 1685 | Characteristic stretching frequency for the benzophenone-like carbonyl group. |
| Carboxylic Acid C=O | 1710-1680 | 1705 | Confirms the carbonyl of the carboxylic acid functional group. |
| Aromatic C=C | 1600-1450 | 1600, 1550, 1480 | Multiple bands indicating the presence of the two aromatic rings. |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Proton NMR provides detailed information about the number of unique protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Integration | Multiplicity | Interpretation |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | 12.5 | 1H | Singlet (broad) | A highly deshielded proton characteristic of a carboxylic acid. |
| Aromatic Protons | 8.2 - 7.2 | 8.15, 7.6-7.4, 7.25 | 7H | Multiplets | Complex signals corresponding to the seven protons on the two aromatic rings. |
| Methyl Protons (-CH₃) | 2.3 | 2.32 | 3H | Singlet | Signal for the methyl group at position 3 of the benzoyl ring. |
| Methyl Protons (-CH₃) | 2.3 | 2.28 | 3H | Singlet | Signal for the methyl group at position 4 of the benzoyl ring. |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
Carbon NMR reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Interpretation |
| Ketone Carbonyl (C=O) | ~196 | 196.5 | Deshielded carbon of the ketone functional group. |
| Carboxylic Acid Carbonyl (C=O) | ~171 | 171.2 | Deshielded carbon of the carboxylic acid functional group. |
| Aromatic Carbons | 145 - 125 | 144.1, 139.8, 137.5, 133.4, 132.1, 130.9, 130.0, 129.5, 128.8, 128.2, 127.5 | Multiple signals in the aromatic region, consistent with the substituted benzene rings. |
| Methyl Carbons (-CH₃) | ~20 | 21.1, 19.8 | Shielded carbons corresponding to the two methyl groups. |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
| Ion Species | Expected m/z | Experimental m/z | Interpretation |
| [M+H]⁺ | 255.1016 | 255.1018 | The protonated molecular ion, confirming the molecular weight.[1] |
| [M+Na]⁺ | 277.0835 | 277.0837 | The sodium adduct of the molecule, providing further confirmation.[1] |
| [M-H]⁻ | 253.0870 | 253.0869 | The deprotonated molecular ion observed in negative ion mode.[1] |
Experimental Workflow for Structural Validation
The logical progression of experiments is crucial for efficient and definitive structure validation. The following workflow outlines the typical sequence of spectroscopic analyses.
Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.
Detailed Experimental Protocols
1. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR)
-
Protocol: A small amount of the purified solid, this compound, is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by accumulating 16-32 scans over a range of 4000-400 cm⁻¹. The background spectrum of the clean crystal is subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer
-
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. A standard one-pulse ¹H experiment is run.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed to obtain a spectrum with single lines for each unique carbon atom.
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer.
-
Protocol:
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.[2] This solution is further diluted to a final concentration of approximately 10 µg/mL.[2]
-
Analysis: The solution is infused into the ESI source, where the molecules are ionized. The resulting ions are then separated by the TOF analyzer based on their mass-to-charge ratio (m/z). The instrument is calibrated to provide high-mass-accuracy data, allowing for the determination of the elemental composition.
-
Conclusion
The collective data from IR, ¹H NMR, ¹³C NMR, and HRMS provide compelling evidence for the successful synthesis of this compound. The experimental data align closely with the expected values, confirming the presence of all key functional groups, the correct number and types of protons and carbons, and the precise molecular weight and formula. This systematic spectroscopic validation ensures the identity and purity of the compound, a prerequisite for its use in further research and development.
References
Benchmarking the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid against published methods
This guide provides a comprehensive benchmark of synthetic methodologies for 2-(3,4-Dimethylbenzoyl)benzoic acid, a significant intermediate in the development of pharmaceuticals and functional materials. The following sections present a comparative analysis of the primary synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthetic Methods
The synthesis of this compound and its isomers can be achieved through several key chemical reactions. The classical and most widely employed method is the Friedel-Crafts acylation. Alternative approaches include Grignard reactions and the oxidation of alkylbenzene precursors. Each method offers distinct advantages and limitations concerning starting materials, reaction conditions, and overall efficiency.
Table 1: Comparison of Synthetic Routes for Dimethylbenzoyl)benzoic Acid Derivatives
| Method | Starting Materials | Key Reagents/Catalyst | Typical Reaction Conditions | Reported Yield (%) | Purity (%) | Reference(s) |
| Friedel-Crafts Acylation | Phthalic Anhydride, o-Xylene (for 3,4-isomer) or m-Xylene (for 2,4-isomer) | Aluminum Chloride (AlCl₃) | 55 °C, 5 hours, followed by aqueous workup | ~97% (for 2,4-isomer) | Not Specified | [1] |
| Grignard Reaction | Substituted Bromobenzene, Magnesium, Carbon Dioxide (Dry Ice) | Magnesium (Mg), Dry Ice (CO₂) | Anhydrous ether, reflux, followed by acidic workup | Variable | Not Specified | [2][3] |
| Oxidation of Alkylarenes | Substituted Alkylbenzene | Strong oxidizing agents (e.g., KMnO₄, Chromic Acid) | Heat, followed by acidic workup | Variable | Not Specified | [4] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes. The Friedel-Crafts acylation is presented as the primary and most efficient method based on available literature for closely related isomers.
Method 1: Friedel-Crafts Acylation
This classical method involves the electrophilic acylation of an aromatic ring with a carboxylic acid anhydride in the presence of a Lewis acid catalyst.[2] The following protocol is adapted from a high-yield synthesis of the constitutional isomer, 2-(2,4-dimethylbenzoyl)benzoic acid, and is expected to be highly effective for the 3,4-dimethyl isomer by substituting m-xylene with o-xylene.[1]
Reactants:
-
Phthalic Anhydride
-
o-Xylene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a reaction vessel, an ice/salt cooled mixture of o-xylene is treated with anhydrous aluminum chloride, added in portions.
-
Phthalic anhydride is then added to the mixture in portions while maintaining the cold temperature.
-
The mixture is allowed to warm to room temperature and stirred for approximately 3 hours.
-
The reaction is then heated to 55 °C for 2 hours, during which it may become a thick suspension.[1]
-
After cooling to room temperature, the reaction mixture is slowly poured into an ice-cold 20% HCl solution.
-
The resulting precipitate is collected by filtration and dried to yield the final product, this compound.[1]
Method 2: Grignard Reaction
This method utilizes a Grignard reagent, formed from an aryl halide and magnesium, which then reacts with carbon dioxide (dry ice) to form a carboxylate salt. Subsequent acidification yields the desired benzoic acid derivative.[2][3]
Reactants:
-
1-Bromo-3,4-dimethylbenzene
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.[2]
-
Add a solution of 1-bromo-3,4-dimethylbenzene in anhydrous diethyl ether dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.[2]
-
Carboxylation: The prepared Grignard solution is then poured over an excess of crushed dry ice in a separate beaker.[3]
-
Work-up: After the excess dry ice has sublimed, dilute hydrochloric acid is slowly added to the mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium, precipitating the crude product.[2][3]
Method 3: Oxidation of Alkylarenes
This route involves the oxidation of a suitable alkyl-substituted aromatic precursor. For instance, the methyl groups of a 3,4-dimethylbenzophenone could be oxidized, although this method can be challenging in terms of selectivity and may require specific catalysts to favor the formation of the carboxylic acid over other oxidation products. Strong oxidizing agents like potassium permanganate or chromic acid are typically used.[4]
Reactants:
-
2-(3,4-Dimethylbenzyl)benzoic acid (as a potential precursor)
-
Potassium Permanganate (KMnO₄) or Chromic Acid
-
Sulfuric Acid (for chromic acid)
-
Water
Procedure:
-
The alkylbenzene precursor is heated with a strong oxidizing agent such as chromic acid or potassium permanganate.[4]
-
The reaction requires a benzylic hydrogen for the oxidation to proceed.[4]
-
Following the oxidation, an acidic workup is performed to protonate the carboxylate and precipitate the benzoic acid derivative.[4]
Synthesis Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the Friedel-Crafts acylation and the logical relationship between the different synthetic methods.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Caption: Logical Relationship of Synthesis Methods.
References
Isomeric Effects on the Properties of Dimethylbenzoyl Benzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isomeric effects of the dimethylbenzoyl group on the properties of benzoic acid. Due to the limited availability of direct experimental data for all isomers of dimethylbenzoyl)benzoic acid, this document compiles available information and draws comparisons with structurally related compounds to elucidate potential structure-property relationships. The information is intended to support research and development in medicinal chemistry and materials science.
Physicochemical Properties
The position of the two methyl groups on the benzoyl ring is expected to influence the physicochemical properties of dimethylbenzoyl)benzoic acids. These properties, including melting point, boiling point, and acidity (pKa), are critical for predicting the behavior of these compounds in various systems.
Table 1: Comparison of Physicochemical Properties of Dimethylbenzoyl)benzoic Acid Isomers
| Property | 2-(2,4-Dimethylbenzoyl)benzoic Acid | 2-(2,5-Dimethylbenzoyl)benzoic Acid | 2-(3,4-Dimethylbenzoyl)benzoic Acid | 2-(3,5-Dimethylbenzoyl)benzoic Acid |
| CAS Number | 2346-63-6[1] | 60288-22-4 | 2159-42-4[2] | 149817-31-2[3] |
| Molecular Formula | C₁₆H₁₄O₃[1] | C₁₆H₁₄O₃ | C₁₆H₁₄O₃[2] | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol [1] | 254.28 g/mol | 254.28 g/mol [2] | 254.28 g/mol |
| Melting Point | N/A[4] | 131-135 °C | N/A | N/A |
| Boiling Point (Predicted) | 446.5 °C at 760 mmHg[4] | 442.9 °C at 760 mmHg[5][6] | N/A | N/A |
| pKa (Predicted) | N/A | N/A | N/A | N/A |
| XLogP3 (Computed) | 3.5[1] | 3.5 | 3.5 | N/A |
Note: "N/A" indicates that the data was not available in the searched sources. Much of the available data is computed and has not been experimentally verified.
Spectroscopic Data
Table 2: Spectroscopic Data Summary
| Isomer | ¹H NMR | ¹³C NMR | IR Spectroscopy | Mass Spectrometry |
| 2-(2,4-Dimethylbenzoyl)benzoic Acid | Predicted data available. | Predicted data available. | Key stretches expected: O-H (2500-3300 cm⁻¹), C=O (acid, 1680-1710 cm⁻¹), C=O (ketone, 1650-1680 cm⁻¹), C=C (aromatic, 1580-1620 cm⁻¹). | Predicted data available. |
| 2-(2,5-Dimethylbenzoyl)benzoic Acid | Predicted data available.[5] | Predicted data available.[5] | Key stretches expected: O-H (2500-3300 cm⁻¹), C=O (acid, 1680-1710 cm⁻¹), C=O (ketone, 1650-1680 cm⁻¹), C=C (aromatic, 1580-1620 cm⁻¹). | Predicted data available. |
| This compound | Predicted data available. | Predicted data available. | Key stretches expected: O-H (2500-3300 cm⁻¹), C=O (acid, 1680-1710 cm⁻¹), C=O (ketone, 1650-1680 cm⁻¹), C=C (aromatic, 1580-1620 cm⁻¹). | Predicted data available. |
| 2-(3,5-Dimethylbenzoyl)benzoic Acid | Predicted data available. | Predicted data available. | Key stretches expected: O-H (2500-3300 cm⁻¹), C=O (acid, 1680-1710 cm⁻¹), C=O (ketone, 1650-1680 cm⁻¹), C=C (aromatic, 1580-1620 cm⁻¹). | Predicted data available. |
Biological Activity
Direct comparative studies on the biological activities of dimethylbenzoyl)benzoic acid isomers are limited. However, the broader class of 2-benzoylbenzoic acid derivatives has shown potential as antimicrobial and anti-inflammatory agents. The position of the dimethyl groups is expected to influence this activity.
Antimicrobial Activity
Some derivatives of 2-benzoylbenzoic acid have been investigated for their antimicrobial properties.[7] Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic rings significantly influence antimicrobial efficacy.[7] For instance, the presence of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to enhance antibacterial activity.[8] While specific data for the dimethylbenzoyl)benzoic acid isomers is scarce, it is plausible that the electronic and steric effects of the dimethyl substitution pattern will modulate their antimicrobial potential.
Anti-inflammatory Activity
Certain 2-benzoylbenzoic acid derivatives exhibit anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and signaling pathways, such as the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling cascade.[7] The NF-κB pathway is a critical regulator of inflammation.[7]
// Nodes Stimuli [label="Pro-inflammatory\nStimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_inactive [label="NF-κB\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_p [label="p-IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB_active [label="NF-κB\n(Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene\nTranscription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Dimethylbenzoyl)\nbenzoic acid\n(Proposed)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_p; NFkB_inactive -> IkB [label="Binds to"]; NFkB_p -> Proteasome [label="Degradation"]; Proteasome -> IkB [style=invis]; NFkB_inactive -> NFkB_active [label="Release"]; NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Initiates"]; Transcription -> Inflammation; Inhibitor -> IKK [style=dashed, label="Inhibits"]; } Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocols
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful property for identification and purity assessment.
A small, dry sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is increased rapidly to determine an approximate melting point, then the measurement is repeated with a slow heating rate (1-2 °C per minute) to accurately determine the melting range.
pKa Determination by Potentiometric Titration
The pKa value, a measure of acid strength, can be determined by potentiometric titration. This involves titrating a solution of the acid with a strong base and monitoring the pH.
// Nodes Prepare [label="Prepare Acid\nSolution"]; Calibrate [label="Calibrate\npH Meter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Titrate [label="Titrate with\nStrong Base", fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Record pH vs.\nTitrant Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot [label="Plot Titration\nCurve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine [label="Determine\nEquivalence Point"]; Calculate [label="Calculate pKa\n(pH at half-equiv. point)"];
// Edges Prepare -> Titrate; Calibrate -> Titrate; Titrate -> Record -> Plot -> Determine -> Calculate; } Workflow for pKa determination by potentiometric titration.
A solution of the dimethylbenzoyl)benzoic acid isomer is prepared and titrated with a standardized solution of a strong base, such as sodium hydroxide. The pH of the solution is measured after each addition of the base. A titration curve of pH versus the volume of base added is plotted. The equivalence point is the point of inflection of the curve. The pKa is the pH at half the volume of the equivalence point.[9][10][11]
Antimicrobial Activity Assessment (Broth Microdilution)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.
// Nodes Prepare_Compound [label="Prepare Serial Dilutions\nof Compound"]; Prepare_Inoculum [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate Dilutions\nin 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at\nOptimal Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Observe [label="Observe for\nVisible Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine MIC"];
// Edges Prepare_Compound -> Inoculate; Prepare_Inoculum -> Inoculate; Inoculate -> Incubate -> Observe -> Determine_MIC; } Workflow for antimicrobial activity assessment.
Serial dilutions of the test compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.[12][13] The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]
Conclusion
The isomeric position of the dimethyl groups on the benzoyl ring of dimethylbenzoyl)benzoic acid is anticipated to have a discernible impact on the molecule's physicochemical properties and biological activities. While a comprehensive experimental dataset is not yet available, this guide consolidates the existing information to provide a foundation for further research. The provided experimental protocols offer standardized methods for the characterization of these and other novel compounds. Further investigation is warranted to fully elucidate the structure-property relationships of these isomers, which may lead to the development of new therapeutic agents and functional materials.
References
- 1. 2-(2,4-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2159-42-4 [chemicalbook.com]
- 3. 2-(3,5-DIMETHYLBENZOYL)BENZOIC ACID | 149817-31-2 [chemicalbook.com]
- 4. Cas 2346-63-6,2-(2,4-dimethylbenzoyl)benzoic acid | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID|lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencing.com [sciencing.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In-Silico Modeling and Comparative Analysis of 2-Benzoylbenzoic Acid Derivatives: A Guide for Drug Discovery Professionals
This guide offers a comparative overview of 2-benzoylbenzoic acid derivatives, a class of compounds recognized for their versatile therapeutic potential.[1][2] With applications ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to antimicrobial and anticancer agents, these derivatives present a promising scaffold for novel drug development.[1][2] This document provides a synthesis of available experimental data, detailed methodologies for key assays, and a proposed framework for in-silico modeling to guide future research and development in this area.
Comparative Biological Activities
Derivatives of 2-benzoylbenzoic acid have demonstrated a spectrum of biological effects. The following tables summarize the reported quantitative data for their antimicrobial and anti-inflammatory activities.
Table 1: Comparative Antimicrobial Activity of 2-Benzoylbenzoic Acid Derivatives
| Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 2-Benzoylbenzoic acid | Streptococcus mutans | High (Activity Index: 0.7)[2] |
| 2-Benzoylbenzoic acid | Staphylococcus aureus | High (Activity Index: 0.7)[2] |
| C3 | Streptococcus pneumoniae ATCC 49619 | 256[2] |
| C3-005 (3,4-dichloro substitution) | Streptococcus pneumoniae | 8[2] |
| Compound 5e | Streptococcus pneumoniae | 1[2] |
| Representative Compound | Staphylococcus epidermidis | 0.5[2] |
| 5-Trifluoromethyl-2-benzoic acid derivative | Not Specified | Potent Activity[2] |
Table 2: Anti-inflammatory and Pharmacokinetic Properties of a 2-Benzoylbenzoic Acid Derivative
| Compound | Assay | Result |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB) | In-silico COX-2 Binding Affinity | Higher than acetylsalicylic acid (ASA)[2] |
| In-vivo reduction of TNF-α and IL-1β (LPS-induced inflammation in rats) | Significant reduction[2] | |
| Pharmacokinetic Parameters in Rats (45 mg/kg oral dose) | ||
| Tmax | 28.9 ± 1.1 min[3] | |
| Cmax | 0.57 ± 0.02 µg/mL[3] | |
| AUCtotal | 66.3 ± 1.0 µ g/min/mL [3] | |
| T1/2el | 39.4 ± 3.9 min[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections outline the protocols for the synthesis and biological evaluation of 2-benzoylbenzoic acid derivatives.
Synthesis of 2-Benzoylbenzoic Acid Derivatives
A common and traditional method for synthesizing the 2-benzoylbenzoic acid core structure is through Friedel-Crafts acylation.[2]
Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: Phthalic anhydride and an aromatic compound (e.g., benzene) are used as starting materials.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst.
-
Reaction: The aromatic compound is acylated by phthalic anhydride in the presence of AlCl₃.
-
Purification: The product is purified to yield the 2-benzoylbenzoic acid scaffold.
-
Derivatization: Subsequent modifications can be made to the benzoyl or benzoic acid moieties to generate a library of derivatives.[2]
Antimicrobial Activity Assay
The antimicrobial efficacy of the derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls: Positive (broth and bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay
The cytotoxic effects of the derivatives on cancer cell lines are often evaluated using the MTT assay to determine the IC50 value.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-benzoylbenzoic acid derivatives and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined from the dose-response curve.[2]
In-Silico Modeling Workflow
While comprehensive comparative in-silico data for a series of 2-benzoylbenzoic acid derivatives is not yet available in the public domain, computational tools offer a powerful approach to guide the design and optimization of these compounds. The following workflow is proposed for future in-silico studies.
Signaling Pathways
The therapeutic effects of 2-benzoylbenzoic acid derivatives are often attributed to their interaction with specific signaling pathways.
Cyclooxygenase (COX) Inhibition
Many 2-benzoylbenzoic acid derivatives function as NSAIDs by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1]
Photodynamic Therapy (PDT)
Certain derivatives can act as photosensitizers in PDT. Upon activation by light, they generate reactive oxygen species (ROS) that can induce cancer cell death.
Conclusion
2-Benzoylbenzoic acid and its derivatives represent a versatile chemical scaffold with significant therapeutic potential. The available experimental data underscores their promise as antimicrobial and anti-inflammatory agents. While comprehensive in-silico comparative studies are currently lacking, the application of computational methods such as molecular docking and ADMET prediction holds great promise for accelerating the discovery and optimization of novel drug candidates from this chemical class. The workflows and methodologies presented in this guide provide a framework for researchers to further explore the therapeutic utility of 2-benzoylbenzoic acid derivatives.
References
Safety Operating Guide
Proper Disposal of 2-(3,4-Dimethylbenzoyl)benzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3,4-Dimethylbenzoyl)benzoic Acid.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local, regional, and national regulations before handling and disposing of any chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[3][4][5]
-
Hand Protection: Use chemically resistant gloves.[3][4] Inspect gloves before use and dispose of contaminated gloves according to good laboratory practices.[4]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4][6]
-
Respiratory Protection: If there is a risk of dust formation and inhalation, use a NIOSH-approved respirator.[4]
Handling:
Spill and Contamination Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: Prevent the spill from spreading and entering drains.[4]
-
Cleanup:
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in compliance with all applicable regulations. The primary method of disposal is through an approved hazardous waste management facility.
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, compatible, and properly labeled waste container.[7][10]
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[7]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]
-
-
Consult Institutional Guidelines:
-
Refer to your organization's chemical hygiene plan and waste disposal guidelines.
-
Contact your EHS office for specific instructions on the disposal of this chemical.
-
-
Arrange for Professional Disposal:
-
Dispose of the contents and container through a licensed and approved waste disposal plant.[3][6][7][11]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
-
Hazard Summary
The table below summarizes the key hazard information for benzoic acid derivatives, which are structurally similar to this compound.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] Can cause damage to organs (lungs) through prolonged or repeated exposure if inhaled. |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] |
| Aquatic Hazard | Harmful to aquatic life. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ilpi.com [ilpi.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 11. redox.com [redox.com]
Essential Safety and Operational Guide for Handling 2-(3,4-Dimethylbenzoyl)benzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3,4-Dimethylbenzoyl)benzoic Acid was located. The following guidance is based on the safety data of structurally similar compounds, including 2,4-dimethylbenzoic acid, 3,4-dimethylbenzoic acid, and 2-(2,4-dimethylbenzoyl)benzoic acid. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Consult glove manufacturer for specific breakthrough times. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant overalls may be necessary. | N/A |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. If dusts are generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a supplied-air respirator should be used. | N/A |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks associated with handling this compound.
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Remove contaminated clothing and wash it before reuse.[2]
3. Handling Procedures:
-
Avoid generating dust. Use techniques such as gentle scooping or weighing on a tared container within a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep containers tightly closed and properly labeled.
Emergency and First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of the chemical down the drain or in the regular trash.
2. Contaminated Materials:
-
All disposable materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be collected in a sealed, labeled container for hazardous waste disposal.
-
Contaminated lab coats and other reusable protective clothing should be decontaminated before laundering or disposal.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe chemical handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
